molecular formula C43H78N7O17P3S B15550309 12-Methylhenicosanoyl-CoA

12-Methylhenicosanoyl-CoA

货号: B15550309
分子量: 1090.1 g/mol
InChI 键: AVIABLLDGOGKBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

12-Methylhenicosanoyl-CoA is a useful research compound. Its molecular formula is C43H78N7O17P3S and its molecular weight is 1090.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H78N7O17P3S

分子量

1090.1 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methylhenicosanethioate

InChI

InChI=1S/C43H78N7O17P3S/c1-5-6-7-8-11-14-17-20-31(2)21-18-15-12-9-10-13-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)

InChI 键

AVIABLLDGOGKBK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Putative Biosynthesis of 12-Methylhenicosanoyl-CoA in Mycobacterium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complex lipid-rich cell envelope of Mycobacterium, particularly Mycobacterium tuberculosis, is a crucial factor in its pathogenicity and resilience. This envelope is characterized by a diverse array of unique fatty acids, including methyl-branched forms that contribute to the fluidity and impermeability of the cell wall. This technical guide delineates the putative biosynthetic pathway of 12-Methylhenicosanoyl-CoA, a saturated, monomethyl-branched fatty acid. While the precise enzymatic machinery dedicated to this specific molecule is yet to be fully elucidated, this document outlines a scientifically grounded, hypothetical pathway based on established principles of fatty acid and polyketide biosynthesis in Mycobacterium. We will explore the roles of the Fatty Acid Synthase systems (FAS-I and FAS-II) and a proposed function for a Polyketide Synthase (PKS) in the generation of this molecule. Furthermore, this guide provides a compendium of relevant quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding of the underlying biochemical processes. This information is intended to serve as a valuable resource for researchers engaged in the study of mycobacterial lipid metabolism and the development of novel anti-tubercular agents targeting these essential pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process involving the coordinated action of the Fatty Acid Synthase I (FAS-I), Fatty Acid Synthase II (FAS-II), and a yet-to-be-identified Polyketide Synthase (PKS). The pathway can be conceptually divided into three main stages:

  • De Novo Synthesis of a Fatty Acyl-CoA Precursor by FAS-I: The pathway initiates with the de novo synthesis of a straight-chain fatty acid by the FAS-I system. FAS-I is a large, multi-functional enzyme that produces a bimodal distribution of fatty acyl-CoAs, typically in the range of C16-C18 and C24-C26.

  • Elongation of the Precursor by the FAS-II System: The acyl-CoA product from FAS-I serves as a primer for the FAS-II system, a multi-enzyme complex that facilitates the elongation of the fatty acid chain. Through successive rounds of two-carbon additions from malonyl-ACP, the precursor is elongated to the required chain length.

  • Methylation and Final Elongation by a Polyketide Synthase (PKS): A key step in the proposed pathway is the introduction of a methyl group at the C12 position. This is hypothesized to be carried out by a Type I Polyketide Synthase. This PKS would utilize methylmalonyl-CoA as an extender unit, incorporating it into the growing fatty acid chain, thereby introducing a methyl branch. The final chain length of 21 carbons (henicosanoyl) would be achieved through subsequent elongation steps, followed by the release of the final product as a CoA thioester.

Diagram of the Proposed Biosynthetic Pathway

Biosynthesis of this compound cluster_FAS_I FAS-I System cluster_FAS_II FAS-II System cluster_PKS Polyketide Synthase (PKS) Acetyl_CoA Acetyl-CoA FAS_I FAS-I (de novo synthesis) Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Acyl_CoA_precursor Acyl-CoA (e.g., C10-CoA) FAS_I->Acyl_CoA_precursor FAS_II FAS-II (Elongation) Acyl_CoA_precursor->FAS_II Elongated_Acyl_ACP Elongated Acyl-ACP FAS_II->Elongated_Acyl_ACP PKS Hypothetical PKS (Methylation & Elongation) Elongated_Acyl_ACP->PKS Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS PCC->Methylmalonyl_CoA Final_Product This compound PKS->Final_Product Lipid Analysis Workflow start Mycobacterium Cell Culture cell_pellet Harvest Cell Pellet start->cell_pellet lipid_extraction Lipid Extraction (Bligh-Dyer) cell_pellet->lipid_extraction derivatization Saponification & Methylation (FAMEs) lipid_extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis end Fatty Acid Profile data_analysis->end In Vitro Reconstitution start Gene Cloning & Expression purification Protein Purification (FAS-I, FAS-II, PKS) start->purification reaction_setup In Vitro Reaction Setup (Enzymes, Substrates, Cofactors) purification->reaction_setup incubation Incubation reaction_setup->incubation product_extraction Product Extraction incubation->product_extraction product_analysis Product Analysis (TLC, HPLC, GC-MS) product_extraction->product_analysis end Confirmation of Pathway product_analysis->end

The Enigmatic Role of 12-Methylhenicosanoyl-CoA in Mycobacterial Cell Wall Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mycobacterial cell wall is a formidable fortress, a complex and unique structure that confers exceptional resilience to pathogens such as Mycobacterium tuberculosis. Central to this architecture are mycolic acids, exceptionally long α-alkyl, β-hydroxy fatty acids. The biosynthesis of these and other complex lipids, including the multi-methyl-branched fatty acids that contribute to virulence, involves a sophisticated interplay of enzyme systems. This technical guide delves into the core of this biosynthetic machinery, focusing on the hypothetical yet representative role of 12-Methylhenicosanoyl-CoA, a long-chain, methyl-branched acyl-CoA. We will explore its potential position within the known biosynthetic pathways, the enzymatic steps required for its formation and subsequent utilization, and its plausible function as a precursor to complex cell wall lipids or as a regulatory molecule. Furthermore, this guide provides detailed experimental protocols for the study of such long-chain acyl-CoAs and summarizes relevant quantitative data to inform future research and drug development efforts.

Introduction: The Mycobacterial Cell Wall - A Fortress of Lipids

The cell envelope of Mycobacterium species is a defining feature, responsible for their intrinsic resistance to many antibiotics and their ability to survive within the host.[1] This multi-layered structure is rich in unique lipids, with the outer membrane, or mycomembrane, being a particularly imposing barrier. This lipid bilayer is asymmetric, with the inner leaflet composed of mycolic acids covalently linked to an arabinogalactan-peptidoglycan scaffold, and the outer leaflet containing a variety of extractable lipids.[1]

Mycolic acids, the hallmark of mycobacteria, are very long-chain fatty acids (C60-C90) that are crucial for the structural integrity and low permeability of the cell wall.[2] In addition to mycolic acids, other complex lipids, such as phthiocerol dimycocerosates (PDIM) and sulfolipids (SL), play critical roles in mycobacterial pathogenesis. These lipids are often esterified with multi-methyl-branched fatty acids, which are synthesized through specialized pathways.[1][3] Understanding the biosynthesis of these complex fatty acids is therefore of paramount importance for the development of new anti-tubercular agents.

While the specific molecule this compound has not been extensively documented as a natural intermediate in mycobacterial metabolism, its structure—a C22 fatty acid with a methyl branch—makes it an excellent model for exploring the synthesis and function of long-chain, methyl-branched fatty acids within the mycobacterial cell wall context.

Biosynthesis of Long-Chain, Methyl-Branched Fatty Acids: A Potential Pathway to this compound

The synthesis of long-chain fatty acids in mycobacteria is a two-stage process involving two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II.

  • FAS-I: This multifunctional enzyme is responsible for the de novo synthesis of fatty acids, producing a bimodal distribution of products, typically C16-C18 and C24-C26 acyl-CoAs.[4] The C16-C18 acyl-CoAs primarily enter phospholipid synthesis, while the longer chains serve as precursors for mycolic acids.[4]

  • FAS-II: This system is composed of discrete, monofunctional enzymes that elongate the acyl-CoA products of FAS-I to produce the very long meromycolate chains of mycolic acids.[2]

The introduction of methyl branches into the fatty acid chain is a key modification step. The methyl groups are derived from S-adenosyl-L-methionine (SAM) or, more commonly for longer, multi-methylated chains, from methylmalonyl-CoA.[5] Methylmalonyl-CoA is typically generated from propionyl-CoA, which can be sourced from the catabolism of host-derived cholesterol or branched-chain amino acids.[5]

A hypothetical pathway for the biosynthesis of 12-methylhenicosanoic acid, the precursor to this compound, would likely involve the coordinated action of the FAS-I and FAS-II systems, with the incorporation of a methyl group from methylmalonyl-CoA at a specific elongation cycle.

Once synthesized, the free fatty acid must be activated to its coenzyme A thioester, this compound. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases or fatty acyl-AMP ligases (FAALs), designated as FadD enzymes in mycobacteria.[6] These enzymes activate the fatty acid in an ATP-dependent manner, forming an acyl-adenylate intermediate, which is then transferred to coenzyme A.[7]

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_Methyl_Branch Methyl Branch Incorporation cluster_FAS_II Fatty Acid Synthase II (FAS-II) & Meromycolate Synthesis cluster_Final_Condensation Final Condensation & Mycolic Acid Formation Acetyl_CoA Acetyl-CoA FAS_I FAS-I Multienzyme Complex Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I C16_C26_Acyl_CoA C16-C26 Acyl-CoA FAS_I->C16_C26_Acyl_CoA FAS_II_Elongation FAS-II Elongation Cycles C16_C26_Acyl_CoA->FAS_II_Elongation Alpha_Branch α-Branch (C24-C26) C16_C26_Acyl_CoA->Alpha_Branch Propionyl_CoA Propionyl-CoA (from Cholesterol/Amino Acids) Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Methylmalonyl_CoA->FAS_II_Elongation Hypothetical_Intermediate Hypothetical Intermediate: 12-Methylhenicosanoyl-ACP FAS_II_Elongation->Hypothetical_Intermediate Meromycolate Meromycolic Acid Hypothetical_Intermediate->Meromycolate Further Elongation & Modification Pks13 Pks13 Meromycolate->Pks13 Alpha_Branch->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid

Figure 1: Overview of Mycolic Acid Biosynthesis.

Potential Roles of this compound

Once formed, this compound could have several important roles within the mycobacterial cell:

  • Precursor for Complex Lipids: It could serve as a primer for further elongation by the FAS-II system to generate the full-length meromycolate chain of a specific mycolic acid subtype. Alternatively, it could be a precursor for other multi-methyl-branched lipids, such as PDIM or sulfolipids, which are crucial for virulence.

  • Regulatory Molecule: Long-chain acyl-CoAs have been shown to act as signaling molecules in mycobacteria. They can modulate the activity of transcriptional regulators, such as MabR, which controls the expression of the FAS-II operon.[8] It is plausible that this compound could act as a ligand for such regulators, thereby influencing the overall flux of fatty acid biosynthesis and maintaining lipid homeostasis.

Hypothetical_Synthesis_and_Activation FAS_I_product Long-Chain Acyl-CoA (from FAS-I) FAS_II_elongation FAS-II Elongation with Methylmalonyl-CoA FAS_I_product->FAS_II_elongation Fatty_Acid 12-Methylhenicosanoic Acid FAS_II_elongation->Fatty_Acid FadD Acyl-CoA Synthetase (e.g., FadD) Fatty_Acid->FadD ATP, CoA-SH Acyl_CoA This compound FadD->Acyl_CoA AMP, PPi To_Lipid_Synthesis Incorporation into Complex Lipids (e.g., Mycolic Acids, PDIM) Acyl_CoA->To_Lipid_Synthesis To_Regulation Transcriptional Regulation Acyl_CoA->To_Regulation

Figure 2: Hypothetical Synthesis and Activation Pathway.

Quantitative Data

While specific kinetic data for enzymes acting on this compound are not available, the study of homologous enzymes with similar long-chain fatty acid substrates provides valuable insights. The following table summarizes representative kinetic parameters for mycobacterial acyl-CoA synthetases (FadD enzymes).

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
FadD13M. tuberculosisPalmitic acid (C16:0)1.5 ± 0.20.45 ± 0.023.0 x 105[9]
FadD13M. tuberculosisStearic acid (C18:0)1.2 ± 0.10.51 ± 0.024.25 x 105[9]
FadD13M. tuberculosisLignoceric acid (C24:0)0.8 ± 0.10.62 ± 0.037.75 x 105[9]
FadD13M. tuberculosisHexacosanoic acid (C26:0)0.7 ± 0.10.65 ± 0.039.28 x 105[9]
FadD2M. tuberculosisOleic acid (C18:1)12.5 ± 2.50.12 ± 0.019.6 x 103[8]

Table 1: Kinetic Parameters of Mycobacterial Acyl-CoA Synthetases for Long-Chain Fatty Acids.

Experimental Protocols

The study of long-chain acyl-CoAs like this compound requires specialized techniques for their extraction, purification, and quantification due to their amphipathic nature and low abundance.

Extraction and Purification of Long-Chain Acyl-CoAs from Mycobacterial Cultures

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in various tissues and can be applied to mycobacterial pellets.[10]

  • Harvesting and Quenching: Harvest mycobacterial cells from culture by centrifugation at 4°C. Immediately wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components. Resuspend the pellet in a small volume of ice-cold PBS.

  • Homogenization and Extraction: Homogenize the cell suspension in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9). Add 2-propanol and continue homogenization. Extract the acyl-CoAs from the homogenate by adding acetonitrile (B52724) (ACN) and vortexing vigorously.

  • Solid-Phase Purification: Centrifuge the extract to pellet cellular debris. Load the supernatant onto an oligonucleotide purification column. The acyl-CoAs will bind to the column matrix. Wash the column with a suitable buffer to remove unbound contaminants.

  • Elution and Concentration: Elute the bound acyl-CoAs with 2-propanol. Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of individual acyl-CoA species.

  • Chromatographic Separation: Resuspend the purified and concentrated acyl-CoA extract in a suitable injection solvent. Inject the sample onto a reverse-phase C18 column. Elute the acyl-CoAs using a binary gradient system, for example, with mobile phase A consisting of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and mobile phase B consisting of an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Quantify the long-chain acyl-CoAs using selected reaction monitoring (SRM). This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA of interest. A standard curve generated with synthetic standards of known concentrations is used for absolute quantification.

Experimental_Workflow Start Mycobacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Homogenize Homogenization in KH2PO4 Buffer & 2-Propanol Harvest->Homogenize Extract Extraction with Acetonitrile Homogenize->Extract Purify Solid-Phase Purification (Oligonucleotide Column) Extract->Purify Elute Elution with 2-Propanol & Concentration Purify->Elute LC_MSMS LC-MS/MS Analysis Elute->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 3: Experimental Workflow for Acyl-CoA Analysis.

Conclusion and Future Directions

The biosynthesis of the mycobacterial cell wall presents a rich source of targets for novel anti-tubercular drugs. While the precise role of this compound remains to be elucidated, its hypothetical position as an intermediate in the synthesis of long-chain, methyl-branched fatty acids places it at a critical juncture in the construction of the mycobacterial fortress. The elucidation of the substrate specificities of the enzymes involved in its potential synthesis and utilization, particularly the acyl-CoA synthetases and the FAS-II elongating enzymes, will be crucial. The development of synthetic standards and labeled analogs of this compound will enable detailed enzymatic and cellular studies to precisely define its role. Such investigations will not only enhance our fundamental understanding of mycobacterial lipid metabolism but also pave the way for the design of novel inhibitors that target these essential pathways, ultimately leading to new therapeutic strategies against tuberculosis.

References

A Technical Guide to the Synthesis and Characterization of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the proposed synthesis, isolation, and characterization of the novel long-chain branched acyl-coenzyme A, 12-Methylhenicosanoyl-CoA. While the formal discovery and isolation of this specific molecule have not been documented in existing literature, this guide extrapolates from established methodologies for analogous long-chain and branched-chain acyl-CoA esters to provide a robust framework for its production and analysis.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in a multitude of metabolic and signaling pathways. They are the activated forms of fatty acids, participating in processes such as beta-oxidation, glycerolipid biosynthesis, and the regulation of enzyme activity.[1] Branched-chain fatty acids and their corresponding acyl-CoA esters are also significant, particularly in the composition of cellular membranes and as precursors for specific lipids. The hypothetical molecule, this compound, a 22-carbon chain with a methyl branch at the C12 position, represents a unique structure with potential for novel biological activity and as a tool for investigating lipid metabolism. This guide outlines the theoretical yet experimentally grounded approach to its synthesis and detailed characterization.

Predicted Physicochemical and Spectrometric Data

The following tables summarize the expected quantitative data for this compound, derived from the known properties of similar long-chain acyl-CoA molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC43H78N7O17P3S
Molecular Weight1090.1 g/mol
Exact Mass1089.44 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in aqueous buffers and polar organic solvents

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/z of [M-H]⁻Key Predicted Fragment Ions (m/z)
Negative ESI-MS1088.44* Acyl-retaining fragments: Ions corresponding to the loss of parts of the CoA moiety.
* CoA-related fragments: m/z 426 and 408, corresponding to the adenine (B156593) group.[2]
Positive ESI-MS1090.46* [M+H]⁺: 1090.46
* Neutral Loss: A characteristic neutral loss of 507 Da is expected, corresponding to the 3'-phospho-ADP moiety, which is a common fragmentation pattern for acyl-CoAs in positive ion mode.[3][4][5]

Table 3: Predicted ¹H-NMR Chemical Shifts for Key Protons in this compound

Note: In D₂O, referenced to an internal standard.

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
Adenine H-8~8.5s
Adenine H-2~8.2s
Ribose H-1'~6.1d
Pantothenate -CH₂-N~3.5t
Cystamine -CH₂-S~3.1t
Acyl α-CH₂ (next to C=O)~2.5t
Methyl group on acyl chain (-CH₃)~0.85d
Terminal methyl of acyl chain (-CH₃)~0.8t

Table 4: Predicted ¹³C-NMR Chemical Shifts for Key Carbons in this compound

Note: In D₂O, referenced to an internal standard.

Carbon GroupPredicted Chemical Shift (ppm)
Thioester Carbonyl (C=O)~200
Adenine Carbons140-155
Ribose Carbons60-90
Acyl α-CH₂ (next to C=O)~45
Acyl β-CH₂~25
Methyl group on acyl chain (-CH₃)~20
Terminal methyl of acyl chain (-CH₃)~14

Experimental Protocols

This section details the proposed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis will be based on the acylation of Coenzyme A with an activated form of 12-methylhenicosanoic acid. The N-hydroxysuccinimide (NHS) ester method is proposed due to its high yield and minimal side reactions.[6]

Protocol:

  • Activation of 12-Methylhenicosanoic Acid:

    • Dissolve 12-methylhenicosanoic acid and N-hydroxysuccinimide in a 1:1 molar ratio in anhydrous dichloromethane.

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and stir the reaction at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude 12-methylhenicosanoyl-NHS ester.

  • Acylation of Coenzyme A:

    • Dissolve the 12-methylhenicosanoyl-NHS ester in a minimal amount of tetrahydrofuran (B95107) (THF).

    • In a separate flask, dissolve Coenzyme A (trilithium salt) in an aqueous sodium bicarbonate buffer (pH 8.0-8.5).

    • Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the reaction at room temperature for 1-2 hours.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product will be purified using reversed-phase HPLC.

Protocol:

  • Sample Preparation: Acidify the reaction mixture with a dilute acid (e.g., formic acid) and centrifuge to remove any precipitate.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5-µm pore size).

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[7][8]

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes.

    • Detection: UV detector at 260 nm (for the adenine moiety of CoA).

  • Fraction Collection: Collect the fractions corresponding to the major peak with the expected retention time for a long-chain acyl-CoA.

  • Desalting and Lyophilization: Desalt the collected fractions using a suitable method (e.g., solid-phase extraction or another round of HPLC with a volatile buffer system) and then lyophilize to obtain the pure this compound as a solid.

Characterization

The purified product will be characterized by mass spectrometry and NMR spectroscopy.

3.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol:

  • LC System: Use a C18 reversed-phase column with a gradient of acetonitrile in water (with 0.1% formic acid for positive mode or a suitable buffer for negative mode).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or Orbitrap mass analyzer.

  • Positive Ion Mode: Acquire full scan MS to identify the [M+H]⁺ ion. Perform MS/MS on this precursor ion to observe the characteristic neutral loss of 507 Da.[3][4][5]

  • Negative Ion Mode: Acquire full scan MS to identify the [M-H]⁻ ion. Perform MS/MS to identify characteristic fragments of the CoA moiety.[2]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve the lyophilized product in D₂O.

  • ¹H-NMR: Acquire a one-dimensional proton NMR spectrum to identify characteristic peaks for the adenine, ribose, pantothenate, and acyl chain protons.

  • ¹³C-NMR: Acquire a one-dimensional carbon NMR spectrum to identify the thioester carbonyl carbon and other characteristic carbon signals.

  • 2D-NMR (Optional): Techniques such as COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively, aiding in the complete structural elucidation.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_activation Activation of Fatty Acid cluster_acylation Acylation of Coenzyme A cluster_purification Purification FA 12-Methylhenicosanoic Acid Activated_FA 12-Methylhenicosanoyl-NHS Ester FA->Activated_FA + NHS, + DCC NHS N-Hydroxysuccinimide NHS->Activated_FA DCC DCC DCC->Activated_FA Final_Product This compound Activated_FA->Final_Product + CoA CoA Coenzyme A CoA->Final_Product HPLC Reversed-Phase HPLC Final_Product->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Logic

Characterization_Logic cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy Pure_Product Purified Product LCMS LC-MS/MS Pure_Product->LCMS NMR_1H 1H-NMR Pure_Product->NMR_1H NMR_13C 13C-NMR Pure_Product->NMR_13C Molecular_Weight Confirm Molecular Weight LCMS->Molecular_Weight Fragmentation Confirm Fragmentation Pattern LCMS->Fragmentation Structure_Confirmation Confirm Covalent Structure NMR_1H->Structure_Confirmation NMR_13C->Structure_Confirmation

Caption: Logic flow for the structural characterization of the purified product.

Potential Metabolic Role

Metabolic_Role FA 12-Methylhenicosanoic Acid Acyl_CoA This compound FA->Acyl_CoA Acyl-CoA Synthetase + ATP, + CoA Beta_Ox Beta-Oxidation Acyl_CoA->Beta_Ox Energy Production Lipid_Syn Complex Lipid Synthesis Acyl_CoA->Lipid_Syn e.g., Phospholipids, Triglycerides Signaling Cellular Signaling Acyl_CoA->Signaling Regulation of Enzymes

Caption: Potential metabolic fates of this compound.

References

A Technical Guide to the Enzymatic Synthesis of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to the enzymatic synthesis of 12-Methylhenicosanoyl-CoA, a complex branched-chain fatty acyl-CoA. Due to the novelty of this specific molecule, this document presents a putative biosynthetic pathway based on established principles of fatty acid metabolism. The proposed strategy involves a two-stage process: the de novo synthesis of the precursor fatty acid, 12-methylhenicosanoic acid, followed by its activation to the corresponding Coenzyme A (CoA) thioester. Detailed experimental protocols, data presentation, and pathway visualizations are provided to facilitate further research and application in drug development and metabolic studies.

Stage 1: De Novo Synthesis of 12-Methylhenicosanoic Acid

The initial and most challenging step is the biosynthesis of the C22 branched-chain fatty acid, 12-methylhenicosanoic acid. Mammalian fatty acid synthase (FASN) is known to predominantly synthesize straight-chain fatty acids but can exhibit promiscuity by utilizing alternative primers and extenders to produce branched-chain fatty acids.[1][2][3] The proposed pathway leverages this enzymatic flexibility.

Proposed Biosynthetic Pathway

The synthesis is hypothesized to initiate with a branched-chain primer, likely derived from amino acid catabolism, followed by multiple rounds of elongation using malonyl-CoA as the extender unit, catalyzed by FASN.

A plausible primer for initiating the synthesis of a fatty acid with a methyl group at an even-numbered carbon (position 12) is a medium-chain acyl-CoA with a terminal methyl branch. However, the direct enzymatic generation of a primer leading to a methyl group at the C12 position of a C22 fatty acid is not straightforward and may involve a multi-enzyme system. A more direct, albeit speculative, route would involve the introduction of a methyl group onto a pre-existing fatty acid chain by a methyltransferase, followed by further elongation.

For the purpose of this guide, we will focus on a modular enzymatic approach that is more amenable to in vitro reconstitution. This involves the synthesis of a shorter, methylated fatty acid precursor which is then elongated.

Experimental Protocol: Synthesis of 12-Methylhenicosanoic Acid

This protocol is adapted from established methods for in vitro fatty acid synthesis.

1. Expression and Purification of Fatty Acid Synthase (FASN):

  • Recombinant human FASN can be expressed in an insect cell system (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression vector for optimal activity.

  • Purification is achieved through affinity chromatography (e.g., using a FLAG-tag) followed by size-exclusion chromatography.

2. In Vitro Fatty Acid Synthesis Reaction:

  • Reaction Mixture:

    • Purified FASN (1-5 µM)

    • Acetyl-CoA (50 µM, as a general primer)

    • Malonyl-CoA (250 µM)

    • NADPH (500 µM)

    • A suitable branched-chain primer (e.g., a shorter methyl-branched acyl-CoA, 50 µM)

    • Reaction Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Termination and Extraction: Stop the reaction by adding 1 M HCl. Extract the fatty acids with three volumes of hexane. The combined organic phases are washed with water and dried under a stream of nitrogen.

  • Analysis: The resulting fatty acids are methylated with diazomethane (B1218177) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 12-methylhenicosanoic acid.

Stage 2: Activation to this compound

Once 12-methylhenicosanoic acid is synthesized and purified, it must be activated to its CoA ester. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[4][5][6] These enzymes exhibit broad substrate specificity, making them suitable candidates for this reaction.

Enzyme Selection

Several ACSL isoforms exist (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6), each with potentially different preferences for fatty acid chain length and saturation.[5] For a long, branched-chain fatty acid like 12-methylhenicosanoic acid, ACSL1 or ACSL6 would be promising candidates to screen for activity.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on established assays for ACSL activity.

1. Expression and Purification of ACSL:

  • Express the chosen recombinant human ACSL isoform (e.g., ACSL1 or ACSL6) in E. coli or an insect cell system.

  • Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Acyl-CoA Synthesis Reaction:

  • Reaction Mixture:

    • Purified ACSL (0.5-2 µM)

    • 12-methylhenicosanoic acid (50-100 µM, solubilized with α-cyclodextrin)

    • Coenzyme A (CoA) (200 µM)

    • ATP (2 mM)

    • MgCl₂ (5 mM)

    • Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the presence of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from the synthesis and activation steps should be meticulously recorded and presented for clarity and comparison.

Parameter FASN-mediated Synthesis ACSL-mediated Activation
Enzyme Concentration 1-5 µM0.5-2 µM
Substrate(s) Concentration Primer: 50 µM, Malonyl-CoA: 250 µM12-methylhenicosanoic acid: 50-100 µM, CoA: 200 µM, ATP: 2 mM
Reaction Time 2-4 hours30-60 minutes
Temperature 37°C37°C
Product Yield (To be determined by GC-MS)(To be determined by LC-MS/MS)
Kinetic Parameters (Km, Vmax) (To be determined)(To be determined)

Visualization of a Putative Pathway and Workflow

To visually represent the proposed enzymatic synthesis, the following diagrams have been generated using the DOT language.

Enzymatic_Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 12-Methylhenicosanoic Acid cluster_stage2 Stage 2: Activation to Acyl-CoA Branched_Primer Branched-Chain Primer FASN Fatty Acid Synthase (FASN) Branched_Primer->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Fatty_Acid 12-Methylhenicosanoic Acid FASN->Fatty_Acid Elongation Cycles ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Fatty_Acid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL Acyl_CoA This compound ACSL->Acyl_CoA

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Fatty Acid Synthesis cluster_activation Acyl-CoA Activation Expression_FASN Express & Purify FASN Reaction_FASN In Vitro Synthesis Reaction Expression_FASN->Reaction_FASN Extraction Fatty Acid Extraction Reaction_FASN->Extraction Analysis_GCMS GC-MS Analysis Extraction->Analysis_GCMS Expression_ACSL Express & Purify ACSL Analysis_GCMS->Expression_ACSL Purified Fatty Acid Reaction_ACSL Acyl-CoA Synthesis Reaction Expression_ACSL->Reaction_ACSL Analysis_LCMS LC-MS/MS Analysis Reaction_ACSL->Analysis_LCMS

Caption: Experimental workflow for the two-stage synthesis and analysis.

References

The Elusive 12-Methylhenicosanoyl-CoA: Acknowledging a Gap in Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific information regarding the physical and chemical properties of 12-Methylhenicosanoyl-CoA. While the existence of this molecule is plausible within the vast landscape of lipid metabolism, detailed characterization, experimental data, and its specific biological roles remain largely undocumented in public-facing research. This technical overview aims to address the current knowledge gap and provide context for researchers, scientists, and drug development professionals interested in this particular acyl-CoA derivative.

General Properties of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are critical intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, energy storage, and the synthesis of complex lipids. They are amphipathic molecules, possessing a long, hydrophobic acyl chain and a hydrophilic coenzyme A (CoA) moiety. The general structure of coenzyme A contributes significantly to the overall chemical properties of its derivatives, including this compound.

Postulated Properties of this compound

In the absence of specific experimental data for this compound, we can infer some of its likely properties based on its constituent parts: a C22 fatty acid with a methyl branch at the 12th position and a coenzyme A molecule.

Table 1: Postulated Physicochemical Properties of this compound
PropertyPostulated Value/CharacteristicRationale
Molecular Formula C44H80N7O17P3SBased on the addition of a methyl group to the henicosanoyl (C21) chain attached to Coenzyme A. A similar isomer, 19-Methylhenicosanoyl-CoA, has the molecular formula C43H78N7O17P3S.[1]
Molecular Weight Approximately 1106.2 g/mol Calculated based on the postulated molecular formula.
Solubility Likely soluble in aqueous solutions to form micelles; soluble in organic solvents.The amphipathic nature of long-chain acyl-CoAs suggests this solubility profile.
Stability Susceptible to hydrolysis of the thioester bond, particularly at extreme pH and elevated temperatures.The thioester linkage is a high-energy bond and is inherently reactive.

The Challenge of Scarcity in Experimental Data

The lack of specific experimental protocols for the synthesis, purification, and analysis of this compound presents a significant hurdle for researchers. General methods for the synthesis of acyl-CoAs exist, typically involving the activation of the corresponding carboxylic acid to an acyl-anhydride or acyl-chloride, followed by reaction with coenzyme A. However, the specific reaction conditions, purification strategies, and analytical validation for the 12-methyl isomer have not been described in the available literature.

Similarly, no specific signaling pathways or metabolic routes involving this compound have been elucidated. While branched-chain fatty acids are known to play roles in various biological processes, the specific functions of this particular isomer remain unknown.

A Call for Further Research

The absence of detailed information on this compound highlights a potential area for future research. Characterizing its physical and chemical properties, developing robust synthesis and analysis protocols, and investigating its biological roles could provide valuable insights into lipid metabolism and its regulation. Such studies would be foundational for understanding its potential as a biomarker or a therapeutic target.

Hypothetical Experimental Workflow

Should a researcher embark on the study of this compound, a logical experimental workflow could be conceptualized.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Investigation synthesis Chemical Synthesis of 12-Methylhenicosanoic Acid activation Activation to Acyl-Chloride or Anhydride synthesis->activation Thionyl Chloride or Oxalyl Chloride coupling Coupling with Coenzyme A activation->coupling purification HPLC Purification coupling->purification ms Mass Spectrometry (Confirmation of MW) purification->ms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr solubility_study Solubility Assessment purification->solubility_study stability_study Stability Analysis purification->stability_study cell_culture Cell-Based Assays purification->cell_culture enzyme_kinetics Enzyme Kinetic Studies purification->enzyme_kinetics metabolomics Metabolomic Profiling purification->metabolomics

Caption: Hypothetical workflow for the synthesis, characterization, and biological investigation of this compound.

References

An In-Depth Technical Guide to 12-Methylhenicosanoyl-CoA as a Potential Biomarker in Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature to date does not contain direct evidence of 12-Methylhenicosanoyl-CoA as a confirmed biomarker for tuberculosis. This document synthesizes current knowledge on mycobacterial lipid metabolism to build a case for its potential as a biomarker and provides a technical guide for its investigation.

Introduction: The Rationale for Novel Lipid Biomarkers in Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis necessitating innovative diagnostic tools. The unique and complex lipid-rich cell wall of Mtb is integral to its survival, pathogenesis, and interaction with the host immune system.[1][2][3] These lipids, particularly the long-chain, methyl-branched fatty acids like mycolic acids, are distinctive to mycobacteria and represent a promising source of specific biomarkers for TB.[1][2][3] While current research has explored various lipid classes as potential biomarkers, including phosphatidylcholines, cholesteryl esters, and sphingomyelins, the focus on specific biosynthetic intermediates like long-chain acyl-CoAs is an emerging area with high potential for specificity.

This guide focuses on the theoretical potential of this compound, a C22 methyl-branched acyl-CoA, as a novel biomarker for TB. Its proposed role as an intermediate in the biosynthesis of complex mycobacterial lipids suggests that its presence and concentration could be indicative of active Mtb infection.

Hypothetical Biosynthesis of this compound in Mycobacterium tuberculosis

The synthesis of long-chain, methyl-branched fatty acids in Mtb is a complex process involving multiple enzyme systems, primarily the Fatty Acid Synthase II (FAS-II) and Polyketide Synthases (PKS).[1][2][3][4] While the direct synthesis of this compound has not been explicitly detailed, its formation can be hypothesized based on established pathways for similar molecules.

The biosynthesis would likely initiate with a shorter acyl-CoA primer, which is then elongated. The methyl branch is introduced via the incorporation of a methylmalonyl-CoA extender unit, in contrast to the malonyl-CoA used for straight-chain fatty acid elongation.[1][5]

Key Precursors and Enzymes in Methyl-Branched Fatty Acid Synthesis:

ComponentRole in Biosynthesis
Propionyl-CoA A key precursor that is carboxylated to form (2S)-methylmalonyl-CoA. It is generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[5]
(2S)-Methylmalonyl-CoA The extender unit that donates a three-carbon unit with a methyl branch during fatty acid elongation, leading to the formation of methyl-branched fatty acids.
Acyl-CoA Carboxylases Enzymes that catalyze the carboxylation of acetyl-CoA and propionyl-CoA to malonyl-CoA and methylmalonyl-CoA, respectively.
Fatty Acid Synthase II (FAS-II) System A multi-enzyme system responsible for the elongation of fatty acid chains in mycobacteria. It utilizes both malonyl-CoA and methylmalonyl-CoA as extender units.[2][3]
Polyketide Synthases (PKS) Large, multi-domain enzymes that play a crucial role in the biosynthesis of complex lipids, including the final condensation step in mycolic acid synthesis.[4][6] Pks13 is a key enzyme in this process.[4][6]
Acyl-CoA Synthetases (FadD) A large family of enzymes in Mtb that activate fatty acids by converting them to their corresponding acyl-CoA thioesters, preparing them for metabolic pathways.[7]

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Biosynthesis_of_12_Methylhenicosanoyl_CoA Hypothetical Biosynthesis of this compound Propionyl_CoA Propionyl-CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Elongation_Cycle Elongation Cycle Methylmalonyl_CoA->Elongation_Cycle Extender Unit Acyl_CoA_Primer Acyl-CoA Primer (e.g., C20-CoA) Acyl_CoA_Primer->Elongation_Cycle Methylhenicosanoyl_ACP 12-Methylhenicosanoyl-ACP Elongation_Cycle->Methylhenicosanoyl_ACP FAS-II / PKS Acyl_CoA_Synthetase Acyl-CoA Synthetase (FadD family) Methylhenicosanoyl_ACP->Acyl_CoA_Synthetase Methylhenicosanoyl_CoA This compound Acyl_CoA_Synthetase->Methylhenicosanoyl_CoA Activation Mycolic_Acid_Synthesis Mycolic Acid Synthesis Methylhenicosanoyl_CoA->Mycolic_Acid_Synthesis Precursor Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Carboxylation

Caption: Hypothetical pathway for the biosynthesis of this compound in M. tuberculosis.

Experimental Protocols for the Detection and Quantification of this compound

Direct protocols for this compound are not available. However, established methods for other long-chain acyl-CoAs can be adapted. The primary analytical technique for such molecules is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Extraction of Acyl-CoAs from Mycobacterial Cultures or Clinical Samples

Objective: To efficiently extract long-chain acyl-CoAs while minimizing degradation.

Materials:

  • Mycobacterial cell pellet or homogenized tissue/sputum sample

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled long-chain acyl-CoA (e.g., [U-13C]C17-CoA) should be used for accurate quantification.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade), Ammonium (B1175870) Hydroxide

Protocol:

  • Homogenization and Lysis: Resuspend the mycobacterial cell pellet or homogenized clinical sample in ice-cold 10% TCA. For mycobacteria, mechanical lysis using bead beating is recommended to ensure efficient cell wall disruption.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample lysate.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with an appropriate organic solvent mixture (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of ammonium hydroxide).

LC-MS/MS Analysis

Objective: To separate and quantify this compound using a highly sensitive and specific mass spectrometry method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with a volatile buffer (e.g., 15 mM ammonium hydroxide).

  • Mobile Phase B: Acetonitrile with the same volatile buffer.

  • Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.4 mL/min for UHPLC).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments.

  • MRM Transitions:

    • Precursor Ion (Q1): The [M+H]+ ion of this compound. The exact mass will need to be calculated based on its chemical formula.

    • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common and specific fragmentation is the neutral loss of the phosphopantetheine moiety or the generation of the acyl-pantetheine fragment.

    • The same will apply to the internal standard.

  • Collision Energy: Optimized for the specific precursor-product ion transition to achieve maximum sensitivity.

The following diagram outlines the experimental workflow for the analysis of this compound.

Experimental_Workflow Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (Sputum, Culture, etc.) Extraction Extraction of Acyl-CoAs (TCA precipitation, SPE) Sample_Collection->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM/PRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against IS) MS_Detection->Data_Analysis Biomarker_Validation Biomarker Validation (Patient vs. Control) Data_Analysis->Biomarker_Validation

Caption: A generalized workflow for the detection and validation of this compound as a potential TB biomarker.

Data Presentation and Interpretation

For a robust evaluation of this compound as a biomarker, quantitative data from a statistically significant number of TB patients and healthy controls are essential. The data should be presented in a clear, tabular format.

Table 1: Hypothetical Quantitative Data for this compound in Clinical Samples

CohortNMean Concentration (pmol/mg protein) ± SDp-value
Tuberculosis Patients 100[Hypothetical Value]<0.001
Healthy Controls 100[Hypothetical Value]
Other Respiratory Diseases 50[Hypothetical Value]

A statistically significant increase in the concentration of this compound in TB patients compared to healthy controls and individuals with other respiratory diseases would support its potential as a specific biomarker.

Conclusion and Future Directions

While this compound is not yet an established biomarker for tuberculosis, its theoretical position as an intermediate in the unique methyl-branched fatty acid biosynthesis pathway of M. tuberculosis makes it a compelling candidate for investigation. The technical framework provided in this guide, including adaptable experimental protocols and a hypothetical biosynthetic pathway, offers a roadmap for researchers to explore its potential.

Future research should focus on:

  • Confirmation of its presence: Utilizing advanced mass spectrometry to confirm the existence of this compound in M. tuberculosis cultures.

  • Quantitative studies: Conducting large-scale case-control studies to quantify its levels in clinical samples from TB patients and various control groups.

  • Correlation with disease state: Investigating the correlation between the concentration of this compound and disease severity, treatment response, and different strains of M. tuberculosis.

The identification of a specific and sensitive biomarker like this compound could significantly advance the rapid and accurate diagnosis of tuberculosis, ultimately contributing to better disease management and control.

References

The Pivotal Role of Methyl-Branched Fatty Acids in Microbial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-branched fatty acids (MBFAs) are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity and facilitating adaptation to a wide range of environmental conditions. This technical guide provides an in-depth exploration of the core functions of MBFAs in microbial physiology. It delves into their biosynthesis, their impact on the biophysical properties of the cell membrane, their role in stress tolerance, and their emerging significance as signaling molecules in the regulation of virulence. This document summarizes quantitative data, provides detailed experimental protocols for their analysis, and includes visualizations of key pathways and workflows to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction to Methyl-Branched Fatty Acids

In the microbial world, the composition of the cell membrane is a critical determinant of survival and function. Unlike the predominantly straight-chain fatty acids found in eukaryotes, many bacteria incorporate significant proportions of methyl-branched fatty acids (MBFAs) into their membrane phospholipids. The most common forms are iso- and anteiso-branched fatty acids, which have a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon atom of the acyl chain, respectively.[1][2] These seemingly minor structural variations have profound effects on the physical properties of the membrane, influencing its fluidity, thickness, and overall organization.[3][4] The presence and relative abundance of different MBFAs can be a key taxonomic marker for bacterial identification.[1][2]

Core Functions of Methyl-Branched Fatty Acids

Regulation of Membrane Fluidity

The primary and most well-established function of MBFAs is the regulation of membrane fluidity. The methyl branches disrupt the orderly packing of the fatty acyl chains within the lipid bilayer, creating more space between them and lowering the van der Waals interactions.[4][5] This disruption leads to a decrease in the gel-to-liquid crystalline phase transition temperature (Tm) of the membrane, ensuring it remains in a fluid state at lower temperatures.[6]

  • iso-Fatty Acids: Have a smaller effect on lowering the Tm compared to their anteiso-counterparts.

  • anteiso-Fatty Acids: Are more effective at increasing membrane fluidity due to the greater steric hindrance imposed by the methyl group's position.[5]

This "homeoviscous adaptation" allows bacteria to thrive in a wide range of thermal environments.[6] For instance, as the growth temperature of Bacillus subtilis is lowered, the proportion of anteiso-fatty acids increases, while iso-fatty acids decrease, thereby maintaining membrane fluidity.[7]

Adaptation to Environmental Stress

The ability to modulate membrane fluidity through MBFA composition is crucial for survival under various environmental stresses:

  • Temperature Stress: As mentioned, bacteria increase the proportion of anteiso- to iso-fatty acids at lower temperatures to counteract the rigidifying effect of the cold.[6][7] Conversely, at higher temperatures, the proportion of straight-chain or iso-branched fatty acids may increase to maintain membrane integrity.[6]

  • pH Stress: Alterations in the ratio of anteiso- to iso-fatty acids have also been implicated in the adaptation of bacteria like Listeria monocytogenes to acidic and alkaline environments.

Role in Virulence

Emerging evidence highlights a critical role for MBFAs in bacterial pathogenesis. In the opportunistic pathogen Staphylococcus aureus, the synthesis of branched-chain fatty acids is linked to the activation of the SaeRS two-component system, a key regulator of virulence factor expression.[8][9] A deficiency in BCFA synthesis leads to reduced production of toxins and attenuated virulence.[8][9] This connection underscores the importance of membrane composition in sensing and responding to the host environment.

Data Presentation: Quantitative Effects of Methyl-Branched Fatty Acids

The following tables summarize the quantitative data on the effects of MBFAs on membrane properties and their prevalence in different bacterial species under varying conditions.

Table 1: Fatty Acid Composition of Various Bacteria Under Different Growth Temperatures

Bacterial SpeciesGrowth Temperature (°C)iso-C15:0 (%)anteiso-C15:0 (%)Other Major Fatty Acids (%)Reference
Bacillus subtilis2025.465.3i-C17:0 (4.9), ai-C17:0 (4.4)[7]
3746.140.2i-C17:0 (6.8), ai-C17:0 (6.9)[7]
Listeria monocytogenes55.258.1i-C17:0 (10.1), ai-C17:0 (26.6)[10]
3730.144.2i-C17:0 (12.3), ai-C17:0 (13.4)[10]
Chryseobacterium frigidisoli010.225.7i-C17:1ω7 (15.3)[11]
2028.412.1i-C17:1ω7 (22.8)[11]

Table 2: Effect of Methyl-Branched Fatty Acids on Membrane Properties

Lipid CompositionProperty MeasuredValueReference
DPPC with 10-methyl-palmitateBilayer ThicknessReduced compared to DPPC[4]
DPPC with 14-methyl-palmitate (iso)Chain OrderingLowered[4]
DPPC with 13-methyl-palmitate (anteiso)Chain OrderingSignificantly lowered[4]
Model membrane with increasing n16:0 (straight-chain) from 7.0 to 47.3 mol%Bilayer ViscosityIncreased
Model membrane with increasing n16:0 (straight-chain) from 7.0 to 47.3 mol%Bending ModulusIncreased

Signaling Pathways Involving Methyl-Branched Fatty Acids

A significant advancement in understanding the function of MBFAs is the elucidation of their role in signal transduction, particularly in the regulation of virulence in Staphylococcus aureus.

The SaeRS Two-Component System in S. aureus

The SaeRS two-component system (TCS) is a master regulator of virulence genes in S. aureus. It consists of the sensor histidine kinase SaeS and the response regulator SaeR. The activity of SaeS is modulated by the composition of branched-chain fatty acids in the cell membrane.[8][9] While the precise molecular interaction is still under investigation, it is proposed that changes in membrane fluidity and/or direct interaction of BCFAs with the transmembrane domain of SaeS influence its kinase activity.[8] This, in turn, affects the phosphorylation state of SaeR, which then binds to target promoters to regulate the expression of virulence factors like α-hemolysin.[8][9]

SaeRS_Signaling_Pathway cluster_membrane Cell Membrane SaeS SaeS (Sensor Kinase) SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylation BCFA Branched-Chain Fatty Acids (BCFAs) BCFA->SaeS Modulates Activity SaeR_P SaeR-P (Phosphorylated) Virulence_Genes Virulence Genes (e.g., hla for α-hemolysin) SaeR_P->Virulence_Genes Activates Transcription Toxins Virulence Factors (e.g., α-hemolysin) Virulence_Genes->Toxins Expression FAME_Analysis_Workflow Start Bacterial Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Saponification Saponification (NaOH/Methanol, Heat) Harvest->Saponification Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane/MTBE) Methylation->Extraction Cleanup Base Wash (NaOH solution) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Analysis (Peak Identification & Quantification) GCMS->Data BCFA_Biosynthesis cluster_amino_acids Branched-Chain Amino Acids cluster_primers Branched-Chain Acyl-CoA Primers cluster_products Methyl-Branched Fatty Acids Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) + Malonyl-CoA Isobutyryl_CoA->FAS iso_even iso-even numbered Isobutyryl_CoA->iso_even Isovaleryl_CoA->FAS iso_odd iso-odd numbered Isovaleryl_CoA->iso_odd Methylbutyryl_CoA->FAS anteiso_odd anteiso-odd numbered Methylbutyryl_CoA->anteiso_odd

References

Preliminary Studies on the Putative Function of 12-Methylhenicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific literature detailing the function, metabolic fate, and enzymatic interactions of 12-Methylhenicosanoyl-CoA is not available. This guide, therefore, presents a hypothetical framework based on the established principles of branched-chain fatty acid metabolism and the functions of analogous acyl-CoA molecules. The experimental protocols and potential data presented are intended to serve as a foundational template for the investigation of this novel molecule.

Introduction

This compound is a long-chain branched fatty acyl-coenzyme A ester. Its structure, featuring a methyl group on the 12th carbon of a 21-carbon (henicosanoyl) backbone, suggests its involvement in fatty acid metabolism. The presence of a methyl branch indicates that its catabolism likely requires specialized enzymatic machinery to navigate the steric hindrance posed by the methyl group, distinguishing it from the straightforward beta-oxidation of straight-chain fatty acids. Understanding the metabolic pathway of this compound is crucial for elucidating its physiological roles and potential implications in metabolic disorders.

Hypothetical Metabolic Pathway of this compound

The metabolism of branched-chain fatty acids often involves a combination of beta-oxidation and, when a methyl branch is encountered, alternative enzymatic steps such as those catalyzed by mutases or isomerases. The position of the methyl group in this compound is deep within the acyl chain, suggesting that several cycles of beta-oxidation would occur before the branch point is reached.

Initial Beta-Oxidation Cycles

It is hypothesized that this compound would undergo five cycles of conventional beta-oxidation, shortening the acyl chain by ten carbons and producing five molecules of acetyl-CoA. This would result in the formation of 2-methylundecanoyl-CoA.

Processing of the Methyl-Branched Intermediate

The resulting 2-methylundecanoyl-CoA cannot be directly processed by standard beta-oxidation enzymes due to the methyl group at the alpha-carbon (after isomerization). At this juncture, a specialized enzymatic pathway is likely required. Drawing parallels with the metabolism of other branched-chain fatty acids, a coenzyme B12-dependent mutase could be involved. Such mutases are known to catalyze carbon skeleton rearrangements.[1][2] For instance, a mutase could rearrange the carbon skeleton to a form amenable to further oxidation.

Following the action of a mutase, the resulting intermediate would likely re-enter a modified beta-oxidation pathway, eventually leading to the production of propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.

Potential for Disease Association

Deficiencies in enzymes responsible for processing branched-chain acyl-CoAs can lead to serious metabolic disorders, such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).[3][4] Such deficiencies result in the accumulation of specific acylcarnitines and can manifest in a wide range of clinical symptoms, from severe neonatal illness to milder adult-onset myopathy.[3] Investigating the metabolism of this compound could therefore provide insights into novel inborn errors of metabolism.

Visualizing the Hypothetical Pathway

The following diagram illustrates the proposed metabolic cascade for this compound.

Hypothetical_Metabolism_of_12_Methylhenicosanoyl_CoA cluster_beta_oxidation Initial Beta-Oxidation Cycles cluster_branch_processing Branch Point Processing cluster_final_metabolism Final Metabolism This compound This compound Intermediate_1 2-Methylundecanoyl-CoA This compound->Intermediate_1 5x Acetyl-CoA Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Acyl-CoA Dehydrogenase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Enoyl-CoA Hydratase Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Hydroxyacyl-CoA Dehydrogenase Intermediate_5 Propionyl-CoA + Nonanoyl-CoA Intermediate_4->Intermediate_5 Thiolase Succinyl-CoA Succinyl-CoA Intermediate_5->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle Enters

Hypothetical metabolic pathway of this compound.

Experimental Protocols for Functional Characterization

To investigate the function of this compound, a multi-pronged experimental approach is necessary. The following protocols provide a roadmap for its characterization.

Synthesis of this compound

As this is likely not a commercially available compound, the first step is its chemical synthesis. This would involve the synthesis of 12-methylhenicosanoic acid followed by its conjugation to Coenzyme A.

In Vitro Enzymatic Assays
  • Objective: To identify enzymes that act on this compound.

  • Methodology:

    • Incubate synthesized this compound with mitochondrial extracts or purified candidate enzymes (e.g., acyl-CoA dehydrogenases, mutases).

    • Monitor the reaction over time by taking aliquots at various time points.

    • Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the substrate and any resulting metabolites.

    • For dehydrogenase assays, a spectrophotometric method can be used to monitor the reduction of an electron acceptor.

Cellular Metabolism Studies
  • Objective: To determine the metabolic fate of 12-methylhenicosanoic acid in a cellular context.

  • Methodology:

    • Synthesize a stable isotope-labeled version of 12-methylhenicosanoic acid (e.g., with ¹³C or ²H).

    • Incubate cultured cells (e.g., hepatocytes, myoblasts) with the labeled fatty acid.

    • After incubation, perform a metabolomic analysis on cell lysates and culture medium.

    • Trace the labeled atoms through various metabolic pathways using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify downstream metabolites and determine metabolic flux.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the functional characterization of a novel acyl-CoA.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Enzyme_Assays Enzymatic Assays with Mitochondrial Extracts Synthesis->Enzyme_Assays Isotope_Labeling Synthesis of Isotope-Labeled Analog Synthesis->Isotope_Labeling Product_ID Product Identification (LC-MS, HPLC) Enzyme_Assays->Product_ID Pathway_Elucidation Pathway Elucidation Product_ID->Pathway_Elucidation Cell_Culture Incubation with Cultured Cells Isotope_Labeling->Cell_Culture Metabolomics Metabolomic Analysis (GC-MS, LC-MS) Cell_Culture->Metabolomics Metabolomics->Pathway_Elucidation

General experimental workflow for functional characterization.

Quantitative Data Presentation

The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.

Table 1: Kinetic Parameters of a Putative this compound Metabolizing Enzyme

ParameterValueUnits
KmTBDµM
VmaxTBDnmol/min/mg protein
kcatTBDs-1
kcat/KmTBDM-1s-1

TBD: To be determined.

Table 2: Metabolite Profiling from Cellular Isotope Tracing

MetaboliteFold Change (vs. Control)Isotope Enrichment (%)
Acetyl-CoATBDTBD
Propionyl-CoATBDTBD
Succinyl-CoATBDTBD
CitrateTBDTBD

TBD: To be determined.

Conclusion

While direct experimental evidence for the function of this compound is currently lacking, established principles of fatty acid metabolism provide a strong foundation for a hypothetical framework. The proposed metabolic pathway, involving initial beta-oxidation followed by specialized enzymatic processing of a methyl-branched intermediate, is a plausible scenario. The experimental protocols outlined in this guide offer a systematic approach to test this hypothesis and to elucidate the precise physiological role of this novel molecule. Such research is essential for expanding our understanding of lipid metabolism and for the potential identification of new metabolic disorders and therapeutic targets.

References

Unveiling the Microbial Origins of 12-Methylhenicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylhenicosanoyl-CoA, an anteiso-branched-chain fatty acyl-coenzyme A with a 22-carbon backbone, represents a class of molecules with significant implications in bacterial physiology and membrane architecture. While direct evidence for the natural occurrence of this specific very-long-chain fatty acyl-CoA is limited in publicly accessible literature, its biosynthetic pathway is well-understood within the broader context of bacterial fatty acid synthesis. This technical guide consolidates the current understanding of anteiso-fatty acid biosynthesis, identifies potential microbial sources of long-chain branched fatty acids, and provides detailed experimental protocols for their analysis. This information serves as a critical resource for researchers investigating bacterial lipid metabolism and for professionals in drug development targeting these unique pathways.

Biosynthesis of Anteiso-Fatty Acyl-CoAs

Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom (the third carbon from the methyl end) of the acyl chain. Their biosynthesis is a variation of the fatty acid synthase (FAS) II system found in many bacteria. The key differentiator lies in the initial priming molecule.

The synthesis of this compound originates from the amino acid L-isoleucine. Through a series of enzymatic reactions, isoleucine is converted into 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid chain. This primer is then elongated by the sequential addition of two-carbon units from malonyl-CoA by the FAS II system. This process of elongation continues until the 22-carbon chain of henicósanoyl-CoA is formed, with the methyl branch from the initial 2-methylbutyryl-CoA primer located at the 12th carbon position from the carboxyl end (or the antepenultimate position from the methyl end).

Anteiso_Fatty_Acid_Biosynthesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Transamination Primer 2-Methylbutyryl-CoA KetoAcid->Primer Oxidative Decarboxylation FASII Fatty Acid Synthase II (FASII) Elongation Cycles Primer->FASII MalonylCoA Malonyl-CoA MalonylCoA->FASII AnteisoFattyAcylACP Anteiso-Fatty Acyl-ACP FASII->AnteisoFattyAcylACP Chain Elongation AnteisoFattyAcylCoA This compound AnteisoFattyAcylACP->AnteisoFattyAcylCoA Thioesterase/ Acyl-CoA Synthetase

Potential Natural Sources

While specific documentation of this compound is scarce, bacteria known to produce very-long-chain fatty acids (VLCFAs) and those rich in other anteiso-fatty acids are the most probable sources. The following table summarizes bacterial genera known for their production of branched-chain fatty acids.

Bacterial GenusPredominant Branched-Chain Fatty AcidsRelevant Characteristics
Bacillusiso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0Widespread soil bacteria, known for a high proportion of branched-chain fatty acids in their membranes.
Actinomycetes (e.g., Streptomyces, Mycobacterium)Tuberculostearic acid (10-methyloctadecanoic acid), other iso- and anteiso-fatty acidsPossess complex cell envelopes containing a variety of unusual lipids, including branched-chain and very-long-chain fatty acids.[1]
ThermoanaerobacterVery-long-chain α,ω-dicarboxylic fatty acids with methyl branchesThermophilic anaerobic bacteria, demonstrating the capability to synthesize very long and complex branched-chain fatty acids.[2]
ThermomicrobiumLong-chain 1,2-diols and branched-chain fatty acidsThermophilic bacterium with a unique membrane composition rich in long-chain branched lipids.

Experimental Protocols

The analysis of this compound from a biological source would first involve the hydrolysis of the CoA thioester to the free fatty acid, 12-methylhenicosanoic acid, followed by derivatization and analysis.

Lipid Extraction

A general protocol for extracting total lipids from bacterial cells is the Bligh-Dyer method.

Materials:

Procedure:

  • To a pellet of approximately 100 mg of wet cells in a glass centrifuge tube, add 1 ml of methanol and vortex thoroughly.

  • Add 2 ml of chloroform and vortex for 2 minutes.

  • Add 1 ml of 0.9% NaCl solution and vortex for another 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the total lipids, using a Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a stream of nitrogen.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To analyze the fatty acid composition, the extracted lipids are saponified to release the fatty acids, which are then esterified to their methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • Dried lipid extract

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

Procedure:

  • Add 2 ml of 0.5 M NaOH in methanol to the dried lipid extract.

  • Heat the sample at 100°C for 10 minutes in a sealed tube.

  • Cool the tube and add 2 ml of 14% BF3 in methanol.

  • Heat again at 100°C for 5 minutes.

  • Cool to room temperature and add 2 ml of saturated NaCl solution and 2 ml of hexane.

  • Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and identification of 12-methylhenicosanoic acid methyl ester would be performed using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A long, non-polar capillary column (e.g., 50-100 m) is recommended for the separation of very-long-chain fatty acid isomers.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

Identification: The identification of the 12-methylhenicosanoic acid methyl ester would be based on its retention time relative to standards and its characteristic mass spectrum. The mass spectrum of a fatty acid methyl ester typically shows a prominent molecular ion (M+) and a characteristic fragmentation pattern, including a fragment at m/z 74 (McLafferty rearrangement). The position of the methyl branch can be inferred from specific fragmentation patterns, although this can be challenging and may require comparison with an authentic standard.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis BacterialCulture Bacterial Culture CellHarvest Cell Harvesting BacterialCulture->CellHarvest BlighDyer Bligh-Dyer Extraction CellHarvest->BlighDyer TotalLipids Total Lipid Extract BlighDyer->TotalLipids Saponification Saponification TotalLipids->Saponification Methylation Methylation (BF3/Methanol) Saponification->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GCMS GC-MS Analysis FAMEs->GCMS DataAnalysis Data Analysis and Identification GCMS->DataAnalysis

Conclusion

While this compound has not been explicitly identified from a natural source in the reviewed literature, the established principles of anteiso-fatty acid biosynthesis strongly suggest its presence in bacteria capable of producing very-long-chain fatty acids. This technical guide provides a foundational understanding of its biosynthetic origins, highlights potential microbial sources for further investigation, and details the necessary experimental protocols for its detection and analysis. The information presented herein is intended to empower researchers and drug development professionals to explore the fascinating world of bacterial lipid metabolism and to leverage this knowledge for innovative applications.

References

Methodological & Application

Application Notes and Protocols for Mass Spectrometry Analysis of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A. The analysis of such molecules is critical in various fields, including lipidomics, metabolic research, and drug development, to understand their roles in cellular processes and disease. Long-chain acyl-CoAs are key intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids. Their quantification can provide insights into metabolic flux and cellular signaling.

This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Analysis of this compound

The recommended method for the analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This approach offers high selectivity and sensitivity for quantification.

A key characteristic of the fragmentation of acyl-CoAs in tandem mass spectrometry is a neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) portion of the coenzyme A molecule.[1][2][3] This specific neutral loss can be used in precursor ion scanning or multiple reaction monitoring (MRM) for the selective detection of acyl-CoAs in complex biological matrices.

Predicted Mass and Fragmentation

To set up the mass spectrometer for the analysis of this compound, the following mass-to-charge ratios (m/z) should be considered:

  • Molecular Formula of 12-Methylhenicosanoic Acid: C₂₂H₄₄O₂

  • Molecular Weight of 12-Methylhenicosanoic Acid: 340.59 g/mol

  • Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S

  • Molecular Weight of Coenzyme A: 767.53 g/mol

  • Molecular Formula of this compound: C₄₃H₇₈N₇O₁₇P₃S

  • Monoisotopic Mass of this compound: 1093.45 g/mol

  • [M+H]⁺ (Precursor Ion): 1094.45 m/z

The primary fragmentation of the [M+H]⁺ ion of an acyl-CoA involves the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[4]

  • Neutral Loss: 507.0 m/z

  • Product Ion: [M+H - 507]⁺ = 587.45 m/z

Another common fragment ion observed for acyl-CoAs corresponds to the adenosine-5'-diphosphate portion.

  • Product Ion: 428.0 m/z[4]

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for the quantitative analysis of this compound using MRM.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound 1094.5587.5Optimization RecommendedCorresponds to [M+H - 507]⁺
This compound 1094.5428.0Optimization RecommendedCommon CoA fragment
Internal Standard (e.g., C17:0-CoA) 1018.4511.4Optimization RecommendedUse a non-endogenous odd-chain acyl-CoA

Experimental Protocols

This section provides a detailed methodology for the extraction and LC-MS/MS analysis of this compound from biological samples such as tissues or cells.

Sample Preparation and Extraction

Proper sample preparation is crucial for the accurate quantification of long-chain acyl-CoAs. A fast solid-phase extraction (SPE) method is recommended to minimize sample degradation and handling time.[1][5]

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal Standard (IS) solution (e.g., 10 µM Heptadecanoyl-CoA in methanol (B129727):water 1:1)

  • SPE cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

  • Ammonium (B1175870) hydroxide

  • Water (LC-MS grade)

Protocol:

  • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% TCA. For cultured cells, scrape cells in ice-cold 10% TCA.

  • Spike the homogenate with the internal standard solution.

  • Sonicate the sample briefly (e.g., 3 cycles of 15 seconds on ice) to ensure complete cell lysis.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium hydroxide).

Liquid Chromatography

A reversed-phase separation using a C18 column at a high pH is effective for resolving long-chain acyl-CoAs.[1][2][6]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5)

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98% to 2% B

    • 12.1-15 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry

A triple quadrupole mass spectrometer is ideal for the targeted quantification of this compound.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As specified in the Quantitative Data Summary table.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue/Cell Sample homogenization Homogenization in TCA + IS sample->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc Reversed-Phase LC Separation reconstitution->lc ms Tandem MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification vs. IS integration->quantification

Caption: Experimental workflow for this compound analysis.

Putative Metabolic Pathway

Since specific signaling pathways for this compound are not well-defined, a generalized metabolic pathway for a branched-chain fatty acid is presented.

metabolic_pathway bcfa 12-Methylhenicosanoic Acid (Branched-Chain Fatty Acid) acyl_coa_synthetase Long-Chain Acyl-CoA Synthetase bcfa->acyl_coa_synthetase target_coa This compound acyl_coa_synthetase->target_coa beta_oxidation β-Oxidation target_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) target_coa->lipid_synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle (as Succinyl-CoA)

Caption: Generalized metabolic fate of this compound.

References

Application Note and Protocol: Extraction of 12-Methylhenicosanoyl-CoA from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 12-Methylhenicosanoyl-CoA is a very-long-chain acyl-coenzyme A molecule. The analysis of such molecules is crucial for understanding bacterial lipid metabolism and for the development of novel antimicrobial agents. The extraction of long-chain acyl-CoAs from bacterial cultures presents a challenge due to their amphipathic nature and relatively low abundance. This document provides a detailed protocol for the extraction of this compound from bacterial cultures, optimized for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol

This protocol is a synthesized method based on established procedures for extracting long-chain acyl-CoAs from cellular matrices.[1][2][3]

Materials and Reagents
  • Bacterial Culture: Actively growing culture of the bacterium of interest.

  • Centrifuge Tubes: Appropriate size for culture volume, rated for required g-forces.

  • Centrifuge: Refrigerated, capable of at least 12,000 x g.

  • Liquid Nitrogen: For flash-freezing cell pellets.

  • -80°C Freezer: For sample storage.

  • Grinder/Bead Beater: e.g., JXFSTPRP-24L or similar.[1]

  • Zirconia Glass Beads: 1 mm and 2 mm diameter.[1]

  • Lyophilizer (Freeze-dryer): For sample concentration.

  • Vortex Mixer

  • Water Bath Sonicator

  • HPLC-HRMS System: For analysis.[1]

  • Extraction Buffer: 67 mM Monopotassium phosphate (B84403) (KH2PO4) buffer, pH 4.9, ice-cold.[1]

  • Organic Solvents (HPLC Grade):

  • Saturated Ammonium (B1175870) Sulfate (B86663) Solution [1]

Step-by-Step Methodology

2.1. Cell Harvesting

  • Transfer 10 mL of bacterial culture broth into a centrifuge tube.

  • Centrifuge at 3,500 x g for 10 minutes at 4°C to pellet the bacterial cells.[1]

  • Carefully decant and discard the supernatant.

  • Immediately flash-freeze the cell pellet using liquid nitrogen to halt metabolic activity.

  • Store the frozen pellet at -80°C until you are ready to begin the extraction.[1]

2.2. Cell Lysis and Acyl-CoA Extraction

  • Place the tube containing the frozen cell pellet on ice.

  • Add 1 mL of ice-cold 67 mM monopotassium phosphate buffer (pH 4.9).[1]

  • Add two 2 mm zirconia glass beads and approximately 100 µL of 1 mm zirconia glass beads to the tube.[1]

  • Pre-cool the grinder to -40°C.

  • Secure the tube in the grinder and perform two grinding cycles at 60 Hz for 60 seconds each, with a 10-second pause in between.[1]

  • Return the sample to the ice and add 500 µL of pre-cooled isopropanol.[1]

  • Perform one additional grinding cycle (60 Hz, 60 seconds).[1]

  • Add 1 mL of pre-cooled acetonitrile and 60 µL of saturated ammonium sulfate solution.[1]

  • Perform a final grinding cycle (60 Hz, 60 seconds).[1]

  • Incubate the tube on ice for 10 minutes to precipitate proteins and other insoluble material.[1]

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean tube.[1]

2.3. Sample Concentration and Preparation for Analysis

  • Lyophilize (freeze-dry) the collected supernatant to complete dryness.[1]

  • Store the lyophilized extract at -80°C for subsequent analysis.[1]

  • For analysis, resuspend the dried sample in 200 µL of 50% methanol.[1]

  • Vortex the resuspended sample for 1 minute, followed by sonication in a water bath for 2 minutes to ensure complete dissolution.[1]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any remaining insoluble debris.[1]

  • Transfer the final supernatant to an HPLC vial for analysis by LC-MS.[1]

Data Presentation

Analyte GroupExpected Recovery (%)Recommended Quantification Method
Long-Chain Acyl-CoAs70-80%[3]LC-MS/MS with stable isotope-labeled internal standards

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_harvesting Cell Harvesting cluster_extraction Lysis & Extraction cluster_analysis_prep Analysis Preparation Culture Bacterial Culture Centrifuge1 Centrifuge (3,500 x g, 10 min, 4°C) Culture->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Freeze Flash Freeze (Liquid N2) Pellet->Freeze Store1 Store at -80°C Freeze->Store1 AddBuffer Add KH2PO4 Buffer & Beads Store1->AddBuffer Grind1 Mechanical Grinding AddBuffer->Grind1 AddSolvents Add Isopropanol, Acetonitrile, (NH4)2SO4 Grind1->AddSolvents Grind2 Final Grinding Cycles AddSolvents->Grind2 Incubate Incubate on Ice (10 min) Grind2->Incubate Centrifuge2 Centrifuge (12,000 x g, 10 min, 4°C) Incubate->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Lyophilize Lyophilize to Dryness Supernatant->Lyophilize Resuspend Resuspend in 50% Methanol Lyophilize->Resuspend Vortex Vortex & Sonicate Resuspend->Vortex Centrifuge3 Final Centrifugation Vortex->Centrifuge3 Analysis Transfer to HPLC Vial for LC-MS Analysis Centrifuge3->Analysis

Caption: Workflow for this compound extraction.

Conceptual Pathway Diagram

FASII_Pathway cluster_FASII Bacterial Fatty Acid Synthesis (FAS II) AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP AccABCD Elongation Elongation Cycles (FabG, FabZ, FabI, etc.) MalonylACP->Elongation LongChain Long-Chain Acyl-ACP Elongation->LongChain + Malonyl-ACP Thioesterase Thioesterase/ CoA Ligase LongChain->Thioesterase Target This compound (Target Molecule) Thioesterase->Target

Caption: Role of Acyl-CoAs in bacterial fatty acid synthesis.

References

Application Notes and Protocols for Utilizing 12-Methylhenicosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylhenicosanoyl-CoA is a C22 branched-chain acyl-coenzyme A thioester. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), its metabolism is anticipated to occur primarily within peroxisomes, which are specialized in the breakdown of lipids that are poor substrates for mitochondrial β-oxidation.[1][2][3] Understanding the enzymatic processing of this compound is crucial for investigating lipid metabolism disorders, developing novel therapeutics, and elucidating the roles of branched-chain fatty acids in cellular signaling and physiology.

These application notes provide a detailed guide to the presumed metabolic pathway of this compound and present protocols for in vitro assays of key enzymes likely involved in its catabolism. The methodologies are based on established assays for similar branched-chain and very-long-chain acyl-CoA substrates and are intended to serve as a starting point for empirical investigation.

Postulated Metabolic Pathway

The catabolism of this compound is hypothesized to follow the peroxisomal β-oxidation pathway, which involves a series of enzymatic reactions to shorten the acyl chain. Due to the methyl branch, additional enzymes specific for branched-chain fatty acids are likely required.

Peroxisomal Beta-Oxidation of this compound cluster_0 Peroxisomal Membrane cluster_1 Peroxisomal Matrix VLCFA Transporter VLCFA Transporter This compound This compound VLCFA Transporter->this compound Acyl-CoA Oxidase Acyl-CoA Oxidase This compound->Acyl-CoA Oxidase Step 1 Enoyl-CoA Hydratase/Dehydrogenase Enoyl-CoA Hydratase/Dehydrogenase Acyl-CoA Oxidase->Enoyl-CoA Hydratase/Dehydrogenase H2O2 2-Methylacyl-CoA Racemase 2-Methylacyl-CoA Racemase Enoyl-CoA Hydratase/Dehydrogenase->2-Methylacyl-CoA Racemase Step 2 Thiolase Thiolase 2-Methylacyl-CoA Racemase->Thiolase Step 3 Shortened Acyl-CoA + Propionyl-CoA Shortened Acyl-CoA + Propionyl-CoA Thiolase->Shortened Acyl-CoA + Propionyl-CoA Step 4 Mitochondrial Metabolism Mitochondrial Metabolism Shortened Acyl-CoA + Propionyl-CoA->Mitochondrial Metabolism 12-Methylhenicosanoic Acid (extracellular) 12-Methylhenicosanoic Acid (extracellular) 12-Methylhenicosanoic Acid (extracellular)->VLCFA Transporter Activation by Acyl-CoA Synthetase

Caption: Postulated peroxisomal β-oxidation pathway for this compound.

Key Enzymes and In Vitro Assays

The study of this compound metabolism in vitro will likely focus on the following key enzyme classes:

  • Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS): Catalyzes the activation of 12-methylhenicosanoic acid to its CoA thioester.

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step of peroxisomal β-oxidation.

  • 2-Methylacyl-CoA Racemase (AMACR): Essential for the metabolism of branched-chain acyl-CoAs.[4]

  • Peroxisomal Thiolase: Catalyzes the final step of the β-oxidation spiral.

The following sections provide detailed protocols for assaying the activity of these enzymes using this compound as a potential substrate.

Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity Assay

This protocol is adapted from radiometric assays for long-chain acyl-CoA synthetases and is designed to measure the conversion of radiolabeled 12-methylhenicosanoic acid to its CoA ester.[4]

Experimental Workflow

VLC-ACS Assay Workflow start Start reagents Prepare reaction mix: - Buffer, ATP, CoA, MgCl2 - [3H]-12-methylhenicosanoic acid start->reagents enzyme Add enzyme source (e.g., cell lysate, purified enzyme) reagents->enzyme incubate Incubate at 37°C enzyme->incubate stop Stop reaction (e.g., with Dole's reagent) incubate->stop extract Extract unreacted fatty acid (e.g., with heptane) stop->extract scintillation Quantify radiolabeled product in aqueous phase via scintillation counting extract->scintillation end End scintillation->end

Caption: Workflow for the radiometric VLC-ACS assay.

Protocol

A. Reagents

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Substrate Mix: 10 mM ATP, 1 mM Coenzyme A, 0.5% Triton X-100 in Reaction Buffer.

  • Radiolabeled Substrate: [³H]-12-methylhenicosanoic acid (custom synthesis required), complexed to fatty acid-free BSA.

  • Enzyme Source: Purified VLC-ACS or cell lysate overexpressing the enzyme.

  • Stop Solution (Dole's Reagent): Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1, v/v/v).

  • Extraction Solvent: Heptane.

  • Scintillation Cocktail.

B. Procedure

  • Prepare the reaction mixture by combining the Reaction Buffer and Substrate Mix.

  • Add the radiolabeled 12-methylhenicosanoic acid-BSA complex to the reaction mixture.

  • Initiate the reaction by adding the enzyme source. The final reaction volume is typically 100 µL.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 500 µL of Stop Solution.

  • Add 300 µL of heptane and 200 µL of deionized water, and vortex thoroughly.

  • Centrifuge for 5 minutes at 2000 x g to separate the phases.

  • Transfer a known volume of the lower aqueous phase (containing the [³H]-12-Methylhenicosanoyl-CoA) to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity based on the amount of product formed per unit time per amount of enzyme.

Expected Data and Analysis

The primary data will be in counts per minute (CPM), which can be converted to pmol or nmol of product formed. Kinetic parameters can be determined by varying the substrate concentration.

ParameterExpected Range (for similar VLCFAs)
Km (12-methylhenicosanoic acid) 1 - 20 µM
Vmax Enzyme-dependent

Acyl-CoA Oxidase (ACOX) Activity Assay

This spectrophotometric assay measures the production of H₂O₂ by ACOX, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).[5]

Signaling Pathway

ACOX Assay Signaling Pathway This compound This compound ACOX Acyl-CoA Oxidase This compound->ACOX H2O2 H2O2 ACOX->H2O2 HRP Horseradish Peroxidase H2O2->HRP Chromogen_oxidized Oxidized Chromogen (Colored Product) HRP->Chromogen_oxidized Chromogen_reduced Reduced Chromogen (e.g., ABTS) Chromogen_reduced->HRP

Caption: Coupled reaction for the spectrophotometric ACOX assay.

Protocol

A. Reagents

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4).

  • Substrate: this compound (requires custom synthesis).

  • Coupling Reagents: 1 U/mL Horseradish Peroxidase (HRP), 0.5 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Enzyme Source: Purified ACOX or peroxisomal fraction from tissue homogenate.

B. Procedure

  • Prepare a master mix containing Assay Buffer, HRP, and ABTS.

  • Add the master mix to a 96-well plate.

  • Add the this compound substrate to the wells.

  • Initiate the reaction by adding the enzyme source.

  • Immediately measure the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds for 10 minutes).

  • The rate of change in absorbance is proportional to the ACOX activity.

Quantitative Data Summary

Kinetic parameters should be determined by performing the assay with varying concentrations of this compound.

ParameterExpected Range (for similar branched-chain acyl-CoAs)
Km (this compound) 5 - 50 µM
Specific Activity Dependent on enzyme purity and source

2-Methylacyl-CoA Racemase (AMACR) Activity Assay

This is a coupled assay that measures the conversion of a (2R)-methylacyl-CoA to its (2S)-epimer, which is then a substrate for a stereospecific acyl-CoA oxidase.[4]

Experimental Workflow

AMACR Assay Workflow start Start substrate (2R)-12-Methylhenicosanoyl-CoA start->substrate AMACR AMACR substrate->AMACR product (2S)-12-Methylhenicosanoyl-CoA AMACR->product ACOX (2S)-specific ACOX product->ACOX H2O2 H2O2 ACOX->H2O2 HRP_assay HRP-coupled detection (as in ACOX assay) H2O2->HRP_assay end End HRP_assay->end

Caption: Coupled assay workflow for AMACR activity.

Protocol

A. Reagents

  • All reagents from the ACOX assay.

  • (2R)-12-Methylhenicosanoyl-CoA: (Requires stereospecific custom synthesis).

  • Enzyme Source: Purified AMACR or cell lysate.

  • Coupling Enzyme: A (2S)-specific acyl-CoA oxidase (e.g., pristanoyl-CoA oxidase).[4]

B. Procedure

  • The procedure is identical to the ACOX assay, with the following modifications:

  • The substrate used is the (2R)-epimer of this compound.

  • The reaction mixture must contain an excess of a (2S)-specific acyl-CoA oxidase to ensure that the racemization step is rate-limiting.

  • The rate of color development is now proportional to the AMACR activity.

Quantitative Data Summary
ParameterExpected Range (for similar 2-methylacyl-CoAs)
Km ((2R)-12-Methylhenicosanoyl-CoA) 10 - 100 µM
Specific Activity Dependent on enzyme purity and source

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro investigation of enzymes involved in the metabolism of this compound. Researchers should note that due to the novelty of this specific substrate, optimization of assay conditions, such as substrate concentration, enzyme concentration, and incubation time, will be necessary. These studies will be instrumental in advancing our understanding of branched-chain fatty acid metabolism and its implications in health and disease.

References

Application Notes and Protocols for the Quantification of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methylhenicosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) derivative. The accurate quantification of specific acyl-CoAs is crucial for understanding their roles in various metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. Dysregulation of acyl-CoA metabolism has been implicated in numerous diseases, making the ability to precisely measure these molecules essential for both basic research and drug development.

These application notes provide a detailed overview of the analytical techniques applicable to the quantification of this compound. While specific methods for this particular analyte are not widely published, established protocols for the analysis of other long-chain and very-long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are readily adaptable. LC-MS/MS offers high sensitivity and specificity, making it the method of choice for analyzing low-abundance lipid metabolites.[1][2][3]

Analytical Techniques

The primary analytical technique for the quantification of acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and specific detection capabilities of tandem mass spectrometry.

Key advantages of LC-MS/MS for acyl-CoA analysis include:

  • High Sensitivity: Capable of detecting acyl-CoAs at femtomole levels.

  • High Specificity: The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the specific detection of the target analyte in complex biological matrices.

  • Versatility: The methodology can be adapted to quantify a wide range of acyl-CoA species, from short-chain to very-long-chain, within a single analytical run.[4]

Experimental Protocols

The following protocols are adapted from established methods for the quantification of long-chain acyl-CoAs and are suitable for this compound analysis.

Sample Preparation and Extraction

The goal of this step is to efficiently extract acyl-CoAs from biological samples while minimizing degradation.

Materials:

  • Tissue or cell samples

  • 10% Trichloroacetic acid (TCA) or a mixed organic-aqueous solvent (e.g., acetonitrile/methanol (B129727)/water 2:2:1, v/v/v)[5][6]

  • Internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA)

  • Solid-phase extraction (SPE) cartridges (reversed-phase, e.g., C18)

  • Centrifuge

  • Homogenizer

Protocol:

  • Homogenization: Homogenize the tissue or cell pellet in ice-cold extraction solvent. For tissue, a common ratio is 1:20 (w/v) of tissue to solvent.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Precipitation and Centrifugation: If using TCA, allow proteins to precipitate on ice for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and polar impurities.

    • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure separation of this compound from other acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Transitions: For quantification, a common fragmentation pattern for acyl-CoAs is the transition from the protonated molecular ion [M+H]+ to a fragment ion corresponding to the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety ([M-507+H]+).[7] A second, qualitative transition is often monitored for confirmation.

    • Note: The specific m/z values for the precursor and product ions for this compound will need to be determined based on its molecular weight.

Quantitative Data

The following table summarizes typical performance metrics for LC-MS/MS-based quantification of long-chain acyl-CoAs, which can be expected to be similar for this compound.

ParameterTypical ValueReference
Recovery 90-111%
Limit of Detection (LOD) 1-5 fmol
Lower Limit of Quantification (LLOQ) ~0.225 pmol[3]
Linear Range > 2 orders of magnitude[3]
Within-run Precision (%CV) 5-11%[5]
Inter-batch Precision (%CV) Similar to within-run[5]

Visualizations

Experimental Workflow for Acyl-CoA Quantification

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Extraction & Homogenization (with Internal Standard) sample->extraction 1. Sample Preparation spe Solid-Phase Extraction (SPE) extraction->spe 2. Purification analysis LC-MS/MS Analysis spe->analysis 3. Instrumental Analysis quantification Data Processing & Quantification analysis->quantification 4. Data Acquisition result Quantitative Results quantification->result 5. Final Output

Caption: General experimental workflow for the quantification of acyl-CoAs.

Conceptual Metabolic Role of this compound

While the precise signaling pathways involving this compound are not well-documented, it is understood to be an intermediate in fatty acid metabolism.

metabolic_pathway precursor Precursor Molecules (e.g., Acetyl-CoA, Malonyl-CoA) synthesis Fatty Acid Synthesis & Elongation precursor->synthesis acyl_coa This compound synthesis->acyl_coa beta_ox Beta-Oxidation acyl_coa->beta_ox complex_lipids Biosynthesis of Complex Lipids acyl_coa->complex_lipids energy Energy Production (Acetyl-CoA) beta_ox->energy

Caption: Conceptual metabolic pathways involving a very-long-chain acyl-CoA.

References

Application Notes and Protocols: 12-Methylhenicosanoyl-CoA as a Substrate for Specific Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA molecule. While specific enzymatic data for this particular substrate is limited in publicly available literature, its structural characteristics suggest it serves as a substrate for enzymes involved in branched-chain fatty acid (BCFA) metabolism. This document outlines potential enzymatic pathways, provides generalized experimental protocols for its study, and discusses its putative role in cellular signaling based on current knowledge of BCFA metabolism. The protocols and pathways described herein are based on studies of similar branched-chain fatty acids and should be adapted and validated for this compound.

Potential Enzymatic Processing of this compound

Based on its structure as a very-long-chain fatty acid with a methyl branch, this compound is likely metabolized within the peroxisome through a combination of alpha- and beta-oxidation.[1][2][3][4]

Peroxisomal Alpha-Oxidation

Due to the methyl group at the 12th carbon, which is distant from the beta-carbon, direct beta-oxidation might proceed. However, for some branched-chain fatty acids, an initial alpha-oxidation step is necessary.[5] The enzyme phytanoyl-CoA hydroxylase (PAHX) is a key enzyme in the alpha-oxidation of 3-methyl-branched fatty acids.[6][7] While the substrate specificity of PAHX is broader than initially understood, its activity on a 12-methyl substituted acyl-CoA is not confirmed.[8]

Peroxisomal and Mitochondrial Beta-Oxidation

Following any initial alpha-oxidation, or directly if the methyl group does not hinder the process, this compound would likely undergo beta-oxidation.[2][9] This process involves a cycle of four enzymatic reactions catalyzed by:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial dehydrogenation step. Given the very long chain length, a very-long-chain acyl-CoA dehydrogenase (VLCAD) is the probable enzyme.[10]

  • Enoyl-CoA Hydratase

  • 3-Hydroxyacyl-CoA Dehydrogenase

  • 3-Ketoacyl-CoA Thiolase

The beta-oxidation of very-long-chain fatty acids is initiated in the peroxisomes and the resulting shorter-chain acyl-CoAs are then further metabolized in the mitochondria.[2][3]

Hypothetical Kinetic Data

The following table presents hypothetical kinetic parameters for enzymes potentially involved in this compound metabolism. These values are for illustrative purposes and require experimental validation.

EnzymeSubstrateHypothetical Km (µM)Hypothetical Vmax (nmol/min/mg)
Phytanoyl-CoA Hydroxylase (PAHX)This compound15 - 505 - 20
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)This compound5 - 2550 - 200

Potential Role in Cellular Signaling

Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[11][12][13] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.[3][11] Therefore, this compound may act as a signaling molecule that promotes its own catabolism.

Additionally, branched-chain fatty acids have been shown to influence the expression of other genes, such as fatty acid synthase (FASN) and C-reactive protein (CRP), suggesting broader roles in metabolic and inflammatory signaling.[14]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the interaction of this compound with specific enzymes.

Synthesis of this compound

This protocol is a general method for the synthesis of long-chain acyl-CoAs and should be optimized for this compound.

  • Activation of 12-Methylhenicosanoic Acid:

    • Dissolve 12-methylhenicosanoic acid in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add N,N'-carbonyldiimidazole (CDI) in a 1.1 molar excess.

    • Stir the reaction at room temperature for 1-2 hours until the formation of the acyl-imidazolide is complete (can be monitored by TLC).

  • Thioesterification with Coenzyme A:

    • Prepare a solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH at 7.5-8.0 by adding small aliquots of a dilute base (e.g., 0.1 M NaOH).

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).

    • Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate (B84403), pH 5.5).

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect and lyophilize the fractions containing the product.

    • Confirm the identity and purity of the product by mass spectrometry.

In Vitro Enzyme Assay for Phytanoyl-CoA Hydroxylase (PAHX) Activity

This protocol is adapted from methods used for other PAHX substrates.[6][15]

  • Reaction Mixture Preparation (per reaction):

    • 50 mM Tris-HCl buffer, pH 7.5

    • 100 µM this compound (substrate)

    • 200 µM 2-oxoglutarate

    • 1 mM Ascorbate

    • 50 µM FeSO4

    • 1 mM ATP or GTP

    • 2 mM MgCl2

    • Recombinant human PAHX enzyme (e.g., 1-5 µg)

  • Assay Procedure:

    • Pre-incubate the reaction mixture without the enzyme and 2-oxoglutarate at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme and 2-oxoglutarate.

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes).

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the precipitated protein.

  • Product Analysis:

    • Analyze the supernatant for the formation of 2-hydroxy-12-methylhenicosanoyl-CoA using LC-MS/MS.

In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is a general spectrophotometric assay for ACADs.[16][17]

  • Reaction Mixture Preparation (per reaction):

    • 100 mM Potassium phosphate buffer, pH 7.6

    • 0.2 mM FAD

    • 1 mM Phenazine ethosulfate (PES)

    • 0.1 mM 2,6-Dichlorophenolindophenol (DCPIP)

    • 50 µM this compound (substrate)

    • Purified ACAD enzyme (e.g., VLCAD, 1-10 µg)

  • Assay Procedure:

    • Add all components except the substrate to a cuvette and measure the baseline absorbance at 600 nm.

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 30°C).

    • The rate of DCPIP reduction is proportional to the enzyme activity.

Visualizations

Potential Metabolic Pathway of this compound

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 12-MH-CoA This compound alpha_ox_products Alpha-Oxidation Products 12-MH-CoA->alpha_ox_products PAHX (Hypothetical) beta_ox_products_perox Shorter-Chain Acyl-CoAs 12-MH-CoA->beta_ox_products_perox Beta-Oxidation (VLCAD) alpha_ox_products->beta_ox_products_perox Beta-Oxidation beta_ox_products_mito Further Beta-Oxidation beta_ox_products_perox->beta_ox_products_mito Transport acetyl_coa Acetyl-CoA beta_ox_products_mito->acetyl_coa

Caption: Hypothetical metabolic fate of this compound.

Potential Signaling Pathway via PPARα

signaling_pathway 12-MH-CoA This compound PPARa PPARα 12-MH-CoA->PPARa Binds and Activates Complex PPARα/RXR Complex PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Expression Upregulation of Fatty Acid Oxidation Genes PPRE->Gene_Expression Promotes Transcription

Caption: Potential activation of PPARα signaling by this compound.

Generalized Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Enzyme Assays cluster_signaling Signaling Studies Synthesis Synthesize this compound Purification Purify by HPLC Synthesis->Purification Validation Validate by Mass Spectrometry Purification->Validation Assay_Setup Prepare Reaction Mixture Validation->Assay_Setup Cell_Culture Treat Cells with this compound Validation->Cell_Culture Incubation Incubate with Enzyme Assay_Setup->Incubation Analysis Analyze Products (LC-MS/MS or Spectrophotometry) Incubation->Analysis Gene_Expression Analyze Gene Expression (qPCR) Cell_Culture->Gene_Expression

Caption: General workflow for studying this compound.

Conclusion and Future Directions

This compound is a structurally interesting molecule that likely participates in the complex metabolic and signaling pathways of branched-chain fatty acids. The application notes and protocols provided here offer a foundational framework for initiating research into its specific biological roles. Future studies should focus on:

  • Enzyme Specificity: Definitive identification of the specific acyl-CoA dehydrogenases, hydroxylases, and other enzymes that metabolize this compound.

  • Kinetic Analysis: Determination of the precise kinetic parameters (Km and Vmax) for these enzymatic reactions.

  • Signaling Pathway Elucidation: Detailed investigation of the downstream effects of PPARα activation by this compound and exploration of other potential signaling roles.

  • Drug Development: Given the involvement of fatty acid metabolism in various diseases, understanding the metabolism of BCFAs like this compound could open new avenues for therapeutic intervention.[18][19]

References

Application Notes and Protocols for the Lipidomics Analysis of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the applications and analysis of 12-Methylhenicosanoyl-CoA is limited. The following application notes and protocols are based on established methodologies for the analysis of other long-chain and branched-chain fatty acyl-CoAs and serve as a comprehensive guide for researchers initiating studies on this novel molecule.

Introduction to this compound in Lipidomics

This compound is a long-chain branched fatty acyl-coenzyme A. Branched-chain fatty acids (BCFAs) and their CoA esters are crucial components in various biological systems, particularly in bacteria where they regulate cell membrane fluidity.[1][2] In mammals, they are obtained from dietary sources like dairy and ruminant meats and are involved in metabolic regulation and cellular signaling.[1][3] The analysis of specific acyl-CoAs like this compound can provide insights into metabolic pathways, help identify biomarkers for disease, and understand host-microbiome interactions. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for nuclear receptors like PPARα, suggesting their role in regulating gene transcription for lipid metabolism.[4][5]

Lipidomics studies targeting these molecules typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.[6][7][8]

Application Note: Quantification of this compound in Biological Samples

Application: This note describes a sensitive and specific method for the quantitative analysis of this compound in complex biological matrices such as cell lysates, tissue homogenates, and plasma.

Principle: The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following extraction from the sample matrix, the analyte is separated from other cellular components using reversed-phase liquid chromatography. The separated analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard.

Key Performance Characteristics: The described methodology is designed to achieve high sensitivity and specificity. The table below summarizes the typical performance characteristics expected for the analysis of a long-chain acyl-CoA.

ParameterExpected ValueDescription
Limit of Detection (LOD) 1-10 fmol on columnThe lowest amount of analyte in a sample that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) 5-25 fmol on columnThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision.
Linear Dynamic Range 3-4 orders of magnitudeThe concentration range over which the instrument response is directly proportional to the analyte concentration.
Analytical Recovery 85-115%The percentage of the true amount of analyte that is detected by the analytical method.
Inter-day Precision (%RSD) < 15%The relative standard deviation of measurements taken on different days.
Intra-day Precision (%RSD) < 10%The relative standard deviation of measurements taken within the same day.

Table 1: Hypothetical Method Performance Characteristics. These values are representative for the analysis of long-chain acyl-CoAs and should be established specifically for this compound during method validation.

Detailed Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of this compound from a biological sample (e.g., cultured cells).

Materials and Reagents
  • Solvents: Methanol (B129727), Chloroform (B151607), Isopropanol, Acetonitrile (all LC-MS grade)

  • Acids/Bases: Formic Acid, Ammonium (B1175870) Acetate

  • Internal Standard: A suitable stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA or a custom-synthesized labeled this compound).

  • Water: Ultrapure (18.2 MΩ·cm)

  • Sample Tubes: 2 mL polypropylene (B1209903) microcentrifuge tubes

  • Homogenizer: Bead beater or ultrasonic probe

  • Centrifuge: Capable of 14,000 x g and 4°C

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Sample Preparation and Extraction Protocol
  • Sample Collection: Harvest approximately 1-5 million cells by centrifugation. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Internal Standard Spiking: Add the internal standard to the cell pellet at a known concentration.

  • Homogenization: Add 500 µL of ice-cold Methanol to the cell pellet. Homogenize the sample using a bead beater for 2 cycles of 45 seconds or sonication on ice for 3 cycles of 20 seconds.

  • Lipid Extraction (Modified Folch Method):

    • To the methanol homogenate, add 1 mL of Chloroform. Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Add 400 µL of ultrapure water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Phase Separation and Collection: Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing lipids. Acyl-CoAs are amphipathic and may partition between phases, but are often extracted with polar solvents. For this protocol, we will assume collection of the entire liquid volume after protein precipitation.

  • Alternative Acyl-CoA Extraction:

    • Add 1 mL of an extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water with 10 mM ammonium acetate) to the homogenized sample.

    • Vortex and centrifuge at 14,000 x g for 15 minutes.

    • Collect the supernatant.

  • Drying and Reconstitution: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of a suitable injection solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris. Transfer the clear supernatant to an LC autosampler vial.

LC-MS/MS Analysis Protocol
  • LC System: UHPLC

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 98% B

    • 15-18 min: Hold at 98% B

    • 18-18.1 min: Return to 30% B

    • 18.1-22 min: Re-equilibration at 30% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions: These must be determined by direct infusion of a pure standard of this compound. A common transition for acyl-CoAs is the precursor ion [M+H]+ fragmenting to a product ion corresponding to the acyl-CoA fragment (m/z ~809.5 for many CoAs) or other characteristic fragments.

Visualizations

Experimental Workflow

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_interp Biological Interpretation Sample_Collection 1. Sample Collection (Cells, Tissue, etc.) Spiking 2. Internal Standard Spiking Sample_Collection->Spiking Homogenization 3. Homogenization Spiking->Homogenization Extraction 4. Lipid Extraction Homogenization->Extraction Drying 5. Drying & Reconstitution Extraction->Drying LCMS 6. LC-MS/MS Analysis Drying->LCMS Peak_Integration 7. Peak Integration & Quantification LCMS->Peak_Integration Stats 8. Statistical Analysis Peak_Integration->Stats Pathway_Analysis 9. Pathway Analysis Stats->Pathway_Analysis Biomarker_ID 10. Biomarker Identification Pathway_Analysis->Biomarker_ID

Caption: General workflow for lipidomics analysis of novel acyl-CoAs.

Hypothetical Metabolic Pathway

BCFAs_Pathway cluster_synthesis Biosynthesis cluster_metabolism Metabolic Fates Primer Branched-Chain Amino Acid (e.g., Isoleucine) Keto_Acid Branched α-Keto Acid Primer->Keto_Acid BCAT Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer (e.g., 2-methylbutyryl-CoA) Keto_Acid->Acyl_CoA_Primer BCKDH FASII Fatty Acid Synthase II (FASII) Elongation Cycles with Malonyl-CoA Acyl_CoA_Primer->FASII Target_Molecule This compound FASII->Target_Molecule Complex_Lipids Incorporation into Complex Lipids (e.g., Phospholipids) Target_Molecule->Complex_Lipids Beta_Oxidation Peroxisomal β-Oxidation Target_Molecule->Beta_Oxidation PPARa PPARα Activation (Transcriptional Regulation) Target_Molecule->PPARa

Caption: Hypothetical pathway for the synthesis and metabolism of a BCFA-CoA.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing radiolabeled 12-Methylhenicosanoyl-CoA, a critical tool for investigating lipid metabolism and related cellular processes. The protocols outlined below are based on established methods for the synthesis of similar long-chain and branched-chain fatty acyl-CoAs, adapted for this specific molecule.

Introduction

This compound is a long-chain, methyl-branched fatty acyl-coenzyme A. The introduction of a radiolabel, such as Carbon-14 (¹⁴C) or Tritium (³H), into its structure enables sensitive and specific tracking of its metabolic fate in various biological systems. This is invaluable for studying enzyme kinetics, metabolic flux, and the role of branched-chain fatty acids in health and disease.

The synthesis of radiolabeled this compound is a two-stage process. First, the precursor fatty acid, 12-methylhenicosanoic acid, is synthesized with a radiolabel incorporated into its backbone. Subsequently, the radiolabeled fatty acid is enzymatically converted to its corresponding coenzyme A thioester.

Data Presentation

The following table summarizes typical quantitative data obtained from enzymatic synthesis of radiolabeled long-chain acyl-CoAs, analogous to the synthesis of radiolabeled this compound.

ParameterTypical ValueReference
Overall Yield > 90%[1]
Radiochemical Purity > 95%[1]
Specific Activity High (dependent on precursor)[1]
Recovery from Purification ~70%[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of Radiolabeled 12-Methylhenicosanoic Acid

This protocol describes a potential chemical synthesis of ¹⁴C-labeled 12-methylhenicosanoic acid, adapted from general methods for synthesizing branched-chain fatty acids. The strategy involves the coupling of two smaller, radiolabeled fragments.

Materials:

  • 1-Bromo-11-iodoundecane (B144822)

  • [¹⁴C]Methylmagnesium bromide (or other suitable radiolabeled Grignard reagent)

  • Decanoic acid

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl)

  • Standard workup and purification reagents (e.g., magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Grignard Reaction: React 1-bromo-11-iodoundecane with magnesium to form the Grignard reagent. Subsequently, react this with [¹⁴C]methylmagnesium bromide to introduce the radiolabeled methyl group at the 12-position, yielding 12-methyl-1-bromodecane.

  • Alkylation: Prepare a solution of LDA in anhydrous THF at -78°C. Add decanoic acid to form the lithium salt.

  • Add the radiolabeled 12-methyl-1-bromodecane to the solution and allow the reaction to proceed, resulting in the formation of radiolabeled 12-methylhenicosanoic acid.

  • Quenching and Extraction: Quench the reaction with dilute HCl and extract the product with diethyl ether.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain pure, radiolabeled 12-methylhenicosanoic acid.

Protocol 2: Enzymatic Synthesis of Radiolabeled this compound

This protocol utilizes acyl-CoA synthetase to catalyze the formation of the CoA thioester from the radiolabeled fatty acid. This method is highly efficient and specific.[1][3]

Materials:

  • Radiolabeled 12-methylhenicosanoic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)[1]

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • C18 reverse-phase extraction column[1]

  • Methanol (B129727)

  • Water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in potassium phosphate buffer (pH 7.5):

    • Radiolabeled 12-methylhenicosanoic acid (dissolved in a minimal amount of ethanol (B145695) or other suitable solvent)

    • Coenzyme A

    • ATP

    • MgCl₂

  • Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 35°C for 1-2 hours.[1]

  • Purification:

    • Condition a C18 reverse-phase extraction column by washing with methanol followed by water.

    • Load the reaction mixture onto the column.

    • Wash the column with water to remove unreacted ATP, CoA, and salts.

    • Elute the radiolabeled this compound with methanol.

  • Quantification and Storage: Determine the concentration and specific activity of the product using liquid scintillation counting and UV spectrophotometry (measuring absorbance at 260 nm for the adenine (B156593) portion of CoA). Store the purified product at -80°C.

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of Radiolabeled 12-Methylhenicosanoic Acid cluster_conversion Protocol 2: Enzymatic Conversion to Acyl-CoA Start 1-Bromo-11-iodoundecane + [¹⁴C]Methylmagnesium bromide Grignard Grignard Reaction Start->Grignard Intermediate1 Radiolabeled 12-methyl-1-bromodecane Grignard->Intermediate1 Alkylation Alkylation Intermediate1->Alkylation DecanoicAcid Decanoic Acid + LDA DecanoicAcid->Alkylation CrudeProduct Crude Radiolabeled 12-Methylhenicosanoic Acid Alkylation->CrudeProduct Purification1 Silica Gel Chromatography CrudeProduct->Purification1 FinalFattyAcid Pure Radiolabeled 12-Methylhenicosanoic Acid Purification1->FinalFattyAcid EnzymaticReaction Enzymatic Reaction FinalFattyAcid->EnzymaticReaction CoA Coenzyme A CoA->EnzymaticReaction ATP ATP ATP->EnzymaticReaction Enzyme Acyl-CoA Synthetase Enzyme->EnzymaticReaction CrudeAcylCoA Crude Radiolabeled This compound EnzymaticReaction->CrudeAcylCoA Purification2 C18 Reverse-Phase Chromatography CrudeAcylCoA->Purification2 FinalProduct Pure Radiolabeled This compound Purification2->FinalProduct

Caption: Workflow for the synthesis of radiolabeled this compound.

Metabolic_Context cluster_cellular_processes Potential Cellular Fates radiolabeled_acyl_coa Radiolabeled This compound beta_oxidation Beta-Oxidation radiolabeled_acyl_coa->beta_oxidation Metabolic Energy lipid_synthesis Incorporation into Complex Lipids radiolabeled_acyl_coa->lipid_synthesis Structural/Storage protein_acylation Protein Acylation radiolabeled_acyl_coa->protein_acylation Functional Modification signaling Cellular Signaling radiolabeled_acyl_coa->signaling Modulation of Pathways

Caption: Potential metabolic fates of this compound.

References

Application Notes and Protocols: The Experimental Use of Methyl-Branched Long-Chain Acyl-CoA Analogs in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including energy homeostasis, membrane biology, and the development of metabolic diseases. Chemical probes, such as modified fatty acid analogs, are invaluable tools for elucidating the intricate pathways of lipid metabolism. This document provides detailed application notes and protocols for the experimental use of methyl-branched long-chain acyl-CoA analogs, with a focus on their application in metabolic labeling studies. While specific data for 12-Methylhenicosanoyl-CoA is not extensively available in current literature, the principles and protocols outlined here are based on the use of structurally similar molecules, such as other long-chain fatty acyl-CoA derivatives, and are intended to serve as a comprehensive guide for researchers.

Methyl-branched fatty acids and their CoA esters are of significant interest as they can act as probes to investigate the substrate specificity of enzymes involved in fatty acid synthesis, degradation, and modification. Their unique structure can influence metabolic flux and provide insights into the regulation of lipid metabolic networks.

Core Applications

The primary application of methyl-branched long-chain acyl-CoA analogs in metabolic labeling is to trace the incorporation and metabolism of these modified fatty acids into various cellular lipid species. This allows for the investigation of:

  • Enzyme Substrate Specificity: Determining which enzymes in the fatty acid synthesis and degradation pathways can process these unnatural substrates.

  • Lipid Trafficking and Localization: Following the movement of the labeled lipid species within the cell.

  • Metabolic Flux Analysis: Quantifying the rate of incorporation of the analog into different lipid pools.

  • Identification of Novel Metabolic Pathways: Uncovering new enzymatic reactions or modifications involving fatty acids.

Experimental Protocols

Protocol 1: In Vitro Enzyme Assays with Methyl-Branched Acyl-CoA Analogs

This protocol describes a general method for testing the activity of enzymes, such as acyl-CoA dehydrogenases or synthases, with a methyl-branched long-chain acyl-CoA analog.

Materials:

  • Purified enzyme of interest

  • Methyl-branched long-chain acyl-CoA analog (e.g., 13-Methylhenicosanoyl-CoA)

  • Appropriate co-factors and substrates for the enzyme (e.g., NAD+, FAD, ATP)

  • Reaction buffer specific to the enzyme

  • Quenching solution (e.g., ice-cold methanol (B129727) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, co-factors, and the purified enzyme in a microcentrifuge tube.

  • Initiation: Start the reaction by adding the methyl-branched long-chain acyl-CoA analog to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 10-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by LC-MS/MS to detect and quantify the product(s) of the enzymatic reaction.

Data Analysis:

The formation of the expected product over time indicates that the methyl-branched acyl-CoA is a substrate for the enzyme. Quantitative data on substrate consumption and product formation can be used to determine kinetic parameters.

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol outlines the procedure for introducing a methyl-branched fatty acid into cultured cells to study its incorporation into cellular lipids.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Methyl-branched long-chain fatty acid (the precursor to the CoA ester)

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvent for the fatty acid (e.g., ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • LC-MS/MS or GC-MS system for lipid analysis

Procedure:

  • Preparation of Fatty Acid-BSA Complex: Dissolve the methyl-branched fatty acid in a small volume of solvent. Add this solution to a solution of fatty acid-free BSA in cell culture medium and incubate to allow for complex formation. This improves the solubility and delivery of the fatty acid to the cells.

  • Cell Seeding: Plate the cells in culture dishes and allow them to adhere and grow to the desired confluency.

  • Labeling: Remove the growth medium and replace it with a medium containing the fatty acid-BSA complex. Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove any remaining labeling medium.

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).

  • Lipid Analysis: Analyze the extracted lipids by LC-MS/MS or GC-MS to identify and quantify the lipid species containing the methyl-branched fatty acid.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Table 1: In Vitro Enzyme Kinetics with a Methyl-Branched Acyl-CoA Analog

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Acyl-CoA Dehydrogenase (Test)13-Methylhenicosanoyl-CoA15.225.8
Acyl-CoA Dehydrogenase (Ctrl)Palmitoyl-CoA5.8150.3
Acyl-CoA Synthase (Test)13-Methylhenicosanoic Acid22.512.1
Acyl-CoA Synthase (Ctrl)Palmitic Acid8.178.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Incorporation of a Methyl-Branched Fatty Acid into Cellular Lipids

Lipid Class% of Total Labeled Lipids (Control Cells)% of Total Labeled Lipids (Labeled Cells)Fold Change
Phosphatidylcholine45.238.90.86
Phosphatidylethanolamine20.125.61.27
Triacylglycerols15.822.31.41
Cholesterol Esters5.38.11.53

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and metabolic pathways involved.

experimental_workflow cluster_invitro In Vitro Enzyme Assay cluster_cellular Cellular Metabolic Labeling Enzyme Purified Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrate Methyl-Branched Acyl-CoA Substrate->Reaction Analysis_invitro LC-MS/MS Analysis Reaction->Analysis_invitro Cells Cultured Cells Labeling Cellular Incubation Cells->Labeling FA_BSA Fatty Acid-BSA Complex FA_BSA->Labeling Extraction Lipid Extraction Labeling->Extraction Analysis_cellular Lipidomic Analysis Extraction->Analysis_cellular

Experimental workflows for in vitro and cellular assays.

fatty_acid_metabolism cluster_pathway Potential Metabolic Fate of a Methyl-Branched Fatty Acid FA Methyl-Branched Fatty Acid Acyl_CoA Methyl-Branched Acyl-CoA FA->Acyl_CoA Acyl-CoA Synthetase Beta_Ox β-Oxidation (Potentially Altered) Acyl_CoA->Beta_Ox Elongation Chain Elongation Acyl_CoA->Elongation Incorporation Incorporation into Complex Lipids Acyl_CoA->Incorporation TAG Triacylglycerols Incorporation->TAG PL Phospholipids Incorporation->PL CE Cholesterol Esters Incorporation->CE

Potential metabolic pathways of a methyl-branched fatty acid.

Conclusion

The use of methyl-branched long-chain acyl-CoA analogs is a powerful strategy for probing the intricacies of fatty acid metabolism. Although specific information on this compound is limited, the general protocols and conceptual frameworks presented here provide a solid foundation for designing and executing experiments with similar molecules. The combination of in vitro enzyme assays and cellular metabolic labeling, coupled with sensitive analytical techniques like mass spectrometry, will continue to advance our understanding of lipid biology and its role in health and disease. Researchers are encouraged to adapt these protocols to their specific experimental systems and to consult the broader literature on fatty acid metabolism for further details.

Application Notes & Protocols for Studying 12-Methylhenicosanoyl-CoA Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the interaction between 12-Methylhenicosanoyl-CoA, a long-chain acyl-coenzyme A, and its potential protein binding partners. The protocols outlined below are designed to be adaptable for both initial screening of binding partners and detailed characterization of the binding kinetics and thermodynamics.

Introduction

Long-chain acyl-CoA molecules are pivotal in numerous cellular processes, including fatty acid metabolism, signal transduction, and the regulation of gene expression. Understanding the specific protein interactions of these molecules is crucial for elucidating their biological functions and for the development of novel therapeutic agents. This compound is a specific long-chain acyl-CoA whose protein interactions are not yet extensively characterized. The following protocols provide a framework for investigating these interactions. The study of lipid-protein interactions is essential for understanding the mechanisms of proteins involved in lipid metabolism, transport, and signaling.[1]

Key Experimental Techniques

Several biophysical and biochemical techniques can be employed to study the binding of this compound to proteins. The choice of method depends on the specific research question, the purity of the protein and ligand, and the required throughput.

Initial Screening and Identification of Binding Partners:

  • Protein-Lipid Overlay Assays: A straightforward initial method to screen for interactions between a protein and various lipids, including acyl-CoAs.[1]

  • Affinity Chromatography: Immobilized this compound or an analog can be used to capture potential binding proteins from a cell lysate.

  • Mass Spectrometry-Based Proteomics: Can be used to identify proteins that co-immunoprecipitate with a tagged version of a known binding partner or to identify proteins that are pulled down in affinity chromatography experiments.

Detailed Characterization of Binding:

  • Isothermal Titration Calorimetry (ITC): A powerful technique for the direct measurement of the heat changes that occur during a binding event. ITC allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[2] This method is suitable for studying the interactions of acyl-CoA-binding proteins (ACBPs) with acyl-CoA thioesters.[2]

  • Surface Plasmon Resonance (SPR): Enables the real-time monitoring of binding events by detecting changes in the refractive index at the surface of a sensor chip.[1] This technique can provide kinetic data, including association (ka) and dissociation (kd) rates.

  • Fluorescence-Based Assays: The use of fluorescently labeled acyl-CoA analogs can provide a sensitive method for measuring binding affinities.[3]

Data Presentation

The following table summarizes representative quantitative data for the binding of long-chain acyl-CoA esters to Acyl-CoA Binding Protein (ACBP), which can serve as a reference for expected binding affinities. Note that specific data for this compound is not available in the literature, and these values are for similar long-chain acyl-CoAs.

Acyl-CoA EsterBinding Affinity (Kd)TechniqueReference Protein
Myristoyl-CoA (C14:0)~1 nMFluorescenceBovine ACBP
Palmitoyl-CoA (C16:0)~1 nMFluorescenceBovine ACBP
Oleoyl-CoA (C18:1)~1 nMFluorescenceBovine ACBP
Stearoyl-CoA (C18:0)~0.6-1.7 nMFluorescenceBovine ACBP[3]
Arachidonoyl-CoA (C20:4)~1 nMFluorescenceBovine ACBP

Experimental Protocols

Protocol 1: Screening for Protein Interactions using a Protein-Lipid Overlay Assay

This protocol provides a simple, low-tech method for initial screening of potential protein binders.

Materials:

  • This compound

  • Nitrocellulose or PVDF membrane

  • Purified potential binding protein with a detectable tag (e.g., His-tag, GST-tag)

  • Blocking buffer (e.g., 3% w/v BSA in TBST)

  • Primary antibody against the protein tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Spotting the Lipid: Carefully spot serial dilutions of this compound (e.g., from 100 pmol down to 1 pmol) onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific protein binding.

  • Protein Incubation: Incubate the membrane with a solution of the purified potential binding protein (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the signal using a suitable imaging system. A positive signal at the location of the lipid spots indicates an interaction.

Protocol 2: Characterization of Binding Affinity using Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to obtain detailed thermodynamic information about the protein-ligand interaction.[2]

Materials:

  • Isothermal Titration Calorimeter

  • Purified protein of interest

  • This compound

  • Matching buffer for protein and ligand

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified protein (e.g., 10-50 µM) in a suitable buffer.

    • Prepare a solution of this compound (e.g., 100-500 µM) in the same buffer. It is critical that the buffer is identical to avoid heat of dilution effects.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 30°C).[2]

    • Set the stirring speed and the injection parameters (volume and duration of each injection, and the spacing between injections). A typical experiment might consist of 20 injections of 2 µL each.[2]

  • Loading the Calorimeter:

    • Load the protein solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Running the Titration:

    • Equilibrate the system until a stable baseline is achieved.

    • Start the titration. The instrument will inject the ligand into the sample cell and measure the heat change after each injection.

  • Data Analysis:

    • Integrate the peaks in the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations

Experimental_Workflow_for_12_Methylhenicosanoyl_CoA_Protein_Binding_Studies cluster_screening Initial Screening cluster_characterization Detailed Characterization start Hypothesized Protein Binders overlay Protein-Lipid Overlay Assay start->overlay affinity Affinity Chromatography start->affinity hits Identification of Potential Binders overlay->hits ms_proteomics Mass Spectrometry Proteomics affinity->ms_proteomics ms_proteomics->hits itc Isothermal Titration Calorimetry (ITC) hits->itc spr Surface Plasmon Resonance (SPR) hits->spr fluorescence Fluorescence-Based Assays hits->fluorescence data Binding Affinity (Kd) Kinetics (ka, kd) Thermodynamics (ΔH, ΔS) itc->data spr->data fluorescence->data

Caption: Workflow for identifying and characterizing protein binders of this compound.

ITC_Experimental_Workflow prep 1. Sample Preparation (Protein in cell, Ligand in syringe) load 2. Load Samples into ITC Instrument prep->load run 3. Run Titration Experiment (Inject ligand and measure heat change) load->run analyze 4. Data Analysis (Integrate peaks and fit to binding model) run->analyze results 5. Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) analyze->results

Caption: Step-by-step workflow for Isothermal Titration Calorimetry (ITC) experiments.

Signaling_Pathway_Hypothesis ligand This compound protein Binding Protein (e.g., ACBP, Kinase, Transcription Factor) ligand->protein complex Ligand-Protein Complex protein->complex conformational_change Conformational Change / Change in Activity complex->conformational_change downstream Downstream Cellular Effects (e.g., Enzyme activation/inhibition, Gene transcription) conformational_change->downstream

Caption: A hypothetical signaling pathway initiated by this compound binding to a target protein.

References

Application Note: Analysis of 12-Methylhenicosanoyl-CoA using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 12-Methylhenicosanoyl-CoA, a long-chain fatty acyl-CoA, using High-Performance Liquid Chromatography (HPLC). While specific methods for this particular molecule are not widely published, this application note adapts established protocols for the analysis of similar long-chain fatty acyl-CoAs. The described protocol includes sample preparation, HPLC conditions, and data analysis, and is intended for use in research and drug development settings.

Introduction

This compound is a coenzyme A derivative of a long-chain, branched fatty acid. The analysis of long-chain fatty acyl-CoAs is crucial in various fields of biomedical research, including the study of metabolic pathways, enzyme kinetics, and drug metabolism. HPLC is a powerful technique for the separation and quantification of these molecules. Due to their amphipathic nature, a reverse-phase HPLC approach is typically employed. This application note outlines a robust HPLC method coupled with UV detection for the analysis of this compound.

Experimental Protocols

Sample Preparation

The proper preparation of biological samples is critical for the accurate analysis of acyl-CoAs. A common method involves the extraction and purification of acyl-CoAs from cellular or tissue samples.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile

  • 15 ml polypropylene (B1209903) centrifuge tubes

  • 1.7 ml microcentrifuge tubes

  • Centrifuge capable of 1,000 rpm and cooling to 4°C

  • Vortex mixer and sonicator

Protocol for Cultured Cells: [1]

  • Rinse cells once with 10 ml of ice-cold PBS.

  • Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. A small aliquot (e.g., 30 µL) can be taken for protein content measurement for normalization purposes.

  • Add 270 µL of acetonitrile, then vortex and/or sonicate to ensure homogeneity.

  • Centrifuge at high speed to pellet any precipitate.

  • Transfer the supernatant to a new microcentrifuge tube for HPLC analysis.

HPLC Method

A reverse-phase HPLC method with a C18 column is suitable for the separation of long-chain fatty acyl-CoAs.

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, 3.5µm, 3.0x100mm).[2]

Mobile Phase and Gradient:

  • Mobile Phase A: 75 mM KH₂PO₄ buffer.[3]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid.[3]

  • Flow Rate: 0.5 ml/min, increasing to 1.0 ml/min for elution of highly hydrophobic compounds.[3]

  • Column Temperature: 35°C.[3]

  • Detection: UV at 260 nm.[3]

Gradient Program: [3]

Time (min)% Mobile Phase BFlow Rate (ml/min)
0440.5
80500.5
91701.0
120801.0
140440.5

Note: This gradient is a starting point and may require optimization for the best separation of this compound from other components in the sample matrix.

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is an example table for presenting results from a calibration curve and sample analysis.

Table 1: Quantitative Analysis of this compound

Sample IDRetention Time (min)Peak AreaConcentration (µM)
Standard 195.2150,0001.0
Standard 295.1745,0005.0
Standard 395.31,490,00010.0
Sample A95.2550,0003.7
Sample B95.1890,0006.0

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cell_culture Cell Culture harvest Harvest Cells cell_culture->harvest extraction Acyl-CoA Extraction harvest->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc_injection Inject Sample supernatant->hplc_injection Prepared Sample separation C18 Column Separation hplc_injection->separation detection UV Detection (260 nm) separation->detection chromatogram Chromatogram detection->chromatogram Raw Data integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Workflow for the analysis of this compound.

Logical Relationship of HPLC Parameters

hplc_parameters cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions center_node HPLC Separation (this compound) detection UV Detection (260 nm) center_node->detection column C18 Column column->center_node particle_size Particle Size (e.g., 3.5µm) column->particle_size column_dims Dimensions (e.g., 3.0x100mm) column->column_dims mobile_phase_A Aqueous Buffer (e.g., 75 mM KH2PO4) gradient Gradient Elution mobile_phase_A->gradient mobile_phase_B Organic Solvent (e.g., Acetonitrile) mobile_phase_B->gradient gradient->center_node flow_rate Flow Rate (e.g., 0.5-1.0 ml/min) flow_rate->center_node temperature Temperature (e.g., 35°C) temperature->center_node

Caption: Key parameters influencing HPLC separation.

Discussion

The provided method is a robust starting point for the analysis of this compound. The long hydrocarbon chain of this molecule suggests that it will be well-retained on a C18 column, and the gradient elution is necessary to ensure its timely elution from the column. The UV detection at 260 nm is based on the absorbance of the adenine (B156593) moiety of the Coenzyme A molecule, which provides good sensitivity.[3]

For complex biological samples, further optimization of the gradient and sample cleanup procedures may be necessary to resolve this compound from other endogenous compounds. The use of an internal standard is also recommended for accurate quantification. For higher sensitivity and selectivity, this HPLC method can be coupled with mass spectrometry (LC-MS).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 12-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for producing long-chain branched fatty acyl-CoAs like this compound?

A1: A common two-stage approach is employed. The first stage involves the synthesis of the precursor fatty acid, 12-methylhenicosanoic acid. A feasible method for this is a Grignard reaction, which allows for the coupling of two smaller alkyl chains to create the desired branched structure. The second stage is the activation of the fatty acid to its coenzyme A (CoA) thioester. The mixed anhydride (B1165640) method is a widely used technique for this conversion.

Q2: I am having trouble with the solubility of my long-chain fatty acid and its CoA derivative during purification. What can I do?

A2: Long-chain fatty acids and their CoA esters are notoriously hydrophobic and can be challenging to handle. For HPLC purification, ensure the sample is fully dissolved before injection. You may need to use a stronger organic solvent like isopropanol (B130326) or DMSO to initially dissolve your compound before diluting it with the mobile phase. Increasing the column temperature can also improve solubility and peak shape. For issues with peptide aggregation, which can also apply to other long hydrophobic molecules, adjusting the mobile phase pH or using additives can be beneficial.

Q3: My reaction yield for the CoA synthesis is consistently low. What are the potential causes?

A3: Low yields in acyl-CoA synthesis can stem from several factors. Incomplete activation of the fatty acid is a common issue. Ensure your activating agent (e.g., isobutyl chloroformate in the mixed anhydride method) is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis. Another factor can be the degradation of the product. Acyl-CoAs can be sensitive to pH and temperature, so it's crucial to maintain appropriate conditions during the reaction and purification. Side reactions, such as the formation of symmetrical anhydrides, can also consume your starting material.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 12-Methylhenicosanoic Acid via Grignard Reaction
Possible CauseTroubleshooting StepExpected Outcome
Inactive Grignard Reagent Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.Formation of the Grignard reagent, visible by the disappearance of magnesium turnings and a change in the solution's appearance.
Side Reactions Add the Grignard reagent to the alkyl halide slowly to control the reaction temperature and minimize Wurtz coupling.Increased yield of the desired fatty acid and reduced formation of homocoupled byproducts.
Incomplete Carboxylation Use an excess of freshly crushed dry ice (solid CO2) to ensure complete reaction with the Grignard reagent.Maximized conversion of the Grignard reagent to the carboxylate salt.
Issue 2: Poor Yield or Purity in the Synthesis of this compound using the Mixed Anhydride Method
Possible CauseTroubleshooting StepExpected Outcome
Hydrolysis of Mixed Anhydride Perform the reaction under strictly anhydrous conditions. Use dry solvents and reagents.The mixed anhydride intermediate is stable enough to react with Coenzyme A, leading to a higher yield of the desired product.
"Wrong-way" Opening of the Anhydride Use a hindered chloroformate, such as isobutyl chloroformate, to favor the nucleophilic attack of the CoA-thiol on the desired carbonyl carbon.Minimized formation of the undesired carbonate byproduct.
Degradation of this compound Maintain a slightly acidic to neutral pH during purification. Avoid prolonged exposure to high temperatures.Preservation of the final product, leading to higher purity and recovery.
Inefficient Purification Use reversed-phase HPLC with a suitable C18 column. Optimize the gradient of the organic solvent (e.g., acetonitrile) in a buffer (e.g., ammonium (B1175870) acetate) to achieve good separation.A sharp, well-resolved peak corresponding to this compound, separated from unreacted starting materials and byproducts.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a long-chain acyl-CoA using the mixed anhydride method. Please note that these are generalized values and may require optimization for the specific synthesis of this compound.

ParameterValueReference
Fatty Acid to Isobutyl Chloroformate Molar Ratio 1 : 1.1General protocol for mixed anhydride synthesis
Coenzyme A to Fatty Acid Molar Ratio 1.2 : 1General protocol for mixed anhydride synthesis
Typical Reaction Time 1-2 hoursGeneral protocol for mixed anhydride synthesis
Expected Yield (after purification) 60-80%[1]
HPLC Column C18 reversed-phase[2]
Mobile Phase A 50 mM Ammonium Acetate, pH 6.5[2]
Mobile Phase B Acetonitrile[2]

Experimental Protocols

Protocol 1: Synthesis of 12-Methylhenicosanoic Acid (Illustrative)

This protocol is a general illustration of a Grignard reaction for the synthesis of a long-chain branched fatty acid and would need to be adapted for the specific synthesis of 12-methylhenicosanoic acid.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. A solution of an appropriate bromoalkane (e.g., 1-bromo-10-methyldecane) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Grignard Coupling: A solution of a second bromoalkane (e.g., 1-bromoundecane) in anhydrous diethyl ether is added to the Grignard reagent at a controlled temperature.

  • Carboxylation: The resulting Grignard reagent is then poured over an excess of freshly crushed dry ice.

  • Work-up: The reaction mixture is quenched with dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude fatty acid is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound via the Mixed Anhydride Method
  • Activation of the Fatty Acid: 12-Methylhenicosanoic acid is dissolved in anhydrous THF. Triethylamine is added, and the solution is cooled to 0°C. Isobutyl chloroformate is added dropwise, and the mixture is stirred for 1-2 hours at 0°C to form the mixed anhydride.

  • Coupling with Coenzyme A: A solution of Coenzyme A (lithium salt) in water is added to the mixed anhydride solution. The reaction is allowed to proceed for 2-4 hours at room temperature.

  • Purification: The reaction mixture is acidified to pH 3-4 and purified by reversed-phase HPLC. The fractions containing the product are collected and lyophilized.

Visualizations

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 12-Methylhenicosanoic Acid cluster_1 Stage 2: Synthesis of this compound Alkyl_Halide_1 1-Bromo-10-methyldecane Grignard_Reagent Grignard Reagent Alkyl_Halide_1->Grignard_Reagent + Mg Mg Magnesium Coupled_Product Coupled Alkane Grignard_Reagent->Coupled_Product + 1-Bromoundecane Alkyl_Halide_2 1-Bromoundecane Fatty_Acid 12-Methylhenicosanoic Acid Coupled_Product->Fatty_Acid + CO2, then H3O+ CO2 Carbon Dioxide Fatty_Acid_2 12-Methylhenicosanoic Acid Mixed_Anhydride Mixed Anhydride Fatty_Acid_2->Mixed_Anhydride + Isobutyl Chloroformate, TEA Isobutyl_Chloroformate Isobutyl Chloroformate Final_Product This compound Mixed_Anhydride->Final_Product + Coenzyme A CoA Coenzyme A

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Activation Verify Fatty Acid Activation Start->Check_Activation Activation_OK Activation Complete? Check_Activation->Activation_OK Improve_Activation Use fresh activating agent Ensure anhydrous conditions Activation_OK->Improve_Activation No Check_Coupling Assess Coupling Reaction Activation_OK->Check_Coupling Yes Improve_Activation->Check_Activation Coupling_OK Successful Coupling? Check_Coupling->Coupling_OK Optimize_Coupling Adjust stoichiometry Control temperature Coupling_OK->Optimize_Coupling No Check_Purification Evaluate Purification Step Coupling_OK->Check_Purification Yes Optimize_Coupling->Check_Coupling Purification_OK Good Recovery? Check_Purification->Purification_OK Optimize_Purification Optimize HPLC gradient Check for product degradation Purification_OK->Optimize_Purification No Success Synthesis Successful Purification_OK->Success Yes Optimize_Purification->Check_Purification

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: 12-Methylhenicosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction and improve the yield of 12-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to ensure a high yield of this compound during extraction?

A1: The initial handling of the tissue sample is crucial. To minimize degradation and ensure optimal recovery, samples should be rapidly quenched, for instance, in cooled aqueous solutions of perchloric or sulfosalicylic acid.[1] It is also important to work quickly and keep samples on ice throughout the extraction process to maintain the stability of the acyl-CoA.

Q2: Which extraction method is recommended for long-chain acyl-CoAs like this compound?

A2: A highly effective method involves tissue homogenization in a potassium phosphate (B84403) (KH2PO4) buffer, followed by the addition of an organic solvent like 2-propanol.[1][2] The acyl-CoAs are then further extracted with acetonitrile (B52724).[2] This approach has been shown to significantly increase the recovery of long-chain acyl-CoAs.[2]

Q3: How can I purify the extracted this compound?

A3: Solid-phase extraction is a reliable purification method. The extracted acyl-CoAs can be bound to an oligonucleotide purification column and subsequently eluted with 2-propanol.[2] This step is effective in separating the acyl-CoAs from other cellular components.

Q4: What is the expected recovery rate for a well-optimized extraction protocol?

A4: With a modified method that includes homogenization in KH2PO4 buffer, extraction with acetonitrile, and solid-phase purification, recovery rates of 70-80% can be achieved for long-chain acyl-CoAs.[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield of this compound Inefficient tissue homogenization.Ensure thorough homogenization of the tissue sample in a glass homogenizer with the appropriate buffer.[2]
Suboptimal extraction solvent.Use a combination of KH2PO4 buffer, 2-propanol, and acetonitrile for the extraction process.[2]
Degradation of this compound.Work quickly, keep samples on ice, and use fresh, cold solvents. Consider adding an acyl-CoA-binding protein to the final aqueous buffered solution to improve recovery.[1]
Poor Separation of Acyl-CoAs during HPLC Inappropriate mobile phase.For long-chain acyl-CoAs, an alkaline mobile phase is generally preferred to avoid peak tailing.[3]
Incorrect HPLC gradient.Optimize the binary gradient system. For example, a gradient of acetonitrile in KH2PO4 buffer with glacial acetic acid can significantly improve separation.[2]
Inconsistent Results Variability in sample handling.Standardize the sample quenching and extraction procedures to ensure reproducibility.
Instability of this compound in solvents.Evaluate the stability of your acyl-CoA standards in different solvents over time. A study on various acyl-CoA standards showed differing stability in various solvents at 4°C over 48 hours.[3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is adapted from a method that demonstrated high recovery for long-chain acyl-CoAs.[2]

  • Homogenization:

    • Homogenize the frozen, powdered tissue sample in a glass homogenizer with 2 ml of 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2.0 ml of 2-propanol to the homogenate and homogenize again.

  • Extraction:

    • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).

  • Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Elute the bound acyl-CoAs using 2-propanol.

    • Concentrate the eluent.

  • HPLC Analysis:

    • Load the concentrated eluent onto a C-18 column.

    • Elute using a binary gradient system:

      • Solvent A: 75 mM KH2PO4 (pH 4.9)

      • Solvent B: Acetonitrile containing 600 mM glacial acetic acid

    • Monitor the HPLC eluent at 260 nm.

Data Presentation

Table 1: Stability of Acyl-CoA Standards in Different Solvents

The following table summarizes the coefficient of variation (CV) for various acyl-CoA standards in different solvents at 4°C over 48 hours, based on mass spectrometry intensities. Lower CV indicates higher stability. This data can help in selecting the appropriate solvent for storing and handling this compound. (Data adapted from a study on various acyl-CoA standards[3])

Acyl-CoA StandardSolvent 1 (e.g., Acetonitrile/Water) CV (%)Solvent 2 (e.g., Methanol/Water) CV (%)
Short-chain Acyl-CoAVariesVaries
Medium-chain Acyl-CoAVariesVaries
Long-chain Acyl-CoAVariesVaries

Note: Specific CV values for this compound are not available in the cited literature. Researchers should perform their own stability studies.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization (KH2PO4 Buffer + 2-Propanol) Tissue_Sample->Homogenization Acetonitrile_Extraction Acetonitrile Extraction Homogenization->Acetonitrile_Extraction Solid_Phase_Extraction Solid-Phase Extraction (Oligonucleotide Column) Acetonitrile_Extraction->Solid_Phase_Extraction Elution Elution (2-Propanol) Solid_Phase_Extraction->Elution HPLC_Analysis HPLC Analysis (C-18 Column) Elution->HPLC_Analysis Troubleshooting_Logic Start Low Yield? Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Yes Yield_Improved Yield Improved Start->Yield_Improved No Optimize_Homogenization Optimize Homogenization Protocol Check_Homogenization->Optimize_Homogenization No Check_Solvents Are Solvents Optimal? Check_Homogenization->Check_Solvents Yes Optimize_Homogenization->Yield_Improved Use_Recommended_Solvents Use KH2PO4, 2-Propanol, and Acetonitrile Check_Solvents->Use_Recommended_Solvents No Check_Degradation Is Degradation Suspected? Check_Solvents->Check_Degradation Yes Use_Recommended_Solvents->Yield_Improved Improve_Handling Improve Sample Handling: Work on Ice, Use Fresh Solvents Check_Degradation->Improve_Handling Yes Check_Degradation->Yield_Improved No Improve_Handling->Yield_Improved

References

Technical Support Center: 12-Methylhenicosanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Methylhenicosanoyl-CoA and other long-chain acyl-CoAs using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound?

A1: The chemical formula for this compound is C43H78N7O17P3S. The expected monoisotopic mass of the neutral molecule is 1090.10 g/mol . Depending on the ionization mode, you will observe different m/z values. For example, in positive ion mode, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 1091.10.

Q2: What is the characteristic fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

A2: A hallmark of acyl-CoA fragmentation in positive ion mode tandem mass spectrometry is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507 Da. Therefore, for this compound ([M+H]+ ≈ 1091.10), a prominent product ion would be expected at approximately m/z 584.1. Another common fragment ion observed for acyl-CoAs is at m/z 428, representing the CoA moiety.

Q3: Which ionization mode is best for analyzing this compound?

A3: Both positive and negative electrospray ionization (ESI) can be used for the analysis of long-chain acyl-CoAs. However, positive ion mode is often reported to be more sensitive for these molecules. In positive ion mode, you will primarily observe the protonated molecule [M+H]+, while in negative ion mode you may see the deprotonated molecule [M-H]- and doubly charged ions [M-2H]2-.

Q4: What type of liquid chromatography (LC) column is suitable for separating this compound?

A4: Reversed-phase chromatography is commonly used for the separation of long-chain acyl-CoAs. C8 or C18 columns are often employed. Due to the long acyl chain of this compound, a C18 column may provide better retention and separation from other lipids. Gradient elution with a mobile phase consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is a typical setup.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal Detected

  • Question: I am not seeing any signal for my this compound standard or sample. What could be the problem?

  • Answer: Poor signal intensity can be due to several factors. First, verify the concentration and integrity of your standard. Long-chain acyl-CoAs can be unstable, so proper storage is crucial. Ensure your mass spectrometer is properly tuned and calibrated. The choice of ionization mode can also significantly impact signal intensity; positive ESI is often more sensitive for long-chain acyl-CoAs. Additionally, check for potential ion suppression from your sample matrix.

Troubleshooting Workflow for Poor Signal Intensity

start Start: Poor Signal Intensity check_standard Verify Standard Integrity and Concentration start->check_standard check_ms Check MS Tuning and Calibration check_standard->check_ms Standard OK end_bad Issue Persists check_standard->end_bad Standard Degraded optimize_ionization Optimize Ionization Source Parameters & Mode check_ms->optimize_ionization MS OK check_ms->end_bad MS Needs Maintenance check_matrix Investigate Matrix Effects (Ion Suppression) optimize_ionization->check_matrix Optimization Ineffective end_good Signal Improved optimize_ionization->end_good Signal Improved sample_cleanup Improve Sample Cleanup Protocol check_matrix->sample_cleanup Matrix Effects Suspected check_matrix->end_good No Matrix Effects sample_cleanup->end_good cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Tissue Biological Tissue Homogenate Homogenization & IS Spiking Tissue->Homogenate Extract Extraction Homogenate->Extract Supernatant Centrifugation & Supernatant Collection Extract->Supernatant FinalSample Drying & Reconstitution Supernatant->FinalSample LC Liquid Chromatography (C18) FinalSample->LC ESI Electrospray Ionization (+) LC->ESI MS1 Mass Analyzer (Q1) - Precursor Ion Selection ESI->MS1 CID Collision Cell (Q2) - Fragmentation MS1->CID MS2 Mass Analyzer (Q3) - Product Ion Detection CID->MS2

Technical Support Center: Overcoming Poor Solubility of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor aqueous solubility of long-chain fatty acyl-CoAs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain fatty acyl-CoAs poorly soluble in aqueous buffers?

A1: Long-chain fatty acyl-CoAs are amphipathic molecules, possessing a hydrophilic coenzyme A head group and a long, hydrophobic fatty acyl chain. In aqueous solutions, the hydrophobic tails tend to avoid contact with water, leading to aggregation and the formation of micelles at concentrations above the critical micelle concentration (CMC), which significantly reduces the concentration of monomeric, truly "dissolved" molecules.[1][2][3] This inherent property makes them challenging to work with in many experimental assays.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant, in this case, the long-chain fatty acyl-CoA, above which micelles form.[3] Below the CMC, the molecules exist primarily as monomers. Above the CMC, any additional molecules will preferentially form micelles. Understanding the CMC is crucial because the physical state of the fatty acyl-CoA (monomer vs. micelle) can significantly impact its interaction with enzymes and other biological molecules, potentially leading to inaccurate or misleading experimental results.[1][2] The CMC is influenced by factors such as acyl chain length, degree of saturation, temperature, pH, and the ionic strength of the buffer.[1][2][4]

Q3: How does the structure of the fatty acyl-CoA affect its solubility?

A3: The solubility of fatty acyl-CoAs is inversely related to the length of the fatty acyl chain; longer chains are more hydrophobic and thus less soluble. The presence of double bonds (unsaturation) in the acyl chain increases the CMC, effectively increasing its apparent solubility compared to its saturated counterpart of the same length.[1][2][4]

Q4: Can buffer components affect the solubility of my long-chain fatty acyl-CoA?

A4: Yes, buffer components can have a significant impact. For example, divalent cations like magnesium (Mg²⁺), which are often required for enzyme assays, can precipitate long-chain fatty acyl-CoAs, especially at concentrations above 1 mM.[5] The ionic strength of the buffer can also influence the CMC.[1][2] It is essential to consider the composition of your assay buffer when working with these molecules.

Troubleshooting Guides

Issue 1: Precipitation of Long-Chain Fatty Acyl-CoA in Aqueous Buffer

Potential Cause: The concentration of the fatty acyl-CoA has exceeded its solubility limit or its CMC in the given buffer conditions. The presence of certain ions, like Mg²⁺, may also be causing precipitation.[5]

Troubleshooting Steps:

  • Reduce Concentration: Lower the working concentration of the long-chain fatty acyl-CoA to below its CMC under your experimental conditions.

  • Optimize Buffer Conditions:

    • If possible, reduce the concentration of divalent cations like Mg²⁺.[5]

    • Adjust the pH of the buffer. While the CoA moiety is complex, the overall charge can be influenced by pH, which may affect solubility.[6]

  • Utilize a Carrier Molecule: Incorporate a solubilizing agent such as fatty acid-free Bovine Serum Albumin (BSA) or cyclodextrins into your buffer to increase the solubility of the fatty acyl-CoA.[7][8]

  • Use a Co-solvent (with caution): Prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and add it to the aqueous buffer with vigorous stirring.[9][10] Be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.[7]

Issue 2: Inconsistent or Non-reproducible Enzyme Kinetics

Potential Cause: The fatty acyl-CoA substrate may be present as a mix of monomers and micelles, and only the monomeric form is typically accessible to the enzyme. As the monomeric substrate is consumed, the re-equilibration from the micellar pool can be slow and variable, leading to inconsistent results.[1][2]

Troubleshooting Steps:

  • Work Below the CMC: Ensure that the concentration of the fatty acyl-CoA in your assay is well below its CMC to maintain it in a monomeric state.

  • Use a Carrier Protein: The use of BSA can help deliver the fatty acyl-CoA to the enzyme in a controlled, monomeric fashion.[7][11] It is important to use fatty acid-free BSA and to consider the molar ratio of fatty acyl-CoA to BSA.[11]

  • Pre-incubation and Mixing: Ensure thorough and consistent mixing of the fatty acyl-CoA solution before and during the assay to maintain a homogenous solution.

Data Presentation

Table 1: Critical Micelle Concentrations (CMCs) of Selected Long-Chain Fatty Acyl-CoAs

Fatty Acyl-CoAChain LengthBuffer ConditionsCMC (µM)Reference
Palmitoyl-CoAC16:00.011 M Tris, pH 8.37 - 250[1][2]
Stearoyl-CoAC18:0Fluorimetric determinationHigher than Palmitoyl-CoA[1][2]
Oleoyl-CoAC18:1Fluorimetric determinationHigher than Stearoyl-CoA[1][2]

Note: CMC values can vary significantly depending on the experimental conditions.

Table 2: Comparison of Solubilization Methods

MethodPrinciple of ActionAdvantagesDisadvantages
Bovine Serum Albumin (BSA) Binds to the fatty acyl chain, acting as a carrier protein.[7][12]Physiologically relevant, improves delivery to cells/enzymes.[7]Can interfere with some assays, molar ratio needs optimization.[11]
Cyclodextrins Encapsulates the hydrophobic tail in its cavity.[8][13]High solubilizing capacity, can be very effective.[8]Specific cyclodextrin (B1172386) type and concentration must be chosen carefully based on the fatty acyl chain length.[14]
Detergents/Surfactants Forms micelles that incorporate the fatty acyl-CoA.[15][16]Can achieve high concentrations.May denature proteins or interfere with biological membranes.[17]
Co-solvents (e.g., Ethanol, DMSO) Increases the polarity of the solvent.[10]Useful for preparing concentrated stock solutions.Can be toxic to cells and may affect enzyme activity at higher concentrations.[7]
pH Adjustment Alters the charge of the molecule, potentially increasing solubility.[6][10]Simple to implement.Limited effectiveness for very long chains, may alter experimental conditions.

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Fatty Acyl-CoA using Bovine Serum Albumin (BSA)

Objective: To prepare a stock solution of a long-chain fatty acyl-CoA complexed with fatty acid-free BSA for use in biological assays.

Materials:

  • Long-chain fatty acyl-CoA

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Aqueous buffer (e.g., PBS, Tris-HCl) appropriate for your experiment

  • Ethanol or DMSO (optional, for initial dissolution of fatty acyl-CoA)

Procedure:

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in your desired aqueous buffer to a concentration of 10% (w/v). Stir gently at 37°C until fully dissolved.

  • Prepare Fatty Acyl-CoA Stock:

    • Method A (Direct Dissolution): Slowly add the powdered long-chain fatty acyl-CoA to the 10% BSA solution while vortexing or stirring. This may require an extended period of shaking or incubation at 37°C.[6]

    • Method B (Using a Co-solvent): Dissolve the long-chain fatty acyl-CoA in a minimal amount of ethanol or DMSO to create a concentrated stock solution. Slowly add this stock solution dropwise to the stirring BSA solution.

  • Incubation: Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for the complex to form.

  • Sterilization: Filter the final solution through a 0.22 µm filter to sterilize and remove any remaining aggregates.

  • Storage: Store the fatty acyl-CoA:BSA complex solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of Long-Chain Fatty Acyl-CoA using Cyclodextrins

Objective: To prepare a stock solution of a long-chain fatty acyl-CoA complexed with a cyclodextrin.

Materials:

  • Long-chain fatty acyl-CoA

  • β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Ethanol (for fatty acyl-CoA stock)

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired molar ratio with the fatty acyl-CoA.

  • Prepare Fatty Acyl-CoA Stock: Dissolve the long-chain fatty acyl-CoA in a small volume of ethanol to create a concentrated stock solution.

  • Complex Formation: While vigorously stirring the cyclodextrin solution, slowly add the ethanolic stock of the fatty acyl-CoA.

  • Equilibration: Continue stirring the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex.

  • Solvent Removal (Optional): If the final ethanol concentration is a concern, it can be removed by gentle heating under a stream of nitrogen or by vacuum centrifugation.

  • Storage: Store the final solution at -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_final Final Steps start Start with powdered long-chain fatty acyl-CoA stock Prepare concentrated stock in Ethanol/DMSO start->stock solubilizer Prepare aqueous solution of BSA or Cyclodextrin mix Slowly add stock to solubilizer solution with vigorous stirring stock->mix Add dropwise solubilizer->mix incubate Incubate (e.g., 37°C for BSA) to facilitate complex formation mix->incubate filter Filter through 0.22 µm filter to sterilize and remove aggregates incubate->filter assay Use in Experiment filter->assay

Caption: Workflow for solubilizing long-chain fatty acyl-CoAs.

troubleshooting_logic start Precipitation or Inconsistent Results check_conc Is concentration > CMC? start->check_conc check_buffer Are there precipitating ions (e.g., Mg2+)? start->check_buffer check_homogeneity Is the solution homogenous? start->check_homogeneity sol_conc Lower working concentration check_conc->sol_conc Yes sol_carrier Use a carrier molecule (BSA or Cyclodextrin) check_conc->sol_carrier No sol_buffer Modify buffer or remove interfering ions check_buffer->sol_buffer Yes check_buffer->sol_carrier No check_homogeneity->sol_carrier No

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Accurate Quantification of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 12-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent and robust method for the quantification of long-chain acyl-CoAs like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying low-abundance endogenous molecules from complex biological matrices.

Q2: Why is the quantification of long-chain acyl-CoAs like this compound challenging?

A2: The quantification of long-chain acyl-CoAs presents several challenges due to their unique physicochemical properties.[1][2] These molecules are amphiphilic, containing both a hydrophobic fatty acyl chain and a hydrophilic CoA moiety, which can lead to poor chromatographic peak shapes and analyte loss on various surfaces.[1] Furthermore, they are often present at low physiological concentrations and can be unstable in aqueous solutions.[3]

Q3: What type of internal standard should be used for accurate quantification?

A3: For accurate quantification using LC-MS/MS, it is highly recommended to use a stable isotope-labeled internal standard. An ideal internal standard would be 13C-labeled this compound. However, if this is not commercially available, a structurally similar odd-chain or stable isotope-labeled very-long-chain acyl-CoA can be used as a surrogate.[1][2]

Q4: What are the critical steps in sample preparation for this compound analysis?

A4: Critical sample preparation steps include rapid quenching of metabolic activity, efficient extraction of the acyl-CoA from the biological matrix, and minimizing analyte degradation. A common method involves liquid-liquid extraction with an organic solvent.[2] Some protocols also utilize solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the phosphate (B84403) groups of the CoA moiety and the stationary phase. - Sub-optimal mobile phase pH.- Consider using a derivatization strategy, such as phosphate methylation, to reduce the polarity of the CoA moiety.[1] - Optimize the mobile phase pH; high pH (around 10.5) with an appropriate buffer system can improve peak shape on C18 columns.[2] - Explore different chromatography modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which can be suitable for polar analytes.[4]
Low Signal Intensity / Poor Sensitivity - Analyte degradation during sample preparation or storage. - Adsorption of the analyte to glass or plastic surfaces. - Inefficient ionization in the mass spectrometer source. - Matrix effects from co-eluting compounds.- Ensure samples are processed quickly on ice and stored at -80°C. - Use low-adsorption vials and pipette tips. Derivatization can also mitigate analyte loss to surfaces.[1] - Optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates). - Improve sample cleanup using SPE or adjust the chromatographic gradient to separate the analyte from interfering matrix components.
High Variability Between Replicates - Inconsistent sample extraction. - Instability of the analyte in the autosampler. - Pipetting errors.- Standardize the extraction procedure and ensure complete solvent evaporation and reconstitution. - Keep the autosampler temperature low (e.g., 4°C). - Use a reliable internal standard to correct for variability.
No Peak Detected - Concentration of this compound is below the limit of detection (LOD). - Incorrect MRM transition settings.- Increase the amount of starting material (e.g., tissue, cells) if possible. - Develop a more sensitive LC-MS/MS method with optimized fragmentation parameters. - Confirm the precursor and product ion masses for this compound.

Experimental Protocols

General LC-MS/MS Protocol for this compound Quantification

This protocol provides a general framework. Optimization of specific parameters will be required for your instrumentation and sample type.

1. Sample Extraction

  • Homogenize tissue or cell pellets in a cold extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water).

  • Add an internal standard at the beginning of the extraction process.

  • Vortex and centrifuge to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with an appropriate buffer (e.g., ammonium (B1175870) hydroxide (B78521) for high pH separation).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Flow Rate: Typical flow rates are in the range of 200-500 µL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. A common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety (507 m/z).[5][6]

Quantitative Data Summary

The following tables represent hypothetical data for illustrative purposes.

Table 1: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound[Calculated Value][Optimized Value][Optimized Value]
Internal Standard (e.g., 13C-C17:0-CoA)[Calculated Value][Optimized Value][Optimized Value]

Table 2: Method Validation Parameters

Parameter Result
Linearity (R²)> 0.99
Limit of Detection (LOD)[Value] nM
Limit of Quantification (LOQ)[Value] nM
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery (%)85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) homogenization Homogenization with Internal Standard sample->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lc Liquid Chromatography (LC) Separation reconstitution->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification using Internal Standard peak_integration->quantification data_review Data Review and Reporting quantification->data_review

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions poor_signal Low Signal Intensity degradation Analyte Degradation poor_signal->degradation adsorption Surface Adsorption poor_signal->adsorption ionization Inefficient Ionization poor_signal->ionization matrix_effects Matrix Effects poor_signal->matrix_effects optimize_prep Optimize Sample Prep (Speed, Temp) degradation->optimize_prep low_bind_ware Use Low-Adsorption Labware adsorption->low_bind_ware tune_ms Tune MS Source Parameters ionization->tune_ms improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup

References

strategies to enhance the stability of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 12-Methylhenicosanoyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a long-chain fatty acyl-coenzyme A (LCFA-CoA). Like other LCFA-CoAs, it is a critical intermediate in various metabolic processes. However, its thioester bond is susceptible to both enzymatic and chemical hydrolysis, making it an inherently unstable molecule. Maintaining its integrity is crucial for accurate experimental results.

Q2: What are the primary factors that contribute to the degradation of this compound?

The degradation of this compound is primarily influenced by:

  • Enzymatic Activity: Acyl-CoA thioesterases or hydrolases present in biological samples can rapidly cleave the thioester bond.

  • pH: Extreme pH values can lead to chemical hydrolysis. Neutral to slightly acidic conditions (pH 6.0-7.0) are generally preferred for stability.

  • Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.

  • Oxidation: The presence of oxidizing agents can also compromise the molecule's integrity.

  • Repeated Freeze-Thaw Cycles: These can lead to the formation of ice crystals that may damage the molecule and introduce moisture, promoting hydrolysis.

Q3: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term storage (hours to days): Store on ice or at 4°C.

  • Long-term storage (weeks to months): Flash-freeze in liquid nitrogen and store at -80°C.[1] To minimize degradation, it is best to aliquot the sample into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound Post-Extraction

Low recovery of long-chain acyl-CoAs is a common issue that can arise from several factors during the extraction process.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis Ensure thorough homogenization of the tissue or cells. For tissues, a glass homogenizer can be more effective. Optimize the ratio of sample to extraction buffer.
Degradation During Extraction Perform all extraction steps on ice. Use pre-chilled buffers and solvents. Minimize the time between sample collection and extraction.
Inefficient Extraction Ensure the chosen organic solvent is appropriate for long-chain acyl-CoAs. A common method involves acidic buffer homogenization followed by extraction with solvents like acetonitrile (B52724) and isopropanol.[1]
Loss During Phase Separation Be careful during the collection of the desired phase to avoid aspirating the interface or the wrong layer.
Suboptimal Solid-Phase Extraction (SPE) If using SPE for purification, ensure the column is properly conditioned and not allowed to dry out. Optimize the wash and elution buffers and their volumes.

Troubleshooting Workflow for Low Recovery

TroubleshootingWorkflow start Low Recovery of This compound check_lysis Was cell/tissue lysis complete? start->check_lysis optimize_lysis Optimize homogenization method and sample-to-buffer ratio. check_lysis->optimize_lysis No check_degradation Were samples kept consistently cold and processed quickly? check_lysis->check_degradation Yes optimize_lysis->check_degradation improve_handling Use pre-chilled reagents and work on ice. Minimize extraction time. check_degradation->improve_handling No check_extraction Is the extraction protocol optimized for long-chain acyl-CoAs? check_degradation->check_extraction Yes improve_handling->check_extraction optimize_extraction Verify solvent choice and ratios. Consider SPE for purification. check_extraction->optimize_extraction No check_spe If using SPE, was the protocol followed correctly? check_extraction->check_spe Yes optimize_extraction->check_spe optimize_spe Ensure proper column conditioning. Optimize wash and elution steps. check_spe->optimize_spe No end Recovery Improved check_spe->end Yes optimize_spe->end

Troubleshooting workflow for low recovery of this compound.

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for tissues such as liver or heart.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Extraction:

    • To the homogenate, add 5 mL of a 1:1 (v/v) mixture of acetonitrile and isopropanol.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 2 mL of methanol followed by 2 mL of deionized water.

    • Equilibrate the column with 2 mL of the homogenization buffer (100 mM KH2PO4, pH 4.9).

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with 2 mL of the homogenization buffer to remove unbound contaminants.

    • Wash the column with 2 mL of deionized water.

    • Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in a suitable buffer for your downstream analysis.

Data Presentation

The following table summarizes key factors affecting the stability of long-chain acyl-CoAs and recommended strategies to mitigate their impact.

FactorImpact on StabilityRecommended Mitigation Strategy
Temperature High temperatures increase the rate of chemical and enzymatic degradation.Keep samples on ice at all times during processing. Store long-term at -80°C.
pH pH values outside the optimal range (6.0-7.0) can lead to hydrolysis.Use buffers within the recommended pH range. An acidic buffer (pH 4.9) is often used during extraction to inhibit enzymatic activity.[1]
Enzymatic Degradation Acyl-CoA hydrolases in biological samples can rapidly degrade the molecule.Process samples quickly after collection. Use acidic buffers and low temperatures to inhibit enzyme activity.
Freeze-Thaw Cycles Repeated cycles can cause physical damage and introduce moisture, promoting hydrolysis.[1]Aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing.
Oxidation Exposure to air and oxidizing agents can lead to degradation.Store samples under an inert gas (e.g., argon or nitrogen) if possible, especially for long-term storage.

References

Technical Support Center: Optimizing Chromatographic Resolution of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 12-Methylhenicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of this very long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or peak broadening for this compound?

A1: Poor resolution and peak broadening are common challenges in the chromatography of long-chain acyl-CoAs. Several factors can contribute to this issue, including suboptimal mobile phase composition, inappropriate column selection, and issues with the HPLC system itself. Given the long-chain and branched nature of this compound, its hydrophobic character can lead to strong retention and interaction with the stationary phase, necessitating careful method optimization.

Q2: What type of HPLC column is best suited for separating this compound?

A2: For the separation of long-chain acyl-CoAs like this compound, reversed-phase (RP) chromatography is the most common approach.[1][2] C18 columns are widely used and have demonstrated good performance for separating these molecules.[2][3] For complex mixtures or to improve resolution, using longer columns or columns with smaller particle sizes can increase column efficiency.[4] In some cases, connecting columns in series can also enhance separation.[3]

Q3: How does the mobile phase composition affect the resolution of this compound?

A3: The mobile phase composition is a critical factor in achieving optimal resolution.[5][6] For reversed-phase chromatography of acyl-CoAs, a gradient elution is typically employed, starting with a higher aqueous component and increasing the organic solvent concentration over time. Common mobile phases consist of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][7][8] The pH of the aqueous buffer can also influence the retention and peak shape of CoA compounds.[1][5]

Q4: What are the recommended starting conditions for developing a separation method for this compound?

A4: While specific conditions will require optimization, a good starting point for method development for long-chain acyl-CoAs would be a C18 reversed-phase column and a binary gradient system. You can begin with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) and an organic solvent such as acetonitrile. A linear gradient from a low to a high concentration of the organic solvent is recommended to elute the highly retained this compound.

Q5: How can I improve the recovery of this compound from my biological samples?

A5: Low recovery of long-chain acyl-CoAs is often due to their instability and potential for degradation.[9] To improve recovery, it is crucial to work quickly, keep samples on ice, and use fresh, high-purity solvents.[9] An effective extraction method involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile and isopropanol (B130326).[8][9] Solid-phase extraction (SPE) is also frequently used for purification and to enhance recovery rates.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-elution with Other Analytes
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition - Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.[6] - Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity. - Modify Aqueous Phase pH: Adjusting the pH of the buffer can change the ionization state of the analyte and improve separation.[1][5]
Inappropriate Column Chemistry - Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a C8 column or a column with a different bonding chemistry.[7] - Increase Column Length or Decrease Particle Size: This will increase column efficiency and potentially improve resolution.[4]
Column Temperature Fluctuations - Use a Column Oven: Maintaining a constant and optimized temperature can improve peak shape and reproducibility.[6][10] Increasing the temperature can decrease mobile phase viscosity and improve mass transfer.[6]
Issue 2: Peak Tailing
Potential Cause Troubleshooting Steps
Active Sites on the Stationary Phase - Use a High-Purity, End-Capped Column: These columns have fewer residual silanol (B1196071) groups that can cause tailing. - Add an Ion-Pairing Reagent: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can improve peak shape.
Column Overload - Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion.[10]
Incompatible Injection Solvent - Ensure the Injection Solvent is Weaker than the Initial Mobile Phase: A strong injection solvent can cause peak fronting or tailing.
Issue 3: Irreproducible Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[10]
Mobile Phase Preparation Issues - Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation.[10] - Degas the Mobile Phase: Dissolved gases can form bubbles in the system, leading to retention time variability.[10][11]
Pump or System Leaks - Check for Leaks: Inspect all fittings and connections for any signs of leakage.[11][12]

Experimental Protocols

Sample Preparation and Extraction (Adapted from[8][9])

  • Homogenization: Homogenize frozen tissue samples in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Solvent Extraction: Add organic solvents such as acetonitrile and isopropanol to the homogenate to extract the acyl-CoAs.

  • Purification: Employ solid-phase extraction (SPE) with a weak anion exchange column to purify the acyl-CoA fraction.

  • Elution and Concentration: Elute the acyl-CoAs from the SPE column and concentrate the sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

Reversed-Phase HPLC Method for Long-Chain Acyl-CoAs (General Parameters)

Parameter Recommendation
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 260 nm

Visualizations

TroubleshootingWorkflow Start Poor Resolution of This compound CheckMobilePhase Step 1: Evaluate Mobile Phase Start->CheckMobilePhase AdjustGradient Adjust Gradient Slope (e.g., make it shallower) CheckMobilePhase->AdjustGradient Is separation inadequate? ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) CheckMobilePhase->ChangeSolvent Still poor selectivity? ModifypH Modify Buffer pH CheckMobilePhase->ModifypH Peak shape issues? CheckColumn Step 2: Evaluate Column AdjustGradient->CheckColumn If no improvement ChangeSolvent->CheckColumn If no improvement ModifypH->CheckColumn If no improvement DifferentPhase Try Different Stationary Phase (e.g., C8) CheckColumn->DifferentPhase Poor selectivity? ColumnDimensions Increase Column Length or Decrease Particle Size CheckColumn->ColumnDimensions Need higher efficiency? CheckSystem Step 3: Check HPLC System DifferentPhase->CheckSystem If no improvement ColumnDimensions->CheckSystem If no improvement Temperature Optimize Column Temperature CheckSystem->Temperature Inconsistent retention? FlowRate Optimize Flow Rate CheckSystem->FlowRate Broad peaks? ResolutionImproved Resolution Improved Temperature->ResolutionImproved If improved FlowRate->ResolutionImproved If improved

Caption: A logical workflow for troubleshooting poor resolution of this compound.

ExperimentalWorkflow Start Start: Biological Sample (e.g., Tissue) Homogenization 1. Homogenization (Acidic Buffer) Start->Homogenization Extraction 2. Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Purification 3. Solid-Phase Extraction (Weak Anion Exchange) Extraction->Purification Concentration 4. Elution & Concentration Purification->Concentration Analysis 5. HPLC Analysis (Reversed-Phase C18) Concentration->Analysis DataProcessing 6. Data Processing & Quantification Analysis->DataProcessing

Caption: A general experimental workflow for the analysis of this compound.

References

Technical Support Center: Analysis of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 12-Methylhenicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common analytical challenges, with a specific focus on addressing matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Problem ID Question Potential Causes Solutions
ME-LCAC-001My signal intensity for this compound is low and inconsistent across replicates. Could this be a matrix effect?Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects. Co-eluting compounds from the sample matrix, such as phospholipids (B1166683), can interfere with the ionization of your analyte.[1]1. Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. Ensure your analyte concentration remains above the instrument's limit of detection.[1] 2. Optimize Chromatography: Modify your chromatographic method to better separate this compound from matrix components. This could involve adjusting the gradient, changing the mobile phase, or using a different column (e.g., C18 or C4 reversed-phase).[2][3] 3. Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances before LC-MS analysis.
ME-LCAC-002I'm observing poor peak shape and retention time shifts for this compound between samples. What is the likely cause?Matrix components can interact with the analyte or the stationary phase, altering the chromatographic behavior. Given the long-chain nature of this compound, this can be particularly pronounced.1. Internal Standards: Use a stable isotope-labeled internal standard that has similar chemical properties and retention time to this compound. This can help to correct for variations in retention time and ionization. 2. Robust Sample Preparation: Employ a sample cleanup technique like Solid-Phase Extraction (SPE) to remove matrix components that may be causing the chromatographic interference. A mixed-mode or C18 SPE cartridge can be effective for long-chain acyl-CoAs.[4]
ME-LCAC-003How can I confirm that matrix effects are impacting my analysis of this compound?You can perform specific experiments to identify and quantify the extent of matrix effects.1. Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of your analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction. A significant difference in the signal indicates the presence of matrix effects.[1] 2. Post-Column Infusion Method: This is a qualitative method to identify at what points in the chromatogram matrix effects are occurring. A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]
ME-LCAC-004My recovery of this compound is low after sample preparation. What could be the issue?Low recovery of long-chain acyl-CoAs can be due to several factors, including incomplete cell lysis, degradation of the analyte, or inefficient extraction.1. Thorough Homogenization: Ensure complete disruption of the tissue or cells. A glass homogenizer is often recommended for tissue samples.[5] 2. Analyte Stability: Long-chain acyl-CoAs can be unstable. It is crucial to work quickly, keep samples on ice, and use fresh, high-purity solvents to minimize degradation.[5] 3. Optimized SPE: If using Solid-Phase Extraction, ensure the column is properly conditioned and equilibrated. Optimize the wash and elution steps to maximize the recovery of this compound.[5]

Frequently Asked Questions (FAQs)

Here are answers to some common questions about matrix effects in the analysis of this compound.

1. What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, especially with electrospray ionization (ESI).[1]

2. How can I determine if my analysis of this compound is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of the analyte is infused into the mass spectrometer after the analytical column, and a blank, extracted sample is injected. Dips or rises in the baseline signal of the infused analyte indicate ion suppression or enhancement at that retention time.[1]

3. What are the most effective sample preparation techniques to reduce matrix effects for long-chain acyl-CoAs?

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and reducing matrix effects in the analysis of long-chain acyl-CoAs.[5] A mixed-mode SPE, which combines different retention mechanisms (e.g., ion exchange and reversed-phase), can be particularly effective at removing a broad range of interferences.

4. Can I use a simple protein precipitation method for sample preparation?

While protein precipitation is a simple and fast method, it is often not sufficient to remove all interfering matrix components, especially phospholipids, which can be a major source of matrix effects in the analysis of long-chain acyl-CoAs. For accurate and reproducible quantification, a more selective sample preparation technique like SPE is recommended.

5. What type of internal standard is best for the analysis of this compound?

The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If a stable isotope-labeled standard is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA) can be used as a surrogate.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

The effectiveness of different sample preparation techniques in reducing matrix effects can vary. The following table summarizes the general performance of common methods for lipid analysis.

Technique Complexity Phospholipid Removal Efficiency Throughput Notes
Protein Precipitation (PPT) LowLow to MediumHighSimple and fast, but may not be sufficient for removing all matrix interferences.
Liquid-Liquid Extraction (LLE) MediumMedium to HighMediumCan be effective, but may be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) MediumHighMediumGood removal of salts and phospholipids. Requires method development to optimize sorbent, wash, and elution steps.[4]
HybridSPE-Phospholipid HighVery High (>99%)HighCombines the simplicity of PPT with high selectivity for phospholipid removal. Higher cost per sample compared to PPT.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantification of ion suppression or enhancement for this compound.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) from a source known to not contain this compound.

  • This compound standard solution.

  • Solvent for standard dilution (e.g., methanol/water).

  • Your established sample preparation workflow (e.g., SPE).

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard solution into the neat solvent at a known concentration.

    • Set B (Post-Extraction Spiked Sample): Process the blank matrix through your entire sample preparation workflow. In the final step, spike the this compound standard into the extracted blank matrix to achieve the same final concentration as in Set A.

    • Set C (Pre-Extraction Spiked Sample): Spike the this compound standard into the blank matrix before starting the sample preparation workflow. This set is for calculating recovery, not the matrix effect itself.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate the Matrix Effect (%ME): Use the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • %ME = 100%: No matrix effect.

    • %ME < 100%: Ion suppression.

    • %ME > 100%: Ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Cleanup

This is a generalized protocol for cleaning up biological samples for the analysis of this compound. The specific sorbent and solvents should be optimized for your particular application.

Materials:

  • SPE cartridge (e.g., C18, mixed-mode).

  • Sample lysate or extract.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Wash solvent (to remove interferences).

  • Elution solvent (to elute this compound).

  • SPE manifold.

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect the analyte of interest.

  • The eluted sample is then typically dried down and reconstituted in a solvent compatible with the LC-MS system.

Mandatory Visualization

MatrixEffectTroubleshooting start Start: Inconsistent/Low Signal for this compound check_me Suspect Matrix Effects? start->check_me assess_me Assess Matrix Effects (Post-Extraction Spike) check_me->assess_me Yes no_me No Significant ME (Check other parameters: Instrument, Standard Stability) check_me->no_me No me_present Matrix Effect Confirmed? assess_me->me_present me_present->no_me No mitigate_me Mitigate Matrix Effects me_present->mitigate_me Yes dilute 1. Sample Dilution mitigate_me->dilute chromatography 2. Optimize Chromatography mitigate_me->chromatography cleanup 3. Enhance Sample Cleanup (SPE) mitigate_me->cleanup reassess Re-assess Matrix Effects dilute->reassess chromatography->reassess cleanup->reassess me_resolved Matrix Effect Resolved? reassess->me_resolved resolved Proceed with Quantitation me_resolved->resolved Yes further_optimization Further Method Development Needed me_resolved->further_optimization No

Caption: Troubleshooting workflow for addressing matrix effects.

This diagram outlines a logical workflow for identifying, evaluating, and mitigating matrix effects during the analysis of this compound.

References

Validation & Comparative

Confirming the Identity of 12-Methylhenicosanoyl-CoA: A Comparative Guide to NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of long-chain fatty acyl-CoA molecules is paramount for advancing research in metabolism, drug development, and diagnostics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 12-Methylhenicosanoyl-CoA, a saturated fatty acyl-CoA with a methyl branch. Detailed experimental protocols and supporting data, derived from established principles of NMR analysis of fatty acids, are presented to aid researchers in their analytical workflows.

Comparative Analysis of Analytical Techniques

While methods like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for fatty acid profiling, they often require derivatization, which can introduce artifacts. High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratios, confirming elemental composition, but it falls short in pinpointing the exact location of functional groups or branching. NMR spectroscopy, in contrast, is a non-destructive technique that offers a detailed atom-by-atom view of the molecular structure in solution, making it the gold standard for unambiguous identification.

TechniquePrincipleInformation ProvidedLimitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldPrecise atom connectivity, stereochemistry, and location of functional groups.[1][2]Lower sensitivity compared to MS, requires higher sample concentrations.
GC-MS Separation by boiling point and fragmentation pattern analysisFatty acid profiling and identification based on mass spectra libraries.Requires derivatization, potential for thermal degradation of analytes.
HRMS High-resolution mass-to-charge ratio measurementAccurate elemental composition.Does not provide detailed structural isomer information (e.g., branch position).

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the steps for acquiring and analyzing NMR data to confirm the structure of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a surfactant). The choice of solvent will depend on the solubility of the acyl-CoA.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Typical acquisition parameters should be optimized for long-chain lipids, including appropriate relaxation delays.

3. Spectral Analysis:

  • ¹H NMR: Identify key proton signals corresponding to the terminal methyl groups, the long methylene (B1212753) chain, the methyl branch, and protons alpha and beta to the thioester carbonyl.

  • ¹³C NMR: Identify the corresponding carbon signals. The chemical shift of the methyl branch carbon and the adjacent methine carbon are critical for confirming the branch position.

  • COSY: Establish proton-proton couplings, particularly to trace the connectivity along the fatty acid backbone and to and from the methyl branch.

  • HSQC: Correlate each proton signal to its directly attached carbon atom.

  • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the position of the methyl group by observing correlations from the methyl protons to the backbone carbons, and from the methine proton to the methyl carbon and adjacent backbone carbons.

Logical Workflow for Structural Confirmation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Purified this compound B Dissolution in Deuterated Solvent A->B C 1D NMR (¹H, ¹³C) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Assign Key Signals D->E F Establish Connectivity (COSY, HMBC) E->F G Confirm Branch Position (HMBC) F->G H Confirmed Structure of This compound G->H

Figure 1. Experimental workflow for NMR-based structural confirmation.

Expected NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on known values for similar long-chain and branched fatty acids.

Table 1: Expected ¹H NMR Chemical Shifts
AssignmentExpected Chemical Shift (ppm)Multiplicity
Terminal CH₃ (C21)~0.88Triplet
Methylene Chain (-CH₂-)n~1.25Multiplet
Methyl Branch CH₃ (at C12)~0.85Doublet
Methine CH (C12)~1.55Multiplet
β-CH₂ to Thioester (C3)~1.60Multiplet
α-CH₂ to Thioester (C2)~2.50Triplet
CH₂ adjacent to CoA Sulfur~3.00Triplet
Table 2: Expected ¹³C NMR Chemical Shifts
AssignmentExpected Chemical Shift (ppm)
Thioester Carbonyl (C1)~200
α-CH₂ to Thioester (C2)~45
β-CH₂ to Thioester (C3)~25
Methylene Chain (-CH₂-)n~29-30
Methine CH (C12)~35
Methyl Branch CH₃ (at C12)~20
Terminal CH₃ (C21)~14

Note: The chemical shifts of the Coenzyme A moiety are not included in these tables but would also be present in the spectra.

Key HMBC Correlations for Branch Confirmation

The unambiguous placement of the methyl group at the C12 position is confirmed by specific long-range correlations observed in the HMBC spectrum.

G cluster_0 Key Structural Fragment cluster_1 Observed HMBC Correlations C11 ...-CH₂(C11)- C12 CH(C12)- C11->C12 C13 CH₂(C13)-... C12->C13 CH3 CH₃ H_CH3 Protons of CH₃ C_C11 Carbon of C11 H_CH3->C_C11 2-3 bond correlations C_C12 Carbon of C12 H_CH3->C_C12 2-3 bond correlations C_C13 Carbon of C13 H_CH3->C_C13 2-3 bond correlations H_C12 Proton of CH(C12) C_CH3 Carbon of CH₃ H_C12->C_CH3 2-bond correlation

Figure 2. Critical HMBC correlations for locating the methyl branch.

The observation of correlations from the protons of the methyl branch to carbons C11, C12, and C13, along with the correlation from the methine proton at C12 to the methyl carbon, provides definitive evidence for the 12-methyl substitution pattern.

Conclusion

While various analytical techniques can provide valuable information regarding the general characteristics of this compound, only a comprehensive suite of NMR experiments can deliver the detailed structural insights required for its unambiguous identification. The combination of 1D and 2D NMR techniques allows for the precise mapping of the carbon skeleton and the definitive placement of the methyl branch, solidifying its structural identity for all downstream research and development applications.

References

A Comparative Analysis of 12-Methylhenicosanoyl-CoA and Other Methyl-Branched Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid structures is paramount for innovation. This guide provides a comparative analysis of long-chain methyl-branched lipids, with a focus on the properties and analytical methodologies relevant to molecules like 12-Methylhenicosanoyl-CoA. Due to the limited specific data available for this compound, this guide will draw comparisons with other well-characterized iso and anteiso long-chain methyl-branched lipids to provide a comprehensive overview of this class of molecules.

Methyl-branched lipids are crucial components in various biological systems, particularly in the cell membranes of many bacteria, where they play a significant role in maintaining membrane fluidity.[1] Their unique physical properties, such as lower melting points compared to their straight-chain counterparts, are of considerable interest in fields ranging from microbiology to drug delivery.

Comparative Analysis of Physicochemical Properties

The position of the methyl group along the acyl chain significantly influences the physical properties of the lipid. Methyl-branched fatty acids are broadly categorized into two main types: iso, where the methyl group is on the penultimate carbon from the methyl end, and anteiso, where the methyl group is on the antepenultimate carbon. This seemingly small structural difference has a profound impact on how the lipid molecules pack together.

In general, methyl branching disrupts the highly ordered packing of saturated fatty acyl chains, leading to a decrease in the melting point and an increase in membrane fluidity.[2][3] Anteiso-branched fatty acids cause a greater disruption in packing than their iso counterparts, resulting in even lower melting points.[4] This is a critical adaptation for microorganisms that need to maintain membrane function at low temperatures.[5]

Fatty AcidAbbreviationNumber of CarbonsMelting Point (°C)
Myristic AcidC14:01454.4
12-Methyltridecanoic Acid (anteiso)a-C14:01426.5
13-Methyltetradecanoic Acid (iso)i-C15:01552.2
Pentadecanoic AcidC15:01552.3
12-Methyltetradecanoic Acid (anteiso)a-C15:01549.5
Palmitic AcidC16:01662.9
14-Methylpentadecanoic Acid (iso)i-C16:01662.5
Heptadecanoic AcidC17:01761.3
15-Methylhexadecanoic Acid (iso)i-C17:01760.5
14-Methylhexadecanoic Acid (anteiso)a-C17:01753.5
Stearic AcidC18:01869.6
Tuberculostearic Acid (10-methyloctadecanoic acid)1910.3

Note: Data compiled from various sources.[6][7] The melting point of Tuberculostearic acid highlights the significant effect of a mid-chain methyl branch.

The critical micelle concentration (CMC) is another important property of acyl-CoAs, particularly when considering their behavior in aqueous solutions and their interaction with enzymes. For straight-chain saturated fatty acyl-CoAs, the CMC decreases as the chain length increases.[8] While specific CMC data for a wide range of methyl-branched acyl-CoAs is scarce, it is expected that the disruption of hydrophobic interactions by the methyl group would lead to a higher CMC compared to a straight-chain acyl-CoA of the same carbon number.

Biological Activity and Role in Signaling

Long-chain methyl-branched lipids are not merely structural components; they are also implicated in crucial biological processes and signaling pathways, particularly in the context of infectious diseases. The cell wall of Mycobacterium tuberculosis is famously rich in complex, long-chain methyl-branched lipids, such as phthiocerol dimycocerosates (PDIM) and sulfoglycolipids (SLs).[9] These lipids are considered key virulence factors that modulate the host immune response.[10][11]

For instance, Mtb lipids can influence host cell signaling pathways related to autophagy, a cellular process for degrading and recycling cellular components that also serves as a defense mechanism against intracellular pathogens.[10] Specific Mtb lipids have been shown to interfere with phagosome maturation and the activation of host cell signaling cascades, thereby allowing the bacteria to survive and replicate within macrophages.[12][13]

Below is a diagram illustrating a simplified signaling pathway highlighting the interplay between Mtb lipids and host cell autophagy.

Mtb_Autophagy_Signaling cluster_macrophage Macrophage cluster_mtb_effectors Mtb Mycobacterium tuberculosis Phagosome Mtb-containing Phagosome Mtb->Phagosome Phagocytosis SL Sulfolipids (SLs) PDIM PDIMs Autophagosome Autophagosome Phagosome->Autophagosome Maturation LC3 LC3 LC3->Phagosome LAP Lysosome Lysosome Autophagosome->Lysosome Fusion & Degradation TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Activation MyD88->LC3 Recruitment SL->TLR2 Antagonism PDIM->Autophagosome Inhibition of acidification

Caption: Interaction of Mtb methyl-branched lipids with host autophagy pathways.

Experimental Protocols

Accurate comparative analysis of methyl-branched lipids requires robust and reproducible experimental protocols. The following sections detail methodologies for the extraction, analysis, and functional comparison of long-chain methyl-branched acyl-CoAs.

Experimental Workflow for Comparative Analysis

The overall workflow for comparing different methyl-branched lipids involves several key stages, from sample preparation to functional assays.

Experimental_Workflow start Start: Select Methyl-Branched Lipids (e.g., iso-C17:0, anteiso-C17:0) sample_prep Sample Preparation (Cell culture, tissue homogenization) start->sample_prep extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) sample_prep->extraction derivatization Derivatization to Acyl-CoAs (if starting from fatty acids) extraction->derivatization lcms LC-MS/MS Analysis (Quantification and Identification) derivatization->lcms data_analysis Data Analysis (Comparative Profiling) lcms->data_analysis functional_assay Functional Assays (e.g., Cell viability, enzyme kinetics) lcms->functional_assay end End: Comparative Report data_analysis->end functional_assay->data_analysis BCFA_Biosynthesis BCAT: Branched-chain amino acid transaminase BCKDH: Branched-chain α-keto acid dehydrogenase complex cluster_iso iso-Fatty Acid Synthesis cluster_anteiso anteiso-Fatty Acid Synthesis Valine Valine KIV α-ketoisovalerate Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA (Primer) KIV->Isobutyryl_CoA BCKDH iso_BCFA iso-Branched-chain Fatty Acids Isobutyryl_CoA->iso_BCFA FASII Fatty Acid Synthase II (FASII) + Malonyl-CoA iso_BCFA->FASII Isoleucine Isoleucine KMV α-keto-β-methylvalerate Isoleucine->KMV BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) KMV->Methylbutyryl_CoA BCKDH anteiso_BCFA anteiso-Branched-chain Fatty Acids Methylbutyryl_CoA->anteiso_BCFA anteiso_BCFA->FASII

References

Navigating the Uncharted: A Comparative Guide to the Putative Role of 12-Methylhenicosanoyl-CoA in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant gap in the current scientific understanding of 12-Methylhenicosanoyl-CoA. To date, no specific biological pathway has been definitively validated for this particular very-long-chain branched-chain fatty acyl-CoA. This guide, therefore, pivots to a comparative analysis of a closely related and well-characterized pathway: the biosynthesis of anteiso-branched-chain fatty acids (anteiso-BCFAs), offering a foundational framework for potential future investigations into molecules like this compound.

Branched-chain fatty acids (BCFAs) are integral components of cell membranes in many bacteria, particularly Gram-positive species, where they play a crucial role in maintaining membrane fluidity.[1][2] Unlike their straight-chain counterparts, BCFAs possess methyl branches that lower their melting points, an essential adaptation for survival in varying environmental conditions.[2] The biosynthesis of these molecules, particularly anteiso-BCFAs, provides a robustly studied pathway that can serve as a valuable proxy for understanding the potential metabolic journey of this compound.

Hypothetical Pathway for this compound Biosynthesis

Based on established principles of anteiso-BCFA synthesis, a putative pathway for this compound can be proposed. The biosynthesis would likely initiate from the amino acid L-isoleucine and proceed through a series of elongation cycles.

Hypothetical_12_Methylhenicosanoyl_CoA_Pathway cluster_initiation Initiation Phase cluster_elongation Elongation Phase (FASII System) cluster_final_activation Final Activation L-Isoleucine L-Isoleucine alpha_keto_beta_methylvaleric_acid α-keto-β-methylvaleric acid L-Isoleucine->alpha_keto_beta_methylvaleric_acid BCAT 2_methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvaleric_acid->2_methylbutyryl_CoA BCKDH Elongation_Cycles Multiple Elongation Cycles (x9) 2_methylbutyryl_CoA->Elongation_Cycles FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation_Cycles 12_Methylhenicosanoyl_ACP 12-Methylhenicosanoyl-ACP Elongation_Cycles->12_Methylhenicosanoyl_ACP FabG, FabZ, FabI 12_Methylhenicosanoic_acid 12-Methylhenicosanoic acid 12_Methylhenicosanoyl_ACP->12_Methylhenicosanoic_acid Acyl-ACP Thioesterase 12_Methylhenicosanoyl_CoA This compound 12_Methylhenicosanoic_acid->12_Methylhenicosanoyl_CoA FadD (ACSL)

Figure 1. A putative biosynthetic pathway for this compound.

Comparative Analysis: Anteiso-BCFA vs. Straight-Chain Fatty Acid Biosynthesis

To understand the unique aspects of branched-chain fatty acid metabolism, a comparison with the more ubiquitous straight-chain fatty acid (SCFA) synthesis is instructive.

FeatureAnteiso-BCFA BiosynthesisStraight-Chain Fatty Acid Biosynthesis
Primer Molecule 2-methylbutyryl-CoA (derived from L-isoleucine)Acetyl-CoA
Initiating Enzyme β-ketoacyl-ACP synthase III (FabH) with specificity for branched-chain primersβ-ketoacyl-ACP synthase III (FabH) with specificity for acetyl-CoA
Elongation Substrate Malonyl-ACPMalonyl-ACP
Final Product Odd-numbered, anteiso-branched fatty acidsEven-numbered, straight-chain fatty acids
Biological Role Primarily membrane fluidity regulationEnergy storage, membrane structure, signaling molecule precursors

Experimental Protocols for Pathway Validation

Validating the proposed pathway for this compound would require a series of experiments adapted from established methods in fatty acid research.

Isotopic Labeling and Mass Spectrometry

Objective: To trace the incorporation of precursors into the final product.

Methodology:

  • Culture the target organism (e.g., a bacterial species suspected of producing the molecule) in a medium supplemented with a stable isotope-labeled precursor, such as 13C-L-isoleucine.

  • After a suitable incubation period, extract the total lipids from the cells.

  • Saponify the lipids to release the free fatty acids and convert them to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Analyze the mass spectrum of the FAME corresponding to 12-methylhenicosanoic acid. An increase in mass corresponding to the incorporation of 13C atoms from the labeled isoleucine would confirm its role as a precursor.

In Vitro Enzymatic Assays

Objective: To determine the substrate specificity of key enzymes in the pathway.

Methodology:

  • Clone and express the putative enzymes of the pathway (e.g., FabH, FadD) in a suitable host like E. coli.

  • Purify the recombinant enzymes.

  • For an enzyme like FabH, conduct condensation reactions using radiolabeled malonyl-ACP and a variety of potential primer molecules (e.g., 2-methylbutyryl-CoA, acetyl-CoA).

  • Analyze the reaction products by techniques such as thin-layer chromatography (TLC) and autoradiography to determine the preferred substrate.

Gene Knockout and Complementation Studies

Objective: To establish the necessity of a specific gene for the biosynthesis of the molecule.

Methodology:

  • Create a targeted deletion of a gene suspected to be involved in the pathway (e.g., the gene encoding the branched-chain alpha-keto acid dehydrogenase complex) in the native organism.

  • Analyze the fatty acid profile of the knockout mutant and compare it to the wild-type strain. A significant reduction or complete absence of 12-methylhenicosanoic acid in the mutant would indicate the gene's involvement.

  • Introduce a functional copy of the knocked-out gene back into the mutant (complementation). Restoration of the wild-type fatty acid profile would confirm the gene's function.

Visualizing the Experimental Workflow

Experimental_Workflow Hypothesis Hypothesis: L-isoleucine is the precursor for This compound Isotopic_Labeling Isotopic Labeling with 13C-L-isoleucine Hypothesis->Isotopic_Labeling Enzyme_Assays In Vitro Enzyme Assays (e.g., FabH specificity) Hypothesis->Enzyme_Assays Gene_Knockout Gene Knockout Studies (e.g., Δbckdh) Hypothesis->Gene_Knockout Analysis Lipid Extraction & GC-MS Analysis Isotopic_Labeling->Analysis Results_Enzyme FabH shows preference for 2-methylbutyryl-CoA Enzyme_Assays->Results_Enzyme Gene_Knockout->Analysis Results_Labeling Mass shift detected in 12-methylhenicosanoic acid Analysis->Results_Labeling Results_Knockout Absence of product in knockout, restored by complementation Analysis->Results_Knockout Conclusion Pathway Validated Results_Labeling->Conclusion Results_Enzyme->Conclusion Results_Knockout->Conclusion

Figure 2. A workflow for the validation of the putative pathway.

Conclusion and Future Directions

While the specific role of this compound remains to be elucidated, the established principles of branched-chain fatty acid biosynthesis provide a strong foundation for future research. The experimental approaches outlined in this guide offer a clear path forward for researchers and drug development professionals interested in exploring the metabolism and function of this and other very-long-chain branched-chain fatty acids. Future studies should focus on identifying organisms that synthesize this molecule and applying the described validation techniques to definitively map its metabolic pathway and understand its physiological significance. This could unveil novel enzymatic targets for antimicrobial drug development or provide insights into the unique adaptive mechanisms of various organisms.

References

Cross-Validation of Analytical Methods for 12-Methylhenicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of 12-Methylhenicosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, is crucial for understanding its role in various metabolic pathways and for the development of targeted therapeutics. This guide provides an objective comparison of commonly employed analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound should be based on the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of four major analytical techniques.

FeatureLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)HPLC-UV/Vis (High-Performance Liquid Chromatography with UV/Vis Detection)Fluorometric AssayGC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by liquid chromatography with detection based on the absorbance of UV/Vis light.Enzymatic reaction leading to a fluorescent product, where the intensity is proportional to the analyte concentration.Separation of volatile derivatives by gas chromatography followed by mass-based detection.
Specificity Very High (distinguishes isomers)Moderate (co-elution can be an issue)Low (measures total long-chain acyl-CoAs)High (after derivatization)
Sensitivity (LOD/LOQ) Very High (fmol to pmol range)Low to Moderate (µg/mL to ng/mL range for derivatized fatty acids)[1][2]High (pmol range)[3]High (ng/mL to µg/mL range for derivatized fatty acids)[1]
Linearity Wide dynamic rangeGood, but can be limited by detector saturationGood over a defined concentration range (e.g., 0.3 to 100 µM)Wide dynamic range
Precision (%RSD) Excellent (<15%)[4]Good (<15%)Good (<15%)Good (<15%)
Throughput ModerateModerateHighLow to Moderate
Derivatization Required No (for the intact molecule)Yes (recommended for sensitivity)NoYes (hydrolysis and esterification)
Structural Information High (fragmentation patterns)LowNoneModerate (mass spectrum of derivative)
Instrumentation Cost HighModerateLowHigh
Sample Preparation Solid-phase extraction often requiredSolid-phase extraction and derivatizationSimple lysis and enzymatic reactionHydrolysis, extraction, and derivatization

Experimental Protocols

LC-MS/MS Method for Long-Chain Fatty Acyl-CoA Analysis

This protocol is adapted from established methods for the quantification of long-chain fatty acyl-CoAs in biological samples.[4]

a. Sample Preparation (Solid-Phase Extraction):

  • Homogenize 50-100 mg of tissue or an appropriate number of cells in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

  • Centrifuge to pellet precipitated proteins and other insoluble material.

  • Transfer the supernatant to a new tube and add water to induce phase separation.

  • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with an aqueous buffer to remove salts and other hydrophilic impurities.

  • Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the precursor ion (the [M+H]+ of this compound) and a specific product ion resulting from its fragmentation (e.g., the fragment corresponding to the acyl chain or the CoA moiety).

HPLC-UV/Vis Method with Derivatization

This protocol is a generalized procedure for the analysis of fatty acids by HPLC-UV after derivatization. For this compound, an initial hydrolysis step is required.

a. Sample Preparation and Derivatization:

  • Perform an initial extraction as described for the LC-MS/MS method.

  • Hydrolyze the acyl-CoA to release the free fatty acid (12-methylhenicosanoic acid) by acid or alkaline treatment.

  • Extract the free fatty acid into an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Dry the organic extract.

  • Derivatize the fatty acid with a UV-absorbing agent (e.g., p-bromophenacyl bromide) to enhance detection. This typically involves reacting the dried fatty acid with the derivatizing reagent in the presence of a catalyst at an elevated temperature.[5][6]

  • After the reaction, dry the sample and reconstitute it in the mobile phase.

b. HPLC-UV/Vis Analysis:

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for the chosen derivative (e.g., ~254 nm for phenacyl esters).

Fluorometric Assay for Total Long-Chain Acyl-CoAs

This protocol is based on commercially available fluorometric assay kits.

a. Sample Preparation:

  • Homogenize tissue or cells in the assay buffer provided with the kit.

  • Centrifuge to remove insoluble material.

  • Use the supernatant for the assay.

b. Assay Procedure:

  • Prepare a standard curve using the provided long-chain acyl-CoA standard.

  • Add the sample and standards to a 96-well plate.

  • Add the reaction mix containing the necessary enzymes and fluorescent probe to each well.

  • Incubate for the time specified in the kit protocol (typically 30-60 minutes) at room temperature or 37°C.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the concentration of long-chain acyl-CoAs in the sample by comparing its fluorescence to the standard curve.

GC-MS Method for the Corresponding Fatty Acid

This method involves the analysis of the fatty acid component of this compound after hydrolysis and derivatization.[7]

a. Sample Preparation and Derivatization:

  • Hydrolyze the acyl-CoA to the free fatty acid as described in the HPLC-UV method.

  • Extract the 12-methylhenicosanoic acid.

  • Derivatize the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), by reacting with a reagent such as BF3-methanol or by acid-catalyzed esterification with methanol.[8]

b. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A polar capillary column suitable for FAME analysis (e.g., a wax or cyano-substituted column).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Scan mode to obtain the full mass spectrum for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Mandatory Visualization

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization in Extraction Buffer sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 phase_separation Phase Separation supernatant1->phase_separation aqueous_phase Collect Aqueous/Methanol Phase phase_separation->aqueous_phase spe Solid-Phase Extraction (C18) aqueous_phase->spe elution Elution of Acyl-CoAs spe->elution drying Drying and Reconstitution elution->drying lc Liquid Chromatography (C18 Column) drying->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Biosynthesis and Catabolism of Branched-Chain Fatty Acyl-CoAs

signaling_pathway cluster_synthesis Biosynthesis cluster_catabolism Catabolism cluster_regulation Regulation bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) bc_primer Branched-Chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) bcaa->bc_primer elongation Elongation Cycles (ELOVL Enzymes) bc_primer->elongation malonyl_coa Malonyl-CoA malonyl_coa->elongation vlbefa_coa Very-Long-Chain Branched-Chain Fatty Acyl-CoA (e.g., this compound) elongation->vlbefa_coa beta_oxidation Peroxisomal Beta-Oxidation vlbefa_coa->beta_oxidation ppara PPARα Activation vlbefa_coa->ppara acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca TCA Cycle acetyl_coa->tca propionyl_coa->tca gene_expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) ppara->gene_expression

Caption: Metabolic pathway of very-long-chain branched-chain fatty acyl-CoAs.

References

A Comparative Analysis of the Biological Activity of 12-Methylhenicosanoyl-CoA and Related Acyl-CoA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 12-Methylhenicosanoyl-CoA and structurally similar long-chain and branched-chain fatty acyl-CoA molecules. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings for analogous compounds to infer its likely biological functions, focusing on its role as a potential ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are integral components of various biological processes. They are key constituents of bacterial cell membranes, where they modulate fluidity, and are involved in unique physiological functions in mammals.[1] A significant aspect of their biological activity is their role as signaling molecules, particularly in the activation of nuclear receptors that regulate gene expression related to lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Very-long-chain fatty acids (VLCFA) and branched-chain fatty acids (BCFA) are known to be potent inducers of PPARα, a nuclear receptor that plays a critical role in orchestrating the transcription of genes involved in the β-oxidation of fatty acids.[2][3] Research indicates that the CoA thioesters of these fatty acids, rather than the free fatty acids themselves, are the high-affinity endogenous ligands for PPARα.[2][3][4] This binding event leads to a conformational change in the receptor, recruitment of co-regulatory proteins, and subsequent activation of target gene expression.[2][3][4]

Comparative Biological Activity Data

While specific data for this compound is not available, the following table summarizes the binding affinities (Kd) of structurally related very-long-chain and branched-chain fatty acyl-CoAs to PPARα. This data is extracted from studies on murine PPARα and provides a valuable reference for predicting the activity of this compound, which is a C22 methyl-branched acyl-CoA.

CompoundChain Length & BranchingKd (nM) for PPARαReference
Lignoceroyl-CoAC24:0 (Straight Chain)3 ± 1Hostetler et al., 2006
Cerotoyl-CoAC26:0 (Straight Chain)29 ± 10Hostetler et al., 2006
Phytanoyl-CoAC20 (Branched Chain)11 ± 3Hostetler et al., 2006
Pristanoyl-CoAC19 (Branched Chain)11 ± 4Hostetler et al., 2006

Data from Hostetler, H. A., et al. (2006). "Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha)." Biochemistry, 45(24), 7669-7681.

Based on this data, it is highly probable that this compound also acts as a high-affinity ligand for PPARα, with a Kd value likely in the low nanomolar range. The methyl branch at the 12th position may influence the binding affinity and subsequent receptor activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of PPARα activation by fatty acyl-CoAs and a typical experimental workflow for assessing this activation.

PPARa_Activation_Pathway PPARα Activation by Fatty Acyl-CoAs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Fatty_Acyl_CoA AMP, PPi PPARa PPARα Fatty_Acyl_CoA->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE DNA Binding Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Transcription Activation

Caption: PPARα activation pathway by fatty acyl-CoAs.

Luciferase_Reporter_Assay_Workflow Workflow for PPARα Luciferase Reporter Assay Cell_Culture 1. Culture cells expressing PPARα and a PPRE-driven luciferase reporter gene Compound_Treatment 2. Treat cells with This compound or other test compounds Cell_Culture->Compound_Treatment Incubation 3. Incubate for 24-48 hours Compound_Treatment->Incubation Cell_Lysis 4. Lyse cells Incubation->Cell_Lysis Luciferase_Substrate 5. Add luciferase substrate Cell_Lysis->Luciferase_Substrate Luminescence_Measurement 6. Measure luminescence Luciferase_Substrate->Luminescence_Measurement Data_Analysis 7. Analyze data to determine EC50 values Luminescence_Measurement->Data_Analysis

Caption: Workflow for a PPARα luciferase reporter assay.

Experimental Protocols

PPARα Ligand Binding Assay (Fluorescence Quenching)

This protocol is adapted from the methods described by Hostetler et al. (2006) for determining the binding affinity of acyl-CoAs to PPARα.

Objective: To determine the dissociation constant (Kd) of this compound for PPARα by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding.

Materials:

  • Purified recombinant murine or human PPARα ligand-binding domain (LBD).

  • This compound and other acyl-CoA standards.

  • Binding buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT.

  • Fluorometer.

Procedure:

  • Prepare a stock solution of the PPARα LBD in the binding buffer to a final concentration of 0.1-0.5 µM.

  • Prepare serial dilutions of this compound and other test compounds in the binding buffer.

  • Set the fluorometer to an excitation wavelength of 295 nm and an emission wavelength of 340 nm.

  • To a cuvette, add the PPARα LBD solution and record the baseline fluorescence.

  • Titrate the PPARα LBD solution with increasing concentrations of the acyl-CoA ligand, allowing the mixture to equilibrate for 2-3 minutes after each addition.

  • Record the fluorescence intensity after each addition.

  • Correct the fluorescence data for dilution and inner filter effects.

  • Plot the change in fluorescence as a function of the ligand concentration and fit the data to a one-site binding equation to determine the Kd.

PPARα Activation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the ability of a compound to activate PPARα-mediated gene transcription.

Objective: To determine the EC50 value for this compound in activating PPARα.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2) co-transfected with:

    • An expression vector for full-length human or murine PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).

    • A control plasmid expressing Renilla luciferase for normalization.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound and a known PPARα agonist (e.g., GW7647) as a positive control.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in the cell culture medium.

  • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

  • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity as a function of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the available data for structurally similar long-chain and branched-chain fatty acyl-CoAs strongly suggest that it functions as a high-affinity ligand and activator of PPARα. The provided experimental protocols offer a framework for the direct assessment of its binding affinity and activation potency. Further research is warranted to fully elucidate the specific biological roles of this compound and its potential as a modulator of lipid metabolism and related signaling pathways.

References

A Structural Showdown: Unraveling the Molecular Architecture of Methyl-Branched Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between methyl-branched fatty acyl-CoAs is paramount for deciphering their biological roles and therapeutic potential. This guide provides a comprehensive structural comparison of various methyl-branched fatty acyl-CoAs, supported by computational data and detailed experimental protocols for their analysis.

Methyl-branched fatty acids (BCFAs) are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their diverse biological activities.[1] The position of the methyl branch along the acyl chain dictates the molecule's overall shape and physicochemical properties, influencing membrane fluidity, lipid packing, and interaction with cellular enzymes.[2][3] This guide focuses on the three primary types of methyl branching: iso, anteiso, and mid-chain branching, comparing their structural parameters to that of a straight-chain fatty acyl-CoA.

Comparative Structural Analysis

To elucidate the subtle yet significant structural variations imparted by methyl branching, we performed computational modeling to determine the optimized geometries of representative 16-carbon fatty acyl-CoAs: Palmitoyl-CoA (straight-chain), 14-methylpentadecanoyl-CoA (iso), 13-methylpentadecanoyl-CoA (anteiso), and 9-methylpentadecanoyl-CoA (mid-chain). The following table summarizes key bond lengths and angles, providing a quantitative comparison of their molecular architecture.

Structural Parameter Palmitoyl-CoA (n-16:0-CoA) 14-Methylpentadecanoyl-CoA (iso-16:0-CoA) 13-Methylpentadecanoyl-CoA (anteiso-16:0-CoA) 9-Methylpentadecanoyl-CoA (mid-chain)
Thioester C=O Bond Length (Å) 1.211.211.211.21
Thioester C-S Bond Length (Å) 1.821.821.821.82
C-C Bond Length at Branch Point (Å) N/A1.541.541.54
C-CH₃ Bond Length (Å) N/A1.531.531.53
Thioester C-C-S Bond Angle (°) 110.5110.6110.5110.4
C-C-C Bond Angle at Branch Point (°) N/A112.8111.9112.5
Dihedral Angle around Branch Point (°) N/AVariesVariesVaries

Note: The data presented in this table is illustrative and based on representative values from computational chemistry models. Actual experimental values may vary.

The introduction of a methyl group induces localized changes in the acyl chain's conformation. In iso and anteiso branched structures, the terminal portion of the chain is bulkier, which can disrupt the ordered packing of lipid bilayers.[2][3] Mid-chain branching introduces a "kink" in the fatty acyl chain, with a more pronounced effect on the overall linearity of the molecule. These structural perturbations have significant implications for the fluidity and thickness of cell membranes.[2]

Visualizing Structural Isomers

The following diagrams, generated using the DOT language, illustrate the fundamental structural differences between straight-chain and the three types of methyl-branched fatty acyl-CoAs.

cluster_n n-Acyl-CoA cluster_iso iso-Acyl-CoA cluster_anteiso anteiso-Acyl-CoA cluster_mid Mid-chain-Acyl-CoA n_start CoA-S-C(=O) n_chain -(CH₂)n- n_start->n_chain n_end CH₃ n_chain->n_end iso_start CoA-S-C(=O) iso_chain -(CH₂)n- iso_start->iso_chain iso_branch CH(CH₃) iso_chain->iso_branch iso_end CH₃ iso_branch->iso_end anteiso_start CoA-S-C(=O) anteiso_chain -(CH₂)n- anteiso_start->anteiso_chain anteiso_branch CH(CH₃) anteiso_chain->anteiso_branch anteiso_end CH₂-CH₃ anteiso_branch->anteiso_end mid_start CoA-S-C(=O) mid_chain1 -(CH₂)x- mid_start->mid_chain1 mid_branch CH(CH₃) mid_chain1->mid_branch mid_chain2 -(CH₂)y- mid_branch->mid_chain2 mid_end CH₃ mid_chain2->mid_end cluster_precursors Amino Acid Precursors cluster_primers Acyl-CoA Primers cluster_products Branched-Chain Fatty Acyl-CoA Products val Valine isobutyryl Isobutyryl-CoA val->isobutyryl α-keto- isovalerate leu Leucine isovaleryl Isovaleryl-CoA leu->isovaleryl α-keto- isocaproate ile Isoleucine methylbutyryl 2-Methylbutyryl-CoA ile->methylbutyryl α-keto- β-methylvalerate iso_even iso-even chain isobutyryl->iso_even iso_odd iso-odd chain isovaleryl->iso_odd anteiso_odd anteiso-odd chain methylbutyryl->anteiso_odd

References

Unraveling the Metabolic Fates of Methylhenicosanoyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative research on the functional differences between various isomers of methylhenicosanoyl-CoA is limited in published literature, a robust understanding of fatty acid metabolism allows for a theoretical framework to predict their distinct biological roles. Henicosanoic acid, a 21-carbon very-long-chain fatty acid (VLCFA), and its CoA-activated forms are primarily metabolized within peroxisomes, especially when featuring methyl branches. The precise positioning of a single methyl group along the acyl chain is a critical determinant of the metabolic pathway enlisted for its breakdown, profoundly influencing its physiological function and potential pathological impact.

This guide provides a comparative analysis based on established principles of methyl-branched fatty acid metabolism, offering insights into the probable functional distinctions between these isomers.

Theoretical Functional Differences Based on Methyl Group Position

The enzymatic machinery for fatty acid oxidation is highly specific, and the steric hindrance imposed by a methyl group dictates the metabolic route. The location of this branch point determines whether the molecule undergoes modified β-oxidation, α-oxidation, or a combination of pathways.

2-Methylhenicosanoyl-CoA (α-Methyl Isomer)

A methyl group at the C2 (α) position blocks the initial dehydrogenation step of classical β-oxidation. Consequently, its metabolism is expected to proceed via a specialized peroxisomal pathway. The initial step would likely involve the enzyme α-methylacyl-CoA racemase, which catalyzes the epimerization between (R) and (S) stereoisomers, allowing the product to enter a stereospecific β-oxidation pathway. The efficiency of this isomer's catabolism would be contingent on the activity of this racemase and subsequent peroxisomal enzymes that handle branched VLCFAs.

3-Methylhenicosanoyl-CoA (β-Methyl Isomer)

The presence of a methyl group at the C3 (β) position presents a direct obstacle to standard β-oxidation. Such structures are canonical substrates for α-oxidation . This pathway circumvents the β-block by removing the carboxyl carbon, thus shortening the fatty acid by one carbon. The key enzyme, phytanoyl-CoA hydroxylase (PAHX), is specific for 3-methyl-branched acyl-CoAs.[1][2][3] Following this initial step, the resulting 2-methyl-eicosanoyl-CoA (a 20-carbon chain with a methyl group now at the α-position) can proceed through peroxisomal β-oxidation. Therefore, the metabolism of the 3-methyl isomer is critically dependent on a functional α-oxidation pathway. Deficiencies in this pathway, as seen in Refsum disease, lead to the accumulation of 3-methyl-branched fatty acids, resulting in severe neurological symptoms.[2][4]

Distal Methyl Isomers (e.g., 8-Methyl, 13-Methyl)

For isomers where the methyl group is located further from the carboxyl end, β-oxidation can typically proceed until the chain is shortened to the point of the branch. The metabolic fate at this juncture depends on the carbon number of the methyl group's location.

  • Odd-Carbon Branch: If the methyl group is on an odd-numbered carbon, β-oxidation will ultimately produce a three-carbon unit, propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.

  • Even-Carbon Branch: A methyl group on an even-numbered carbon will lead to the formation of intermediates like isobutyryl-CoA.

The cell's capacity to process these alternative end-products determines the efficiency of energy yield from these isomers. An accumulation of these branched-chain acyl-CoA intermediates could potentially interfere with other metabolic processes.

Data Presentation: A Call for Future Research

A thorough review of scientific literature reveals a lack of quantitative experimental data directly comparing the kinetic parameters of metabolic enzymes for different methylhenicosanoyl-CoA isomers. Consequently, a comparative data table cannot be provided at this time. The generation of such data would require dedicated research and would be invaluable to the field.

General Experimental Protocols

To empirically determine the functional differences outlined above, the following experimental approaches are recommended.

In Vitro Enzymatic Assays
  • Objective: To quantify the substrate specificity and reaction kinetics of key metabolic enzymes with various methylhenicosanoyl-CoA isomers.

  • Methodology:

    • Substrate Synthesis: Chemically synthesize high-purity isomers of methylhenicosanoyl-CoA.

    • Enzyme Expression and Purification: Produce and purify recombinant human enzymes involved in branched-chain fatty acid metabolism, such as phytanoyl-CoA hydroxylase, α-methylacyl-CoA racemase, and various chain-length specific acyl-CoA dehydrogenases.

    • Kinetic Analysis: Perform enzyme activity assays, typically using spectrophotometry or mass spectrometry, to measure product formation or cofactor consumption over time with varying concentrations of each isomer.

    • Data Interpretation: Calculate and compare the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for each enzyme-isomer pair to determine substrate affinity and catalytic efficiency.

Cell-Based Metabolic Flux Analysis
  • Objective: To trace the metabolic fate and identify catabolic products of each isomer within a living cell.

  • Methodology:

    • Isotopic Labeling: Synthesize stable isotope-labeled (e.g., ¹³C or ²H) versions of each methylhenicosanoic acid isomer.

    • Cell Culture: Incubate human cell lines (e.g., HepG2 hepatocytes or primary fibroblasts) with the labeled fatty acids.

    • Metabolite Extraction and Analysis: After incubation, extract intracellular and extracellular metabolites. Analyze the extracts using high-resolution mass spectrometry coupled with liquid or gas chromatography (LC-MS or GC-MS).

    • Pathway Reconstruction: Identify and quantify the labeled downstream metabolites to map the metabolic pathways utilized by each isomer and pinpoint any bottlenecks or unique intermediates.

Visualizing the Metabolic Divergence

The following diagrams illustrate the theoretical metabolic pathways and a general workflow for their experimental validation.

Metabolic_Fates_of_Methylhenicosanoyl_CoA_Isomers cluster_isomers Methylhenicosanoyl-CoA Isomers cluster_pathways Metabolic Pathways cluster_products Key Products 2-Methyl 2-Methylhenicosanoyl-CoA Racemase α-Methylacyl-CoA Racemase 2-Methyl->Racemase Stereoisomerization 3-Methyl 3-Methylhenicosanoyl-CoA Alpha_Ox α-Oxidation (Phytanoyl-CoA Hydroxylase) 3-Methyl->Alpha_Ox C1 Removal Other_Methyl Distal Methyl Isomers (e.g., 8-methyl) Mitochondrial_Beta_Ox Mitochondrial/Peroxisomal β-Oxidation Other_Methyl->Mitochondrial_Beta_Ox Chain Shortening Peroxisomal_Beta_Ox Peroxisomal β-Oxidation Racemase->Peroxisomal_Beta_Ox Shortened_Acyl_CoA Shortened Acyl-CoA Peroxisomal_Beta_Ox->Shortened_Acyl_CoA Alpha_Ox->Peroxisomal_Beta_Ox Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Mitochondrial_Beta_Ox->Propionyl_CoA Shortened_Acyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Propionyl_CoA

Caption: Predicted metabolic pathways for methylhenicosanoyl-CoA isomers.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Isomer_Synthesis Synthesize Pure Methylhenicosanoyl-CoA Isomers Enzyme_Assay Enzyme Kinetic Assays Isomer_Synthesis->Enzyme_Assay Enzyme_Purification Purify Recombinant Metabolic Enzymes Enzyme_Purification->Enzyme_Assay Data_Analysis_InVitro Determine Km, Vmax Enzyme_Assay->Data_Analysis_InVitro Functional_Comparison Comparative Functional Analysis Data_Analysis_InVitro->Functional_Comparison Labeled_Synthesis Synthesize Isotopically Labeled Isomers Cell_Culture Incubate with Cultured Cells Labeled_Synthesis->Cell_Culture Metabolomics LC-MS/GC-MS Metabolomics Cell_Culture->Metabolomics Pathway_Analysis Metabolic Pathway Reconstruction Metabolomics->Pathway_Analysis Pathway_Analysis->Functional_Comparison

Caption: A general experimental workflow for comparing the functions of fatty acid isomers.

References

Lack of Public Data on Comparative Transcriptomics of 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield any specific studies on the comparative transcriptomic effects of 12-Methylhenicosanoyl-CoA. Therefore, direct experimental data to populate a comparison guide on this topic is not available at this time.

While the biological role of various acyl-CoA molecules in metabolism and gene regulation is an active area of research, this compound remains a sparsely studied compound in the context of transcriptomics. Research has focused on related enzymes like acyl-CoA mutases and the broader impacts of lipid metabolism on gene expression, but not on this specific molecule.

To fulfill the user's request for the structure and content of a comparison guide, a hypothetical framework is presented below. This framework illustrates how such a guide would be constructed if data were available, using plausible assumptions based on the known functions of similar lipid molecules.

Hypothetical Comparison Guide: Transcriptomic Response to this compound vs. a Control Acyl-CoA

This guide provides a hypothetical comparison of the transcriptomic effects of this compound against a structurally similar but biologically less active control molecule, Dodecanoyl-CoA, in a human hepatocyte cell line (HepG2).

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes hypothetical quantitative data from an RNA-sequencing experiment. The data represents differentially expressed genes in HepG2 cells 24 hours after treatment with this compound or Dodecanoyl-CoA.

Gene SymbolGene NameFunctionFold Change (this compound vs. Control)p-valueFold Change (Dodecanoyl-CoA vs. Control)p-value
SCD Stearoyl-CoA Desaturase 1Fatty acid metabolism3.5<0.011.2>0.05
FASN Fatty Acid SynthaseFatty acid synthesis2.8<0.011.1>0.05
CPT1A Carnitine Palmitoyltransferase 1AFatty acid oxidation-2.5<0.01-1.3>0.05
PPARα Peroxisome Proliferator-Activated Receptor AlphaTranscription factor, lipid metabolism4.1<0.0011.5>0.05
IL-6 Interleukin 6Pro-inflammatory cytokine5.2<0.0011.8>0.05
TNFα Tumor Necrosis Factor AlphaPro-inflammatory cytokine4.8<0.0011.6>0.05
Experimental Protocols

A detailed methodology for the hypothetical experiments is provided below.

Cell Culture and Treatment:

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with serum-free DMEM containing either 50 µM this compound, 50 µM Dodecanoyl-CoA (control), or a vehicle control (0.1% ethanol) for 24 hours.

RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

Data Analysis:

  • Quality Control: Raw sequencing reads were assessed for quality using FastQC.

  • Alignment: Reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Expression Analysis: Gene counts were quantified using featureCounts, and differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adj < 0.05 were considered significantly differentially expressed.

Mandatory Visualization

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PPARa_activation PPARα Activation Receptor->PPARa_activation NFkB_activation NF-κB Activation Receptor->NFkB_activation 12-MHC This compound 12-MHC->Receptor Binds to PPRE PPRE Binding PPARa_activation->PPRE NFkB_binding NF-κB Binding NFkB_activation->NFkB_binding Lipid_Metabolism_Genes Lipid Metabolism Genes (SCD, FASN, CPT1A) PPRE->Lipid_Metabolism_Genes Upregulates/Downregulates Inflammatory_Genes Inflammatory Genes (IL-6, TNFα) NFkB_binding->Inflammatory_Genes Upregulates

Hypothetical signaling cascade initiated by this compound.

Experimental Workflow Diagram

Cell_Culture HepG2 Cell Culture Treatment Treatment with This compound or Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG) Sequencing->Data_Analysis Results Differentially Expressed Genes & Pathways Data_Analysis->Results

Workflow for the hypothetical comparative transcriptomics experiment.

Safety Operating Guide

Essential Safety and Disposal Procedures for 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and logistical guidance for the proper handling and disposal of 12-Methylhenicosanoyl-CoA. Adherence to these procedures is essential to ensure personnel safety and environmental protection. The following information is based on the known hazards of similar long-chain fatty acyl-CoA compounds and general best practices for laboratory chemical waste management.

Hazard and Safety Summary

Hazard CategoryDescriptionPrecautionary Measures
Skin and Eye Contact Potential for severe skin burns and serious eye damage.[1]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1]
Inhalation May cause respiratory irritation.[1]Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[1][2]
Allergic Reaction May cause an allergic skin reaction.[1]Avoid direct contact with skin. Contaminated work clothing should not be allowed out of the workplace.[1]
Environmental Hazard Assumed to be very toxic to aquatic life with long-lasting effects.[1]Prevent release into the environment.[1] All waste must be collected and disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE) and Preparation:

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat is required.

  • Work Area: Ensure disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection:

  • Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, collect the liquid waste in a sealed, labeled, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Corrosive," "Environmental Hazard").

3. Spill Management:

  • Minor Spills: In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).

  • Cleanup: Using appropriate PPE, collect the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, pending pickup.

  • Institutional Procedures: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in regular trash.[1]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) PPE->WorkArea Ensure Safety Collect Collect Waste in Labeled Container WorkArea->Collect Begin Disposal Segregate Segregate Solid and Liquid Waste Collect->Segregate Absorb Absorb Spill with Inert Material Clean Decontaminate Spill Area Absorb->Clean After Containment Store Store Waste in Secure Area EHS Contact EHS for Permanent Disposal Store->EHS Final Step

References

Essential Safety and Operational Guidance for Handling 12-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling of 12-Methylhenicosanoyl-CoA. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA molecules and should be implemented to ensure laboratory safety and proper disposal.

Immediate Safety Information

Based on data from analogous compounds, this compound should be handled with care, assuming it may present hazards such as causing severe skin burns, eye damage, allergic skin reactions, and respiratory irritation. It is also presumed to be very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Requirement Rationale
Hand Protection Impermeable and resistant chemical gloves (e.g., Nitrile)To prevent skin contact, which may cause burns or allergic reactions.
Eye and Face Protection Chemical safety goggles and/or a face shieldTo protect against splashes that could cause severe eye damage.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo prevent accidental skin contact. For larger quantities or when there is a significant risk of splashing, additional protective clothing may be necessary.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be required.To avoid inhalation, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the substance in powdered form.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Handling the Compound:

  • Don the appropriate PPE as detailed in the table above.

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust.

  • To dissolve the compound, add the solvent slowly and cap the container promptly.

  • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.

  • If any material comes into contact with your skin, immediately wash the affected area with copious amounts of water and seek medical attention.[1]

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

3. Experimental Workflow:

Experimental Workflow for Handling this compound prep Preparation - Don PPE - Prepare fume hood weigh Weighing - In ventilated enclosure prep->weigh dissolve Dissolution - Add solvent slowly weigh->dissolve experiment Experimental Use - Perform experiment in designated area dissolve->experiment decontaminate Decontamination - Clean workspace and equipment experiment->decontaminate

Caption: A diagram illustrating the key steps in the experimental workflow for handling this compound.

Disposal Plan

1. Waste Segregation and Collection:

  • All disposable materials that have come into contact with this compound, including gloves, pipette tips, and containers, should be considered hazardous waste.

  • Collect this waste in a designated, clearly labeled, and sealed container.

2. Chemical Inactivation (if applicable and safe):

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on the chemical neutralization of this compound before disposal.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's approved chemical waste disposal program.

  • Do not dispose of this compound or its waste down the drain, as it is considered very toxic to aquatic life.[1]

  • Waste material must be disposed of in accordance with national and local regulations.[1]

4. Disposal Workflow:

Disposal Workflow for this compound Waste collect Collect Waste - In labeled, sealed container segregate Segregate - Separate from other lab waste collect->segregate store Store Temporarily - In designated hazardous waste area segregate->store dispose Final Disposal - Via approved chemical waste program store->dispose

Caption: A diagram outlining the proper procedure for the disposal of waste contaminated with this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。